molecular formula ¹³C₅H₆Na₂O₅ B1148268 (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 CAS No. 1648909-80-1

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Cat. No.: B1148268
CAS No.: 1648909-80-1
M. Wt: 197.04
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled form of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This compound is an essential tool for metabolomics and cancer biology research, particularly in the study of tumors with isocitrate dehydrogenase (IDH) mutations. In these cancers, mutant IDH acquires a neomorphic activity, leading to the production of high levels of D-2-HG . This enantiomer is structurally similar to α-ketoglutarate (α-KG) and exerts its tumorigenic effects by competitively inhibiting a broad range of α-KG-dependent dioxygenases . This inhibition results in profound epigenetic alterations, including hypermethylation of DNA and histones, which contributes to blocked cellular differentiation and oncogenesis . The incorporation of the 13C5 label enables precise tracking and quantification of D-2-HG in metabolic studies. Researchers can utilize this probe with advanced techniques like hyperpolarized carbon-13 magnetic resonance spectroscopy (HP-13 C-MRS) to non-invasively monitor D-2-HG production and dynamics in live cells and model systems, providing critical insights into tumor metabolism . Beyond its established role as an oncometabolite, D-2-HG is also recognized to influence immune cell fate decisions, opening avenues for research in immunometabolism and the tumor microenvironment . This reagent is therefore invaluable for advancing our understanding of cancer mechanisms and exploring potential therapeutic strategies.

Properties

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-JVBXKYRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Quantitation of the Oncometabolite (2R)-2-Hydroxyglutarate: A Technical Guide to the 13C5-Labeled Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2-HG-13C5) is the stable isotope-labeled analog of the oncometabolite (2R)-2-hydroxyglutarate (


-2-HG). It serves as the definitive internal standard (IS) for the absolute quantification of 2-HG in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The accumulation of (2R)-2-HG is the direct metabolic consequence of neomorphic mutations in Isocitrate Dehydrogenase (IDH1/2), a hallmark of low-grade gliomas, secondary glioblastomas, and Acute Myeloid Leukemia (AML). This guide details the physicochemical properties, pathophysiological mechanism, and validated analytical workflows for utilizing the 13C5-labeled standard in drug development and clinical research.

Part 1: Chemical Identity & Properties

The 13C5-labeled standard is synthesized with all five carbon atoms of the glutarate backbone replaced by Carbon-13. This results in a mass shift of +5 Daltons relative to the endogenous metabolite, ensuring complete resolution in mass spectrometry while maintaining identical chromatographic behavior.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
Compound Name This compound
Synonyms

-

-Hydroxyglutaric acid-13C5; Disodium (R)-2-HG-13C5
Chemical Formula

Molecular Weight 197.04 g/mol (Salt) / 153.11 g/mol (Free Acid Anion)
Unlabeled Counterpart 192.08 g/mol (Salt) / 148.11 g/mol (Free Acid)
Isotopic Purity

99 atom %

Stereochemistry (2R) /

-enantiomer (Critical for oncometabolite specificity)
Solubility Water (> 50 mg/mL); Insoluble in non-polar organic solvents
Appearance White to off-white hygroscopic solid
Stability & Handling[4][11]
  • Hygroscopicity: The disodium salt is highly hygroscopic. Weighing must be performed rapidly or in a controlled humidity environment.

  • Storage: Store solid powder at -20°C.

  • Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 month at -20°C. For long-term storage, aliquoting is mandatory to prevent freeze-thaw degradation.

Part 2: Biological Significance (The "Why")

The utility of (2R)-2-HG-13C5 is grounded in the "oncometabolite hypothesis." Under normal physiological conditions, IDH1/2 catalyze the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG).[1][2]

In tumors harboring IDH1 (R132) or IDH2 (R140/R172) mutations, the enzyme acquires a neomorphic activity .[3] It consumes NADPH to reduce


-KG into (2R)-2-HG.[4] This metabolite accumulates to millimolar concentrations, structurally mimicking 

-KG and competitively inhibiting

-KG-dependent dioxygenases, specifically the TET family (DNA demethylases) and JmjC (histone demethylases).
Pathway Visualization

The following diagram illustrates the divergence between normal Krebs cycle metabolism and the mutant IDH pathway.

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH (NADP+ -> NADPH) R_2HG (2R)-2-Hydroxyglutarate (Oncometabolite) aKG->R_2HG Mutant IDH (NADPH -> NADP+) TET TET2 / KDM (Dioxygenases) aKG->TET Co-factor MutantIDH Mutant IDH1/2 (Neomorphic) WT_IDH Wild Type IDH R_2HG->TET Inhibits Hypermeth Hypermethylation (Block Differentiation) TET->Hypermeth Loss of Function

Figure 1: The neomorphic reduction of


-KG to the oncometabolite 2-HG by mutant IDH enzymes.

Part 3: Analytical Application (The "How")

Quantifying 2-HG requires high specificity because the (2S)-enantiomer (


-2-HG) is a ubiquitous metabolic byproduct produced in hypoxia, whereas the (2R)-enantiomer is the specific cancer biomarker.
The Role of the 13C5 Internal Standard

Using the 13C5-labeled standard corrects for:

  • Ionization Suppression: Co-eluting matrix components (lipids, salts) in plasma/urine often suppress the MS signal. The 13C5 isotope experiences the exact same suppression as the analyte, normalizing the response.

  • Extraction Efficiency: Adding the IS before protein precipitation accounts for any analyte loss during sample prep.

Experimental Protocol: LC-MS/MS Quantification

Objective: Absolute quantitation of (2R)-2-HG in human plasma.

1. Reagent Preparation
  • Stock Solution: Dissolve 1 mg of this compound in water to yield a 10 mM stock.

  • Working IS Solution: Dilute stock to 10

    
    M in 80% Methanol (MeOH).
    
2. Sample Preparation (Protein Precipitation)
  • Aliquot 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Add 200

    
    L of Working IS Solution  (Cold).
    
  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an LC vial.

3. LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if using ion-pairing reagents). Note: To separate 2R/2S enantiomers, a chiral column (e.g., Astec CHIROBIOTIC) or DATAN derivatization is required.

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ).
    
4. MRM Transitions (Multiple Reaction Monitoring)

The method relies on the deprotonated molecular ion


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
(2R)-2-HG (Endogenous) 147.0 129.0 (Loss of

)
15
(2R)-2-HG-13C5 (IS) 152.0 134.0 (Loss of

)
15
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Tumor Lysate) Spike Spike IS: (2R)-2-HG-13C5 Sample->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract LC LC Separation (Chiral or HILIC) Extract->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Quant Quantitation (Ratio: Analyte Area / IS Area) MS->Quant MRM: 147->129 / 152->134

Figure 2: Stable Isotope Dilution LC-MS/MS Workflow for 2-HG Quantitation.

References

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][5] Nature, 462(7274), 739–744. [Link]

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[6][7][8] Cancer Cell, 19(1), 17–30. [Link]

  • Intlekofer, A. M., & Thompson, C. B. (2018). At the Bench: Preclinical Evidence for the Clinical Development of IDH Inhibitors. Nature Reviews Clinical Oncology. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[1][2] Application Note. [Link]

Sources

Synthesis of 13C-labeled 2-hydroxyglutaric acid for metabolic studies.

Technical Guide: Synthesis of C-Labeled 2-Hydroxyglutaric Acid

Executive Summary & Strategic Selection

The accumulation of D-2-hydroxyglutarate (D-2-HG) is the hallmark of neomorphic IDH1/2 mutations in gliomas and AML. Accurate metabolic flux analysis (MFA) and quantification require high-purity, stable isotope-labeled standards (e.g.,

Unlike standard metabolites, 2-HG presents a critical stereochemical challenge: D-2-HG is the oncometabolite , while L-2-HG is a distinct metabolic error product (L-2-hydroxyglutaric aciduria).

Synthesis Route Decision Matrix
FeatureRoute A: Enzymatic Synthesis Route B: Chemical Reduction
Stereochemistry High Fidelity (>99% ee) Racemic (50:50 D/L)
Precursor

C-

-Ketoglutarate (

-KG)

C-

-Ketoglutarate (

-KG)
Reagents D-HGDH or IDH1(R132H), NADHNaBH

Complexity Low (One-pot)Medium (Requires Chiral Purification)
Primary Use Biological Standards / Probes Bulk Chemical Standards

Precursor Selection

For both protocols, the carbon backbone is derived from commercially available isotopologues of

  • Target:

    
     (Universal label for Mass Spec Internal Standard)
    
  • Starting Material: Sodium

    
    -ketoglutarate (Sigma/Cambridge Isotope Labs).
    
  • Alternative:

    
    -ketoglutarate (For specific decarboxylation tracking).
    

Protocol A: Stereoselective Enzymatic Synthesis (Gold Standard)

This method utilizes the natural stereospecificity of Hydroxyglutarate Dehydrogenase (HGDH) or mutant IDH1 to produce enantiopure D-2-HG.

Reagents
  • Substrate: 10 mg

    
    -ketoglutarate.
    
  • Enzyme: Recombinant human D-2-HGDH (or IDH1 R132H mutant).

  • Cofactor: NADH (Stoichiometric excess, 1.2 eq) or catalytic NADH with a recycling system (Formate Dehydrogenase).

  • Buffer: 100 mM HEPES (pH 7.4).

Step-by-Step Workflow
  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, dissolve 10 mg of

    
    C-
    
    
    -KG in 500
    
    
    L HEPES buffer.
  • Cofactor Addition: Add 1.2 molar equivalents of NADH. (Note: Monitor absorbance at 340 nm to ensure NADH quality).

  • Initiation: Add 5 units of D-2-HGDH enzyme.

  • Incubation: Incubate at 37°C for 2 hours.

    • Validation: Monitor the decrease in A340 (NADH consumption) to verify reaction progress.

  • Quenching: Stop reaction by adding cold methanol (1:1 v/v) to precipitate the enzyme.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing

    
    .
    
  • Purification: Evaporate solvent under nitrogen flow. Reconstitute in HPLC-grade water.

Protocol B: Chemical Synthesis (Racemic)

For labs lacking specific enzymes, chemical reduction using Sodium Borohydride (

Reagents
  • Substrate:

    
    -ketoglutarate.
    
  • Reducing Agent: Sodium Borohydride (

    
    ).[1][2]
    
  • Solvent: Methanol/Water (4:1).

Step-by-Step Workflow
  • Solubilization: Dissolve 50 mg

    
    -KG in 5 mL MeOH/H
    
    
    O on ice (0°C).
  • Reduction: Slowly add

    
     (2.0 equivalents) over 10 minutes. The reaction is exothermic; maintain on ice.
    
  • Stirring: Allow to warm to room temperature and stir for 60 minutes.

  • Quenching: Add 1M HCl dropwise until pH < 2 to destroy excess borohydride.

  • Extraction: Extract with Ethyl Acetate (3x). Pool organic layers and dry over anhydrous

    
    .[3]
    
  • Isolation: Evaporate solvent to yield Racemic

    
     .
    
Chiral Resolution (Crucial Step)

To separate D- and L- isomers from this racemate, you must use Chiral HPLC or Diastereomeric Derivatization (see Section 5).

Quality Control & Self-Validating Systems

The "DATAN" Validation System

Distinguishing D- and L-2-HG is difficult on standard C18 columns. The most robust validation method is derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) .

  • Mechanism: DATAN reacts with the hydroxyl group of 2-HG to form diastereomers.

  • Result: D-2-HG-DATAN and L-2-HG-DATAN have significantly different retention times on standard reverse-phase (C18) columns.

Validation Protocol:

  • Take 10

    
    L of synthesized 
    
    
    C-2-HG.
  • Add 50

    
    L of DATAN solution (50 mg/mL in dichloromethane/acetic acid).
    
  • Heat at 75°C for 30 mins.

  • Analyze via LC-MS/MS (MRM mode).

    • Success Criteria: Enzymatic synthesis (Protocol A) should show a single peak matching the D-standard. Chemical synthesis (Protocol B) should show two peaks (1:1 ratio).

Visualization of Synthesis & Validation Logic

SynthesisWorkflowcluster_EnzymaticRoute A: Enzymatic (Stereoselective)cluster_ChemicalRoute B: Chemical (Racemic)StartPrecursor: [U-13C]-a-KetoglutarateEnzymeReagent: D-HGDH + NADHStart->EnzymeChemRedReagent: NaBH4Start->ChemRedPureProductProduct: [U-13C]-D-2-HG(>99% ee)Enzyme->PureProductValidationQC: LC-MS/MS Validation(Confirm Isotopic Mass + Chirality)PureProduct->ValidationRacemateProduct: Racemic [U-13C]-2-HG(D/L Mixture)ChemRed->RacemateChiralSepStep: DATAN Derivatization& LC-MS SeparationRacemate->ChiralSepChiralSep->PureProductPurification

Caption: Workflow comparing enzymatic vs. chemical synthesis routes. Route A yields enantiopure product directly, while Route B requires downstream chiral resolution.

Application: Metabolic Flux Analysis (MFA)

Once synthesized, the

The IDH Flux Pathway

Understanding the biological context is essential for experimental design. In IDH-mutant cells, the flux is diverted from the TCA cycle.[4]

MetabolicFluxGlutamineGlutamine(C5)GlutamateGlutamate(C5)Glutamine->GlutamateGlutaminaseaKGa-Ketoglutarate(C5)Glutamate->aKGGDH / TransaminasesTCATCA Cycle(Succinate)aKG->TCAIDH (Wild Type)D2HGD-2-Hydroxyglutarate(Oncometabolite)aKG->D2HGIDH (Mutant)+ NADPH

Caption: Pathological diversion of carbon flux in IDH-mutant cells. 13C-labeling traces the glutamine backbone into the 2-HG pool.

Experimental Usage
  • Spike-In Standard: Add a known concentration of your synthesized

    
     to cell lysate before extraction.
    
  • Mass Spec Analysis: Monitor the ratio of Endogenous 2-HG (Mass M+0) to Standard 2-HG (Mass M+5).

  • Calculation:

    
    
    

References

  • Dang, L. et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[5][6][7][8][9] Nature, 462, 739–744. Link

  • Struys, E. A. et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(8), 1391–1395. Link

  • Cheng, S. et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15233. Link

  • Oldham, W. M. et al. (2015). 13C- and 2H-flux analysis of D-2-hydroxyglutarate production in IDH1 mutant cells. Metabolic Engineering, 29, 47-54. Link

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

The Emergence of an Oncometabolite: Understanding (2R)-2-Hydroxyglutarate

In the landscape of cancer biology, few molecules have so profoundly shifted our understanding of metabolic dysregulation as (2R)-2-hydroxyglutaric acid (D-2-HG). Once considered a minor, low-abundance metabolite, D-2-HG is now recognized as a pivotal oncometabolite, a molecule whose accumulation directly contributes to malignant transformation.[1] Its story is intrinsically linked to mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes.[1]

Normally, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific gain-of-function mutations, commonly found in gliomas, acute myeloid leukemia (AML), and other cancers, grant these enzymes a neomorphic ability: the NADPH-dependent reduction of α-KG to D-2-HG.[1] The resulting accumulation of D-2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive oncogenesis.[2]

This direct link between D-2-HG levels and IDH mutation status has made its accurate quantification a critical objective for both basic research and clinical diagnostics.[3] It serves as a biomarker for disease stratification, monitoring therapeutic response to IDH inhibitors, and understanding fundamental cancer metabolism.[3][4] To achieve the required precision and accuracy in complex biological matrices, analytical chemists rely on the gold-standard technique of stable isotope dilution mass spectrometry (SID-MS). The cornerstone of this method is the use of a stable isotope-labeled internal standard, for which (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is the ideal tool. This guide provides a comprehensive technical overview of its properties and its application in quantitative metabolomics.

Physicochemical Properties and Data

The utility of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ as an internal standard is rooted in its specific physicochemical characteristics. It is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of five ¹³C atoms. This mass shift allows it to be distinguished by a mass spectrometer, while its identical chemical structure ensures it behaves the same way during sample extraction, derivatization, and chromatographic separation.

PropertyValueSource(s)
Compound Name (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅[5]
Synonyms D-α-Hydroxyglutaric acid-¹³C₅ disodium salt, 2-Hydroxyglutarate-¹³C₅, Disodium (R)-2-hydroxyglutarate-¹³C₅[5]
CAS Number 1648909-80-1[5]
Molecular Formula ¹³C₅H₆Na₂O₅
Molecular Weight 197.04 g/mol [6]
Mass Shift vs. Unlabeled M+5
Unlabeled MW (Acid Form) 148.11 g/mol [7]
Unlabeled MW (Disodium Salt) 192.08 g/mol
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥94%
Form Powder
Storage Temperature -20°C

The Principle of Stable Isotope Dilution for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the reference method for endogenous compound quantification due to its superior accuracy and precision. It corrects for two major sources of analytical error: analyte loss during sample preparation and signal suppression or enhancement from the sample matrix (matrix effects).

The workflow is based on a simple yet robust principle:

  • Spiking: A precisely known quantity of the heavy-labeled internal standard ((2R)-2-HG-¹³C₅) is added to the biological sample (e.g., plasma, urine, tissue extract) at the very first step of the sample preparation process.

  • Equilibration: The standard equilibrates with the sample, mixing thoroughly with the endogenous, unlabeled analyte (D-2-HG).

  • Co-Processing: From this point forward, any loss of material during extraction, cleanup, or derivatization affects both the labeled standard and the unlabeled analyte equally. Their ratio remains constant.

  • Detection: Following chromatographic separation, the mass spectrometer detects both the analyte and the internal standard simultaneously. They are separated by their mass-to-charge ratio (m/z).

  • Quantification: The concentration of the analyte in the original sample is calculated from the ratio of the instrument response (e.g., peak area) of the analyte to that of the internal standard, by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

SIDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Contains unknown amount of unlabeled D-2-HG Spike Add Known Amount of (2R)-2-HG-¹³C₅ (Internal Standard) Sample->Spike Step 1 Extract Extraction & Cleanup (e.g., Protein Precipitation) Analyte loss can occur here Spike->Extract Step 2 Quant Quantify vs. Calibration Curve Spike->Quant  Known Concentration LC LC Separation (Analyte and Standard co-elute) Extract->LC Step 3 MS MS/MS Detection (Distinguishes by mass) LC->MS Step 4 Ratio Calculate Peak Area Ratio (Unlabeled / Labeled) MS->Ratio Step 5 MS->Ratio  Response Data Ratio->Quant Step 6

Experimental Protocol: Quantification of D-2-HG in Human Plasma via LC-MS/MS

This protocol provides a validated methodology for the precise measurement of D-2-HG in human plasma, adapted from established methods in the literature.[3][8][9] It is a self-validating system because the constant ratio of analyte to internal standard confirms the integrity of the process from extraction to detection.

Materials and Reagents
  • (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ (Internal Standard, IS)

  • (2R)-2-Hydroxyglutaric acid disodium salt (Unlabeled Analytical Standard)

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • LC-MS Grade Formic Acid

  • Human Plasma (charcoal-stripped or from a certified source for calibration curve)

  • Microcentrifuge tubes, pipettes, and other standard laboratory glassware

Preparation of Stock Solutions and Calibration Standards
  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of (2R)-2-HG-¹³C₅, dissolve in 1 mL of water. Store at -20°C.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 in 50:50 Methanol:Water. This will be the spiking solution.

  • Unlabeled Standard Stock (1 mg/mL): Accurately weigh 1 mg of unlabeled (2R)-2-HG, dissolve in 1 mL of water. Store at -20°C.

  • Calibration Curve: Perform serial dilutions of the unlabeled standard stock in charcoal-stripped plasma or a surrogate matrix to create calibration standards ranging from low nM to high µM concentrations, covering the expected physiological and pathological range.

Sample Preparation: Protein Precipitation
  • Thaw: Allow unknown plasma samples and calibration standards to thaw completely on ice.

  • Aliquot: Pipette 50 µL of each sample/standard into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the IS Working Solution (1 µg/mL) to every tube (except for a "double blank" sample containing only plasma and precipitation solvent). Vortex briefly.

  • Precipitate: Add 200 µL of ice-cold acetonitrile or methanol to each tube. This denatures and precipitates plasma proteins.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation and extraction of the analyte into the solvent.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis, avoiding the protein pellet.

LC-MS/MS Analysis

The goal is to chromatographically separate 2-HG from other isomers and matrix components before detection. A HILIC or reversed-phase C18 column can be used.

Exemplary LC-MS/MS Parameters:

ParameterSettingRationale
LC Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides excellent retention and peak shape for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient 0-95% B over 5 minutesA gradient elution ensures that analytes are effectively separated and eluted with sharp peaks.
Flow Rate 0.4 mL/minTypical flow rate for UPLC systems, balancing speed and separation efficiency.
Column Temp 40°CIncreases efficiency and reduces backpressure.
MS Ionization Heated Electrospray (HESI), Negative Ion ModeESI is standard for polar metabolites; negative mode is optimal for acidic compounds.
Analyte MRM Q1: 147.0 -> Q3: 87.0Precursor ion [M-H]⁻ for unlabeled 2-HG and a characteristic product ion.
IS MRM Q1: 152.0 -> Q3: 92.0Precursor ion [M-H]⁻ for ¹³C₅-labeled 2-HG and its corresponding product ion.

Note: MRM (Multiple Reaction Monitoring) transitions must be optimized empirically on the specific mass spectrometer being used.

Advanced Considerations for Methodological Integrity

  • Chiral Separation: This protocol quantifies total D-2-HG. However, L-2-HG is also a metabolite of clinical interest. To separate the enantiomers, two primary strategies exist: 1) use a chiral chromatography column, or 2) derivatize the analytes with a chiral reagent (like diacetyl-L-tartaric anhydride, DATAN) to form diastereomers, which can then be separated on a standard achiral column like a C18.[8][10] The choice of strategy depends on available instrumentation and desired throughput.

  • Metabolic Flux Tracing: Beyond its use as an internal standard, ¹³C-labeled 2-HG can act as a metabolic tracer.[11] In this experimental design, cells or organisms are cultured with ¹³C-labeled 2-HG, and downstream metabolites are analyzed by mass spectrometry. This allows researchers to track the metabolic fate of 2-HG carbon, answering questions about whether it can be converted back to other central carbon metabolites.[11][12] While some studies show 2-HG is largely a metabolic dead-end, tracing is the definitive method to investigate its potential catabolism.[11]

Chiral_Separation cluster_input Sample Input cluster_strategy1 Strategy 1: Chiral Chromatography cluster_strategy2 Strategy 2: Chiral Derivatization Input Mixture of D-2-HG & L-2-HG ChiralCol Chiral LC Column Input->ChiralCol Deriv Add Chiral Reagent (e.g., DATAN) Input->Deriv Sep1 Separated Peaks: D-2-HG, L-2-HG ChiralCol->Sep1 Diastereomers Forms Diastereomers: D-2-HG-DATAN L-2-HG-DATAN Deriv->Diastereomers AchiralCol Standard (Achiral) LC Column Diastereomers->AchiralCol Sep2 Separated Peaks: Diastereomer 1, Diastereomer 2 AchiralCol->Sep2

Conclusion

(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is an indispensable tool for researchers and clinicians investigating the role of metabolism in cancer and other diseases. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of the oncometabolite D-2-HG from complex biological samples. Its use within a robust SID-MS workflow provides a self-validating system that corrects for analytical variability, ensuring that the resulting data is trustworthy and reproducible. This high-fidelity measurement is fundamental to advancing our understanding of IDH-mutant pathologies and developing targeted therapies.

References

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed. [Link]

  • SciSpace. (2004). Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Sp. [Link]

  • Gibson, K. M., et al. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. Pediatric Research, 34(3), 277-280. [Link]

  • Kovács, Z., et al. (2022). Development and validation of an LC–MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(23), 1545-1558. [Link]

  • Mashimo, T., et al. (2016). Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas. PLoS ONE, 11(6), e0156942. [Link]

  • Gelman, S. J., et al. (2015). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Cancer & Metabolism, 3, 13. [Link]

  • Keshari, K. R., et al. (2023). Monitoring response to a clinically relevant IDH inhibitor in glioma—Hyperpolarized 13C magnetic resonance spectroscopy approaches. Neuro-Oncology Advances, 5(1), vdad133. [Link]

  • Chaumeil, M. M., et al. (2014). Hyperpolarized [1-¹³C] Glutamate: A Metabolic Imaging Biomarker of IDH1 Mutational Status in Glioma. Cancer Research, 74(16), 4247-4257. [Link]

  • Choi, C., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. Magnetic Resonance in Chemistry, 56(9), 889-897. [Link]

  • PubChem. D-2-Hydroxyglutaric acid. [Link]

  • Miura, N., et al. (2019). Synthesis of [1-¹³C-5-¹²C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. Scientific Reports, 9, 13247. [Link]

Sources

The Oncometabolite Paradigm: 2-Hydroxyglutarate (2-HG) in Cancer Metabolism

[1][2][3]

Executive Summary: The Neomorphic Shift

The discovery of 2-hydroxyglutarate (2-HG) accumulation in IDH-mutant cancers represented a paradigm shift in oncology: the realization that a single metabolite could drive tumorigenesis through epigenetic and metabolic rewiring.[1] Unlike classic oncogenes that drive proliferation via kinase signaling, mutant Isocitrate Dehydrogenases (IDH1/2) acquire a neomorphic enzymatic activity .[2] They abandon their canonical role in the TCA cycle to convert


This guide dissects the function of 2-HG not merely as a byproduct, but as a competitive inhibitor of

3

Biochemistry: Chirality and Synthesis

To understand the function of 2-HG, one must distinguish between its enantiomers. While chemically identical, their biological sources and potencies differ.

The Neomorphic Reaction

Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to


The Reaction:

4
Enantiomer Specificity
  • D-2-HG (R-2-HG): The primary oncometabolite produced by mutant IDH1/2. It accumulates to millimolar concentrations (up to 10-30 mM) in tumors.

  • L-2-HG (S-2-HG): Produced promiscuously by Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH) under hypoxic or acidic conditions (low pH).

  • Significance: While both inhibit dioxygenases, L-2-HG is often a more potent inhibitor of TET enzymes than D-2-HG, though D-2-HG is far more abundant in IDH-mutant cancers.

Mechanism of Action: Competitive Inhibition

The structural similarity between 2-HG and


Epigenetic Remodeling (The "Hypermethylator" Phenotype)

The most critical function of 2-HG is the induction of a block in differentiation.

  • TET Inhibition (DNA Hypermethylation): 2-HG inhibits the Ten-Eleven Translocation (TET) family (TET2), which converts 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).

    • Result: Global DNA hypermethylation, particularly at CpG islands (CIMP phenotype).[4] This silences tumor suppressor genes and differentiation factors.[3]

  • JmjC Inhibition (Histone Hypermethylation): 2-HG inhibits Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4A, KDM4C).[4]

    • Result: Accumulation of repressive marks like H3K9me3 and H3K27me3, locking chromatin in a "stem-like" state.

The Hypoxia and Matrix Axis
  • HIF Pathway: 2-HG inhibits Prolyl Hydroxylases (PHDs/EGLNs), which normally mark HIF-1

    
     for degradation. This leads to "pseudohypoxia"—stabilization of HIF-1
    
    
    even in normoxia, promoting angiogenesis and glycolysis.
  • Collagen Maturation: 2-HG inhibits Collagen Prolyl-4-Hydroxylase (C-P4H), preventing the formation of hydroxyproline residues essential for collagen stability.

    • Result: Defective basement membranes, potentially aiding tumor invasion.

Visualization: The 2-HG Signaling Cascade

GMutantIDHMutant IDH1/2D2HGD-2-Hydroxyglutarate(Accumulation >10mM)MutantIDH->D2HG Neomorphic Activity(Consumes NADPH)aKGα-KetoglutarateaKG->D2HG SubstrateTETTET2(DNA Demethylase)D2HG->TET InhibitsKDMJmjC KDMs(Histone Demethylase)D2HG->KDM InhibitsPHDPHD/EGLN(HIF Hydroxylase)D2HG->PHD InhibitsCP4HC-P4H(Collagen Hydroxylase)D2HG->CP4H InhibitsHyperMethDNA Hypermethylation(CIMP Phenotype)TET->HyperMethHistoneMethHistone Hypermethylation(Differentiation Block)KDM->HistoneMethHIFHIF-1α Stabilization(Pseudohypoxia)PHD->HIFCollagenImmature Collagen(Matrix Defects)CP4H->Collagen

Caption: The central role of D-2-HG in inhibiting

Metabolic Vulnerabilities & Reprogramming

The production of 2-HG is not metabolically free; it imposes specific stresses on the cancer cell that can be exploited therapeutically.

Table 1: Metabolic Vulnerabilities in IDH-Mutant Cancers
Metabolic FeatureMechanismTherapeutic Vulnerability
NADPH Depletion Conversion of

-KG to 2-HG consumes NADPH, reducing the cellular antioxidant capacity.
Sensitivity to ROS-inducing agents (e.g., Radiation, Cisplatin).
NAD+ Depletion Downregulation of NAPRT1 and increased NAD+ consumption.Sensitivity to NAMPT inhibitors (blocks NAD+ salvage pathway).
Glutamine Addiction Cells rely on glutaminolysis to replenish

-KG (anaplerosis) depleted by the mutant enzyme.
Sensitivity to Glutaminase (GLS) inhibitors (e.g., Telaglenastat).
BCL-2 Dependence 2-HG induced signaling creates a dependency on anti-apoptotic BCL-2.Sensitivity to Venetoclax (BCL-2 inhibitor).
Asparagine Auxotrophy IDH mutations can sensitize cells to asparagine depletion (context-dependent).Sensitivity to L-Asparaginase (in specific subsets).[5]

Experimental Protocol: Enantiomer-Specific Detection

Standard LC-MS cannot distinguish D-2-HG from L-2-HG. To validate the "oncometabolite" status, researchers must use chiral derivatization.

Methodology: DATAN Derivatization LC-MS/MS Rationale: Diacetyl-L-tartaric anhydride (DATAN) reacts with 2-HG to form diastereomers, which can be separated on a standard C18 reverse-phase column.

Step-by-Step Workflow
  • Sample Preparation:

    • Extract metabolites from 1x10^6 cells or 20 µL plasma using 80% cold methanol (-80°C).

    • Add internal standard (D-2-HG-13C5).

    • Centrifuge at 14,000g for 10 min at 4°C.

  • Drying (Critical Step):

    • Transfer supernatant to a glass vial.

    • Evaporate to complete dryness under nitrogen flow or vacuum concentrator. Note: Any residual water will hydrolyze the DATAN reagent.

  • Derivatization:

    • Resuspend residue in 50 µL of DATAN solution (50 mg/mL in Acetonitrile:Acetic Acid 4:1).

    • Incubate at 75°C for 30 minutes.

    • Cool to room temperature.[6]

    • Reconstitute in HPLC water (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-Aq).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Transitions (MRM): Monitor transitions specific to the DATAN-2-HG adduct (e.g., m/z 363 -> 147).

    • Result: L-2-HG typically elutes before D-2-HG (check standards).

Visualization: Analytical Workflow

ProtocolSampleCell Lysate / PlasmaExtractMeOH Extraction(-80°C)Sample->ExtractDryEvaporate to Dryness(CRITICAL)Extract->DryDerivDATAN Derivatization(75°C, 30 min)Dry->DerivLCMSLC-MS/MS(C18 Column)Deriv->LCMSDataSeparated Peaks(L-2-HG vs D-2-HG)LCMS->Data

Caption: Workflow for distinguishing D- and L-2-HG enantiomers using DATAN derivatization.

Therapeutic Targeting

The clinical success of IDH inhibitors validates 2-HG as a driver oncometabolite.

  • Ivosidenib (AG-120): Targeted inhibitor of mutant IDH1.[7][8]

  • Enasidenib (AG-221): Targeted inhibitor of mutant IDH2.[8]

  • Vorasidenib (AG-881): Dual inhibitor, brain-penetrant (crucial for Glioma).

Mechanism of Action: These drugs are allosteric inhibitors that bind the mutant enzyme, locking it in a non-catalytic conformation. This stops 2-HG production, releases the differentiation block, and allows blast cells to mature (Differentiation Therapy).

Clinical Note: A key side effect is Differentiation Syndrome , caused by the rapid release of cytokines from maturing myeloid cells, proving the drugs are functionally restoring normal biology.

References

  • Dang, L., et al. (2009).[9] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[7][10][11][12][13][14][15] Nature, 462(7274), 739–744. Link

  • Ward, P. S., et al. (2010).[16] The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate.[17][10][15] Cancer Cell, 17(3), 225–234. Link

  • Xu, W., et al. (2011).[16] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17–30. Link

  • Figueroa, M. E., et al. (2010). Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation. Cancer Cell, 18(6), 553–567. Link

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable isotope dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395. Link

  • Waitkus, M. S., et al. (2018). Biological roles and therapeutic potential of IDH mutations in cancer. Cancer Cell, 34(2), 186-195. Link

  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases.[18] EMBO Reports, 12(5), 463–469. Link

Sources

Understanding 13C NMR spectroscopy for labeled compounds.

Advanced Strategies in C NMR Spectroscopy for Labeled Compounds

A Technical Guide for Structural Elucidation and Metabolic Flux Analysis

Executive Summary

For the drug development professional or structural biologist,





Part 1: Theoretical Foundations of C Enrichment

The Sensitivity vs. Complexity Trade-off

Enriching a compound with

homonuclear coupling
  • Natural Abundance: The probability of two

    
    C nuclei being adjacent is negligible (
    
    
    ). Spectra appear as singlets (assuming proton decoupling).[1]
  • Enriched Systems: In uniformly labeled (U-

    
    C) compounds, every carbon couples to its neighbors. A simple singlet becomes a complex multiplet (doublet of doublets, etc.) governed by 
    
    
    (35–55 Hz).
Relaxation and the NOE Trap

In standard proton-decoupled


  • The Problem: This enhancement is non-uniform. Protonated carbons receive full enhancement; quaternary carbons receive little. This renders integration useless for quantitative isotopomer analysis.

  • The Solution: Inverse Gated Decoupling . The decoupler is ON only during acquisition (to collapse

    
     splittings) and OFF during the relaxation delay (to dissipate NOE).
    

Part 2: Strategic Pulse Sequences for Labeled Systems

Selecting the correct pulse sequence is critical. The following decision matrix guides the experimentalist based on the analytical goal.

The "Truth" Sequence: Inverse Gated Decoupling (zgig)
  • Purpose: Absolute quantitation of enrichment levels.

  • Mechanism: Decoupler is gated off during

    
     (relaxation delay) to suppress NOE buildup.
    
  • Critical Parameter:

    
     must be 
    
    
    of the slowest relaxing nucleus (usually carbonyls or non-protonated aromatics). Failure to respect this leads to underestimation of quaternary carbons.
The "Skeleton" Sequence: 2D INADEQUATE
  • Purpose: Direct tracing of the carbon backbone.[2]

  • Mechanism: The Incredible Natural Abundance DoublE QUAntum Transfer Experiment filters out isolated

    
    C spins (singlets) and detects only coupled 
    
    
    C-
    
    
    C pairs.
  • Application: In labeled compounds, this sequence maps the entire connectivity network without proton reliance. It is the gold standard for establishing C-C connectivity in unknowns.

The "Sensitivity" Sequence: H- C HSQC
  • Purpose: High-throughput screening or low-concentration samples.

  • Mechanism: Transfers magnetization from sensitive

    
    H to insensitive 
    
    
    C and back.
  • Note for Labeled Samples: Standard HSQC spectra of U-

    
    C compounds will show splitting in the carbon dimension due to 
    
    
    . Constant-Time HSQC (CT-HSQC) can be used to decouple the carbon dimension.
Visualization: Pulse Sequence Decision Tree

PulseSequenceStrategyStartExperimental GoalQuantQuantitation / Flux AnalysisStart->QuantStructStructure ElucidationStart->StructSensLow Concentration (<1mM)Start->SensIGInverse Gated 1D (zgig)(No NOE, Quantitative)Quant->IGPrimary MethodINAD2D INADEQUATE(Direct C-C Connectivity)Struct->INADCarbon BackboneHSQC2D HSQC / HMBC(Inverse Detection)Struct->HSQCH-C CorrelationSens->HSQCCTHSQCConstant-Time HSQC(Removes Jcc splitting)HSQC->CTHSQCIf U-13C Labeled

Figure 1: Decision matrix for selecting NMR pulse sequences based on labeling status and analytical objectives.

Part 3: Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol describes the workflow for analyzing

Reagents and Standards
  • Tracer: [U-

    
    C]Glucose or [1,2-
    
    
    C]Glucose (Cambridge Isotope Laboratories).
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     ppm).
    
  • Extraction Solvent: Perchloric acid (PCA) or Methanol/Chloroform/Water (dual-phase).

Step-by-Step Methodology
Step 1: Labeling and Quenching
  • Culture cells in medium containing the

    
    C-tracer until isotopic steady state  is reached (typically 5-6 cell doublings).
    
  • Rapid Quenching: Metabolism must be stopped instantly. Wash cells with ice-cold saline, then immediately add liquid nitrogen or ice-cold methanol (-80°C). Rationale: Prevents turnover of high-energy metabolites like ATP.

Step 2: Metabolite Extraction
  • Lyse cells (sonication or freeze-thaw cycles).

  • Perform extraction (e.g., Methanol/Chloroform).

  • Lyophilize the aqueous phase to remove solvents.

  • Reconstitution: Dissolve the dried extract in 600 µL D

    
    O containing 0.5 mM DSS and 10 mM phosphate buffer (pH 7.4).
    
    • Self-Validating Check: The pH must be strictly controlled. Chemical shifts of organic acids (lactate, succinate) are pH-dependent. A drifting pH will misalign peaks against library databases.

Step 3: NMR Acquisition (Quantitative)
  • Probe: 5mm CryoProbe (preferred) or Broadband Observe (BBO).

  • Sequence: zgig (Inverse Gated Decoupling).

  • Parameters:

    • Relaxation Delay (

      
      ): 10–20 seconds (ensure 
      
      
      ).
    • Spectral Width: 250 ppm.

    • Scans: 256–1024 (depending on concentration).

    • Temperature: 298 K (regulated).

Step 4: Data Analysis (Isotopomer Distribution)
  • Integrate the satellite peaks (arising from

    
    ) relative to the central singlet (if present) or sum all isotopomer integrals.
    
  • Calculate Positional Enrichment :

    
    
    Note: Since 
    
    
    C is invisible, this often requires mass spectrometry data or using an internal concentration standard to quantify absolute
    
    
    C moles, then comparing to total biomass.
Visualization: MFA Workflow

MFA_WorkflowSubstrate1. Cell Culture(+ 13C-Glucose)Quench2. Rapid Quench(-80°C MeOH)Substrate->QuenchSteady StateExtract3. Extraction(Lyophilization)Quench->ExtractLysisNMR4. NMR Acquisition(Inv. Gated Decoupling)Extract->NMRReconstitute in D2OAnalysis5. IsotopomerAnalysisNMR->AnalysisIntegrate Satellites

Figure 2: End-to-end workflow for 13C Metabolic Flux Analysis.

Part 4: Data Interpretation & Coupling Constants

In labeled compounds, the scalar coupling constant (

Typical C- C Coupling Values

Understanding the magnitude of

Bond TypeTypical

(Hz)
Structural Insight
Aliphatic Single (C-C)35 – 40Standard sp

-sp

backbone.
Functionalized (C-O-C)40 – 50Electronegative substituents increase

.
Aromatic (C=C)55 – 65Ring systems (e.g., Phenylalanine).
Double Bond (C=C)65 – 85Alkenes.
Triple Bond (C≡C)170 – 180Alkynes (rare in metabolites).
Carbonyl (C-C=O)50 – 60Connection to ketone/acid groups.
Interpreting Multiplets

In a 1D spectrum of a uniformly labeled compound:

  • Doublet: Indicates the carbon is bonded to one other labeled carbon.

  • Triplet (approx 1:2:1): Indicates the carbon is flanked by two labeled carbons (e.g., the central carbon of glycerol).

  • Complex Multiplets: Arise when

    
     values to neighbors differ significantly (e.g., 
    
    
    ).

Part 5: Advanced Applications in Drug Development

Biosynthetic Pathway Elucidation

By feeding

Isotopomer Distribution Analysis (IDA)

In drug metabolism, IDA distinguishes between pathways. For example, determining if a drug is metabolized via direct oxidation or skeletal rearrangement. The specific pattern of


References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy. BenchChem.[3][4] Link

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry.[4][5][6] Methods in Cell Biology.

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of protein residues in the study of metabolic fluxes. European Journal of Biochemistry.
  • Cayman Chemical. Metabolic Flux Analysis: A Guide to 13C-Labeling Experiments.Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-13C Coupling Constants. University of Wisconsin-Madison. Link

  • Bruker. High Resolution NMR Pulse Sequences: INADEQUATE and Inverse Gated Decoupling. Bruker User Manuals. Link

The Dual Nature of 2-Hydroxyglutarate: An In-depth Technical Guide to its Metabolic Crossroads in Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the metabolic pathways involving 2-hydroxyglutarate (2-HG), a metabolite that has emerged from relative obscurity to become a focal point in cancer research and metabolic studies. We will delve into the synthesis and degradation of its two enantiomeric forms, D-2-HG and L-2-HG, their roles as oncometabolites, and their impact on cellular signaling and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of 2-HG metabolism and its therapeutic implications.

Introduction: The Rise of a Metabolite of Interest

2-Hydroxyglutarate is a five-carbon dicarboxylic acid structurally similar to the key tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG)[1][2]. For many years, 2-HG was considered a minor, perhaps insignificant, product of cellular metabolism[3]. However, the discovery of its massive accumulation in certain cancers and rare metabolic disorders has unveiled its potent biological activities, establishing it as a critical player in cellular physiology and pathology. This guide will dissect the metabolic pathways that govern the levels of 2-HG, the consequences of its accumulation, and the experimental approaches to study this fascinating molecule.

The Two Faces of 2-Hydroxyglutarate: D- and L-Enantiomers

2-HG exists in two chiral forms, D-2-hydroxyglutarate (D-2-HG or (R)-2-HG) and L-2-hydroxyglutarate (L-2-HG or (S)-2-HG)[1][2]. These enantiomers are produced and degraded through distinct enzymatic reactions and have overlapping yet unique biological effects.

D-2-Hydroxyglutarate: The Archetypal Oncometabolite

Synthesis of D-2-HG:

The primary and most studied route for D-2-HG production is through the neomorphic (new function) activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes[4][5][6]. These mutations are frequently found in gliomas, acute myeloid leukemia (AML), and other cancers[6][7].

  • Mutant IDH1/2: Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG. However, specific heterozygous point mutations, most commonly at arginine 132 in IDH1 (R132H) and arginine 172 or 140 in IDH2, confer a new enzymatic function[4][5]. Instead of converting isocitrate to α-KG, these mutant enzymes gain the ability to reduce α-KG to D-2-HG in an NADPH-dependent manner[4][5]. Tumors with IDH1/2 mutations can accumulate D-2-HG to millimolar concentrations, hundreds of times higher than in normal tissues[4][6]. Interestingly, the efficient production of D-2-HG by mutant IDH1 in glioma cells appears to require the presence of the wild-type IDH1 allele[8].

  • Other sources of D-2-HG: While mutant IDH is the major source of D-2-HG in cancer, low levels can be produced by the promiscuous activity of other enzymes, such as 3-phosphoglycerate dehydrogenase (PHGDH)[7].

Degradation of D-2-HG:

The primary mechanism for D-2-HG removal is its oxidation back to α-KG, a reaction catalyzed by D-2-hydroxyglutarate dehydrogenase (D2HGDH)[9][10][11][12]. This FAD-dependent enzyme is located in the mitochondria[9][10].

  • D-2-Hydroxyglutaric Aciduria: Inherited loss-of-function mutations in the D2HGDH gene lead to the rare metabolic disorder D-2-hydroxyglutaric aciduria (D-2-HGA), characterized by the accumulation of D-2-HG and progressive neurological damage[9].

L-2-Hydroxyglutarate: A Metabolite of Hypoxia and Acidity

Synthesis of L-2-HG:

L-2-HG is primarily generated through the "promiscuous" catalytic activity of lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH1 and MDH2)[1][13][14]. These enzymes, under specific conditions, can utilize α-KG as an alternative substrate and reduce it to L-2-HG.

  • Hypoxia and Acidity: The production of L-2-HG is notably increased under hypoxic (low oxygen) and acidic conditions, which are common features of the tumor microenvironment[1][14][15][16]. This suggests a role for L-2-HG in the metabolic adaptation of cancer cells to stress.

Degradation of L-2-HG:

Similar to its D-enantiomer, L-2-HG is cleared by being oxidized to α-KG. This reaction is catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH)[17][18][19][20].

  • L-2-Hydroxyglutaric Aciduria: Mutations in the L2HGDH gene cause L-2-hydroxyglutaric aciduria (L-2-HGA), another rare neurometabolic disorder characterized by the accumulation of L-2-HG and severe neurological symptoms[17][18][19].

Metabolic Pathways of 2-Hydroxyglutarate cluster_synthesis Synthesis of 2-HG cluster_degradation Degradation of 2-HG alpha-KG α-Ketoglutarate D-2-HG D-2-Hydroxyglutarate alpha-KG->D-2-HG   L-2-HG L-2-Hydroxyglutarate alpha-KG->L-2-HG   mutant IDH1/2 mutant IDH1/2 (NADPH-dependent) mutant IDH1/2->D-2-HG LDHA/MDH LDHA / MDH (Hypoxia, Acidity) LDHA/MDH->L-2-HG alpha-KG_degrad α-Ketoglutarate D-2-HG_degrad D-2-Hydroxyglutarate D-2-HG_degrad->alpha-KG_degrad   L-2-HG_degrad L-2-Hydroxyglutarate L-2-HG_degrad->alpha-KG_degrad   D2HGDH D2HGDH D2HGDH->D-2-HG_degrad L2HGDH L2HGDH L2HGDH->L-2-HG_degrad

Caption: Overview of 2-HG Synthesis and Degradation.

The Oncogenic Mechanisms of 2-Hydroxyglutarate

The accumulation of both D- and L-2-HG drives tumorigenesis through a variety of mechanisms, primarily by acting as a competitive inhibitor of α-KG-dependent dioxygenases[2][7][21][22]. These enzymes utilize α-KG as a co-substrate to catalyze a wide range of reactions, including demethylation of histones and DNA, and regulation of hypoxia-inducible factor (HIF) signaling.

Epigenetic Dysregulation

By inhibiting α-KG-dependent dioxygenases such as the TET family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases, 2-HG leads to widespread hypermethylation of DNA and histones[2][13]. This epigenetic remodeling can silence tumor suppressor genes and alter gene expression programs, ultimately blocking cellular differentiation and promoting oncogenesis[2][8][23].

Impairment of DNA Repair

2-HG has been shown to suppress homologous recombination, a critical DNA double-strand break repair pathway[24]. This effect may be mediated by the inhibition of α-KG-dependent histone demethylases that are required for the DNA damage response[2]. The resulting defect in DNA repair renders cancer cells with high levels of 2-HG more sensitive to therapies that induce DNA damage, such as PARP inhibitors[24].

Modulation of Cellular Signaling

2-HG can also impact key cellular signaling pathways:

  • HIF Signaling: Under normoxic conditions, α-KG-dependent prolyl hydroxylases mark the alpha subunit of HIF for degradation. By inhibiting these enzymes, 2-HG can lead to the stabilization of HIF-1α, a transcription factor that promotes adaptation to hypoxia and is often associated with tumorigenesis[1][13][16].

  • mTOR Signaling: There is evidence that 2-HG can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation[25][26]. This may occur through the inhibition of the α-KG-dependent demethylase KDM4A, which in turn leads to the stabilization of DEPTOR, a negative regulator of mTOR[25][26]. Conversely, other studies suggest that 2-HG can inhibit mTOR signaling by inhibiting ATP synthase[27][28]. The context-dependent nature of this regulation is an active area of research.

2-HG Signaling Interactions cluster_targets Downstream Targets 2-HG 2-Hydroxyglutarate Dioxygenases α-KG-Dependent Dioxygenases 2-HG->Dioxygenases Inhibits mTOR mTOR Signaling Modulation 2-HG->mTOR Modulates Epigenetics Epigenetic Dysregulation Dioxygenases->Epigenetics Regulates DNA_Repair Impaired DNA Repair Dioxygenases->DNA_Repair Regulates HIF HIF-1α Stabilization Dioxygenases->HIF Regulates

Caption: Downstream Effects of 2-HG Accumulation.

2-Hydroxyglutarate in the Tumor Microenvironment and Immunity

Recent research has highlighted the role of 2-HG in modulating the tumor microenvironment and anti-tumor immunity. D-2-HG can create an immunosuppressive milieu by inhibiting T-cell proliferation and function[7][29]. It can also affect the function of innate immune cells like macrophages and dendritic cells[29][30]. This immunomodulatory role of 2-HG is a critical consideration for the development of cancer immunotherapies.

Therapeutic Targeting of 2-HG Metabolism

The central role of D-2-HG in driving IDH-mutant cancers has made its production a prime target for therapeutic intervention. Small molecule inhibitors that specifically target the mutant IDH1 and IDH2 enzymes have been developed and have shown clinical efficacy in patients with AML and cholangiocarcinoma[7][13]. These inhibitors block the production of D-2-HG, thereby reversing its oncogenic effects[31].

Experimental Methodologies for Studying 2-Hydroxyglutarate

A variety of experimental techniques are employed to investigate the metabolic pathways and biological functions of 2-HG.

Quantification of 2-HG

Accurate measurement of D- and L-2-HG levels in cells, tissues, and biofluids is crucial.

  • Mass Spectrometry-based Methods: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the sensitive and specific quantification of 2-HG enantiomers. These methods allow for the separation and precise measurement of D-2-HG and L-2-HG.

Table 1: Comparison of 2-HG Quantification Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detectionHigh sensitivity and specificity, can distinguish enantiomers with chiral chromatographyRequires specialized equipment and expertise
GC-MS Derivatization followed by chromatographic separation and mass-based detectionHigh sensitivity and specificityRequires derivatization, which can be time-consuming
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or fluorometric readoutHigh-throughput, relatively inexpensiveMay not distinguish between enantiomers, can be prone to interference
Experimental Protocols

Protocol 1: Extraction of 2-HG from Cultured Cells for LC-MS Analysis

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein precipitate.

  • Sample Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Causality Behind Experimental Choices: The use of a cold extraction solvent and keeping samples on ice throughout the procedure is critical to quench metabolic activity and prevent enzymatic degradation of 2-HG. The protein precipitation step is essential to remove proteins that can interfere with the LC-MS analysis.

Protocol 2: In Vitro IDH1 Mutant Enzyme Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and NADPH.

  • Enzyme and Substrate Addition: Add recombinant mutant IDH1 enzyme to the reaction mixture. Initiate the reaction by adding the substrate, α-KG.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., methanol).

  • 2-HG Detection: Measure the amount of D-2-HG produced using LC-MS or a specific enzymatic assay. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

Self-Validating System: This protocol includes a no-enzyme control and a no-substrate control to ensure that the production of 2-HG is dependent on both the mutant IDH1 enzyme and the α-KG substrate.

Experimental Workflow for 2-HG Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvesting Cell/Tissue Harvesting Extraction Metabolite Extraction Harvesting->Extraction Clarification Centrifugation Extraction->Clarification Drying Drying & Reconstitution Clarification->Drying LC-MS LC-MS Analysis Drying->LC-MS Data_Processing Data Processing & Quantification LC-MS->Data_Processing

Caption: Workflow for 2-HG Quantification by LC-MS.

Conclusion and Future Directions

The study of 2-hydroxyglutarate has fundamentally altered our understanding of the interplay between metabolism and cancer. From its role as a key oncometabolite in IDH-mutant tumors to its function in cellular adaptation to hypoxia, 2-HG continues to be a rich area of investigation. Future research will likely focus on further elucidating the complex downstream effects of 2-HG, its role in a broader range of diseases, and the development of novel therapeutic strategies that target its metabolic pathways. The continued development of sophisticated analytical and experimental tools will be paramount to unraveling the remaining mysteries of this intriguing metabolite.

References

  • Mapmygenome. L2HGDH Gene: Function, Role in Disease, and Clinical Significance. [Link]

  • Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. [Link]

  • O'Day, T., Harsch, K., & Traphagen, N. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(4), 543-556. [Link]

  • Fu, X., Chin, R. M., Fiorillo, M., & Tompos, L. (2015). 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. Cell Metabolism, 22(3), 508-515. [Link]

  • Koivunen, P., & Lee, S. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 903-926. [Link]

  • Bevital. (2020). Review: 2-Hydroxyglutarate in Cancer Cells. [Link]

  • Mapmygenome. D2HGDH Gene: Function, Mutations, and Role in Cancer. [Link]

  • Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. [Link]

  • Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & Development, 27(8), 836-852. [Link]

  • MedlinePlus. D2HGDH gene. [Link]

  • MedlinePlus. L2HGDH gene. [Link]

  • Jin, G., Reitman, Z. J., Duncan, C. G., Spasojevic, I., Rasheed, B. A., ... & Yan, H. (2013). Disruption of Wild-Type IDH1 Suppresses D-2-Hydroxyglutarate Production in IDH1-Mutated Gliomas. Cancer Research, 73(2), 496-501. [Link]

  • Sulkowski, P. L., Corso, C. D., Robinson, N. D., Scanlon, S. E., Purshouse, K. R., ... & Glazer, P. M. (2017). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine, 9(395), eaal2463. [Link]

  • Wikipedia. L2HGDH. [Link]

  • MedlinePlus. L2HGDH gene. [Link]

  • MedlinePlus. D2HGDH gene. [Link]

  • Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

  • Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151-165. [Link]

  • Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151-165. [Link]

  • Wikipedia. Citric acid cycle. [Link]

  • Lin, G., Li, X., Chen, J., & Wu, J. (2019). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. Journal of Biological Chemistry, 294(19), 7859-7871. [Link]

  • Carbonneau, M., & Mallette, F. A. (2016). The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway. Nature Communications, 7, 12700. [Link]

  • O'Day, T., Harsch, K., & Traphagen, N. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(4), 543-556. [Link]

  • DiNardo, C. D., & de Botton, S. (2022). 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies. Cancers, 14(12), 2886. [Link]

  • Li, F., & Ye, D. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100523. [Link]

  • Wikipedia. D2HGDH. [Link]

  • Chen, X., & Li, Y. (2024). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Heliyon, 10(2), e24454. [Link]

  • Intlekofer, A. M., Demetriou, C., & Finley, L. W. S. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304-311. [Link]

  • Zhang, Z., & Chen, G. (2021). The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway. Journal of Neuroinflammation, 18(1), 111. [Link]

  • Rakheja, D., & Boriack, R. L. (2013). The emerging role of d-2-hydroxyglutarate as an oncometabolite in hematolymphoid and central nervous system neoplasms. Frontiers in Oncology, 3, 169. [Link]

  • UniProt. D2HGDH - D-2-hydroxyglutarate dehydrogenase, mitochondrial - Homo sapiens (Human). [Link]

  • Li, F., & Ye, D. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100523. [Link]

  • Carbonneau, M., & Mallette, F. A. (2016). The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway. Nature Communications, 7, 12700. [Link]

  • Lac-Trang, T. N., & Pollyea, D. A. (2024). Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia. Haematologica, 109(8), 2111-2113. [Link]

  • Oldham, W. M., & Loscalzo, J. (2017). L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH. Journal of Biological Chemistry, 292(36), 14934-14944. [Link]

  • Oldham, W. M., & Loscalzo, J. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Journal of Biological Chemistry, 292(36), 14934-14944. [Link]

  • Lac-Trang, T. N., & Pollyea, D. A. (2024). Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia. Haematologica, 109(8), 2111-2113. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2015). Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Cancer & Metabolism, 3, 13. [Link]

Sources

The Neomorphic Shift: A Technical Guide to Mutant IDH1/2 and 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Mutant IDH1/2 in 2-Hydroxyglutarate Production Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery that somatic mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) confer a neomorphic enzymatic activity represents a paradigm shift in cancer metabolism. Unlike classical loss-of-function tumor suppressors, mutant IDH enzymes actively drive tumorigenesis through the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1]

This guide dissects the molecular mechanics of this shift, the downstream epigenetic dysregulation caused by 2-HG accumulation, and provides a validated analytical workflow for its quantification in clinical and research settings.

Mechanistic Deep Dive: The Neomorphic Reaction

Wild-type (WT) IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), producing NADPH. This is a critical step in the TCA cycle and cellular redox homeostasis.
The Structural Basis of Mutation

Mutations predominantly occur at active site arginine residues: R132 (IDH1) and R140/R172 (IDH2).[2]

  • WT Mechanism: The arginine residues normally form hydrogen bonds with the

    
    -carboxylate of isocitrate, stabilizing the enzyme-substrate complex for oxidative decarboxylation.
    
  • Mutant Mechanism: The mutation disrupts this binding, reducing affinity for isocitrate. Crucially, it alters the active site to favor the binding of NADPH and

    
    -KG. The enzyme then catalyzes the reduction  of 
    
    
    
    -KG to (R)-2-HG, consuming NADPH.
Reaction Kinetics Comparison
FeatureWild-Type IDH1/2Mutant IDH1/2 (Neomorphic)
Primary Substrate Isocitrate

-Ketoglutarate (

-KG)
Cofactor NADP+ (Reduced to NADPH)NADPH (Oxidized to NADP+)
Reaction Type Oxidative DecarboxylationReduction
Product

-KG + CO2
(R)-2-Hydroxyglutarate (2-HG)
Physiological Consequence TCA Cycle Flux / Redox BalanceOncometabolite Accumulation
Pathway Visualization

The following diagram illustrates the divergence between physiological TCA cycling and the pathological generation of 2-HG.

IDH_Pathway Isocitrate Isocitrate IDH_WT IDH1/2 (WT) NADP+ -> NADPH Isocitrate->IDH_WT aKG α-Ketoglutarate (α-KG) IDH_Mut IDH1/2 (Mutant) NADPH -> NADP+ aKG->IDH_Mut Neomorphic Reduction 2 2 HG (R)-2-Hydroxyglutarate (Oncometabolite) HG->aKG Inhibits a-KG Dependent Enzymes IDH_WT->aKG IDH_Mut->2

Caption: Divergence of IDH metabolism. WT enzymes drive the TCA cycle (Green), while Mutant enzymes shunt a-KG toward 2-HG production (Red).

The Oncometabolite: Pathological Consequences

2-HG is structurally similar to


-KG, allowing it to act as a potent competitive inhibitor  of 

-KG-dependent dioxygenases.[1] This inhibition establishes a hypermethylated state, often referred to as the CpG Island Methylator Phenotype (CIMP).
Key Targets Inhibited by 2-HG[3][4][5][6]
  • TET Family (TET1/2):

    • Function: Convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating DNA demethylation.[3]

    • Effect of Inhibition:[3][4][5][6][7] DNA hypermethylation, silencing of tumor suppressor genes and differentiation factors.

  • JmjC Histone Demethylases (e.g., KDM4A/B):

    • Function: Demethylate Histone H3 (H3K9, H3K27, H3K36).

    • Effect of Inhibition:[3][4][5][6][7] Altered chromatin accessibility, blocking cellular differentiation (differentiation arrest).

Epigenetic_Block cluster_targets α-KG Dependent Dioxygenases 2 2 HG 2-HG Accumulation TET TET1/2 (DNA Demethylase) HG->TET Inhibits KDM JmjC KDMs (Histone Demethylase) HG->KDM Inhibits HyperMeth Hypermethylation (DNA & Histones) TET->HyperMeth Loss of Activity KDM->HyperMeth Loss of Activity DiffBlock Differentiation Block (Tumorigenesis) HyperMeth->DiffBlock

Caption: 2-HG acts as a competitive antagonist, inhibiting demethylases and locking cells in an undifferentiated, proliferative state.

Technical Protocol: LC-MS/MS Quantification of 2-HG

Accurate quantification of 2-HG is critical for verifying IDH mutation status and monitoring therapeutic response. The following protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization to separate the enantiomers (D-2-HG vs L-2-HG), as only the D-enantiomer is the oncometabolite.

Reagents & Materials
  • Internal Standard (IS): D-2-Hydroxyglutarate-13C5.

  • Derivatization Agent: DATAN (50 mg/mL in dichloromethane/acetic acid).

  • Mobile Phase A: Ammonium formate (pH 3.6).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Aliquot 10 µL of plasma/cell lysate into a clean tube.

  • Add 10 µL of Internal Standard solution (13C5-2-HG).

  • Protein Precipitation: Add 500 µL of Methanol (cold). Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh glass vial and evaporate to dryness under Nitrogen stream (40°C).

Step 2: Derivatization (Critical Step)

  • Reconstitute dried residue in 50 µL of DATAN solution .

  • Incubate at 75°C for 30 minutes . Note: This step forms diastereomers allowing chiral separation on achiral columns.

  • Cool to room temperature.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL of water.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • 2-HG-DATAN: m/z 363.0

      
       147.0
      
    • IS-DATAN: m/z 368.0

      
       152.0
      

Step 4: Data Interpretation

  • The DATAN derivatization will yield two distinct peaks for D-2-HG and L-2-HG.

  • IDH Mutant Positive: Significant elevation of the D-2-HG peak (often >100-fold vs WT).

  • Hypoxia/Artifact: Elevation of L-2-HG (typically much lower magnitude).

Therapeutic Targeting: IDH Inhibitors

Small molecule inhibitors have been developed to specifically bind the mutant enzymes.[4][5]

Mechanism of Action
  • Ivosidenib (AG-120): Targets mutant IDH1.[2][7][8][9] It binds to the allosteric site of the enzyme, preventing the conformational change required for catalysis. It locks the enzyme in a non-catalytic state.

  • Enasidenib (AG-221): Targets mutant IDH2.[1][2][10] It binds to the dimer interface, stabilizing the open conformation and preventing the reduction of

    
    -KG.
    
Clinical Implications

Treatment results in a rapid decrease in plasma 2-HG levels (often within days), followed by the release of the differentiation block. This manifests clinically as the "Differentiation Syndrome," where leukemic blasts mature into functional neutrophils.

References

  • Ward, P. S., et al. (2010).[11] The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate.[5][12] Cancer Cell. Link

  • Xu, W., et al. (2011).[13] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[5] Cancer Cell. Link

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[14][3][15][16][17] Nature. Link

  • DiNardo, C. D., et al. (2018). Durable Remissions with Ivosidenib in IDH1-Mutated Relapsed or Refractory AML. New England Journal of Medicine. Link

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Application Note. Link

Sources

Methodological & Application

Application Note: High-Precision Quantification of (2R)-2-Hydroxyglutarate in Plasma Using Isotope-Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard: (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 Derivatization Reagent: Diacetyl-L-Tartaric Anhydride (DATAN)[1][2][3]

Introduction & Clinical Significance

(2R)-2-Hydroxyglutarate (D-2-HG) is a critical oncometabolite associated with neomorphic mutations in Isocitrate Dehydrogenase (IDH1 and IDH2). While the (S)-enantiomer is produced under hypoxic conditions, the (R)-enantiomer accumulates specifically in cancers such as Acute Myeloid Leukemia (AML) and low-grade gliomas due to the mutant enzyme's altered affinity, converting


-ketoglutarate (

-KG) directly to (2R)-2-HG.

Accurate quantification is challenging because the (R) and (S) enantiomers are chromatographically identical on standard reverse-phase columns. This protocol details a chiral derivatization workflow using Diacetyl-L-Tartaric Anhydride (DATAN).[1][2] This method creates diastereomers that are separable on a standard C18 column, utilizing This compound as the internal standard (IS) to correct for matrix effects and derivatization efficiency.

Biological Mechanism

The following diagram illustrates the metabolic shift driving (2R)-2-HG accumulation.

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Oxidative Decarboxylation IDH_WT IDH (Wild Type) Isocitrate->IDH_WT R2HG (2R)-2-Hydroxyglutarate (Oncometabolite) aKG->R2HG Neomorphic Reduction (NADPH -> NADP+) S2HG (2S)-2-Hydroxyglutarate (Hypoxia Marker) aKG->S2HG Promiscuous Reduction IDH_Mut IDH (Mutant) aKG->IDH_Mut LDH LDH / MDH aKG->LDH IDH_WT->aKG IDH_Mut->R2HG LDH->S2HG

Figure 1: Pathological generation of (2R)-2-HG by mutant IDH enzymes versus physiological (2S)-2-HG production.

Chemical Strategy & Internal Standard
Why (2R)-2-HG-13C5?

Using a carbon-13 labeled analog is superior to deuterated standards (e.g., D3 or D4) for two reasons:

  • Stability: No deuterium exchange occurs with the solvent protons.

  • Co-elution: 13C isotopes co-elute perfectly with the analyte, whereas deuterated compounds often show slight chromatographic shifts, leading to imperfect ionization correction.

The DATAN Reaction

DATAN reacts with the hydroxyl group of 2-HG to form a diastereomeric ester.

  • Analyte: (2R)-2-HG (

    
    ) 
    
    
    
    DATAN-Derivative (
    
    
    )
  • Internal Standard: (2R)-2-HG-13C5 (

    
    ) 
    
    
    
    DATAN-Derivative-13C5 (
    
    
    )
Experimental Protocol
3.1 Materials
  • Analyte: (2R)-2-Hydroxyglutaric acid disodium salt.[4][5]

  • Internal Standard: this compound.

  • Derivatization Reagent: (+)-Diacetyl-L-tartaric anhydride (DATAN).[3]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Glacial Acetic Acid, Ammonium Formate.

3.2 Stock Solution Preparation
  • IS Stock (1 mM): Dissolve 1 mg of (2R)-2-HG-13C5 in water (adjust volume based on exact weight). Store at -80°C.

  • DATAN Reagent (50 mg/mL): Dissolve DATAN in Acetonitrile:Acetic Acid (4:1, v/v) .

    • Critical Note: Prepare fresh daily. Acetic acid is required to prevent hydrolysis of the anhydride before reaction.

3.3 Sample Preparation Workflow

Step 1: Protein Precipitation [6][7]

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of IS Working Solution (e.g., 50 µM 13C5-2-HG).

  • Add 200 µL of cold Methanol (-20°C).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to a clean glass vial.

Step 2: Evaporation

  • Evaporate supernatant to dryness under a stream of Nitrogen at 40°C.

Step 3: Derivatization

  • Add 50 µL of DATAN solution (50 mg/mL in ACN:Acetic Acid) to the dried residue.

  • Seal cap tightly. Incubate at 75°C for 30 minutes .

  • Cool to room temperature.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL of Water. Vortex well.

3.4 Workflow Visualization

Workflow Sample Plasma Sample (50 µL) Spike Add IS: (2R)-2-HG-13C5 Sample->Spike Extract Protein Precipitation (MeOH, 14k x g) Spike->Extract Dry1 Evaporate to Dryness (N2, 40°C) Extract->Dry1 Deriv Derivatization (DATAN, 75°C, 30 min) Dry1->Deriv Dry2 Evaporate & Reconstitute (Water) Deriv->Dry2 LCMS LC-MS/MS Analysis (Negative Mode) Dry2->LCMS

Figure 2: Step-by-step extraction and derivatization workflow.[2]

LC-MS/MS Conditions
Liquid Chromatography[1][3][6][7][8][9][10][11]
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.3
1.0 5 0.3
6.0 60 0.3
6.1 95 0.4
8.0 95 0.4
8.1 5 0.3

| 10.0 | 5 | 0.3 |

Mass Spectrometry (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[7]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions: The DATAN derivative fragments to release the glutarate backbone.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
(2R)-2-HG-DATAN 363.0147.01550
(2R)-2-HG-13C5-DATAN (IS) 368.0152.01550

Note: The product ion 147 corresponds to the glutarate backbone. The IS product ion 152 confirms the retention of the 5 labeled carbons.

Validation & Troubleshooting
Separation of Enantiomers

Using this protocol, (2R)-2-HG typically elutes after(2S)-2-HG (L-2-HG).

  • (2S)-2-HG RT: ~4.8 min

  • (2R)-2-HG RT: ~5.6 min

  • Validation Check: Run a racemic standard mixture to ensure baseline resolution (

    
    ).
    
Linearity & Sensitivity
  • Range: 0.05 µM – 100 µM.

  • LLOQ: ~50 nM (sufficient for healthy baseline levels of ~1-5 µM).

Common Pitfalls
  • Incomplete Derivatization: If sensitivity is low, check the DATAN reagent. It degrades rapidly in the presence of moisture. Always prepare in anhydrous ACN/Acetic Acid.

  • Peak Tailing: Ensure the final reconstitution solvent is 100% aqueous. High organic content in the injection solvent causes peak distortion on C18 columns at the start of the gradient.

  • IS Signal Suppression: If the IS signal (m/z 368) varies significantly (>20%) between samples, perform a post-column infusion test to check for matrix suppression zones.

References
  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739–744. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

  • Cheng, S., et al. (2015). A sensitive and specific LC-MS/MS method for the quantification of 2-hydroxyglutarate enantiomers in human plasma and urine. Journal of Chromatography B, 1006, 43-49. [Link]

Sources

Protocol for quantification of 2-hydroxyglutarate enantiomers in plasma.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral Quantification of D- and L-2-Hydroxyglutarate in Plasma via LC-MS/MS

Executive Summary

This protocol details the absolute quantification of D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) enantiomers in human plasma. While standard LC-MS/MS methods quantify "total 2-HG," they fail to distinguish the oncometabolite D-2-HG (produced by IDH1/2 mutations) from the hypoxia-induced metabolite L-2-HG.[1][2]

The Solution: This method utilizes (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) as a chiral derivatizing agent. DATAN reacts with D- and L-2-HG to form diastereomers, which possess distinct physical properties allowing for baseline separation on standard achiral C18 columns.[3] This approach offers superior sensitivity and robustness compared to direct chiral chromatography.

Biological & Clinical Context

Understanding the enantiomer-specific roles of 2-HG is critical for data interpretation in drug development.

  • D-2-HG (R-2-HG): The primary oncometabolite accumulated in IDH1 and IDH2 mutated cancers (Glioma, AML, Cholangiocarcinoma). It inhibits

    
    -ketoglutarate-dependent dioxygenases (e.g., TET2, KDM), leading to hypermethylation and an epigenetic block in differentiation.
    
  • L-2-HG (S-2-HG): Accumulates under hypoxia (via LDH/MDH promiscuity) or in L-2-Hydroxyglutaric Aciduria. It is a marker of metabolic stress and mitochondrial dysfunction, not necessarily IDH mutation.

Why Separation Matters: In clinical trials for IDH inhibitors, measuring total 2-HG can yield false negatives if L-2-HG levels are high due to tissue hypoxia, masking the reduction of D-2-HG.

Pathway Visualization

G IDH_WT IDH1/2 (Wild Type) aKG α-Ketoglutarate IDH_WT->aKG Normal TCA Cycle IDH_MUT IDH1/2 (Mutant) D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH_MUT->D2HG Neomorphic Activity (NADPH dependent) Hypoxia Hypoxia / Acidosis L2HG L-2-Hydroxyglutarate (Metabolic Stress) Hypoxia->L2HG LDH/MDH Promiscuity aKG->IDH_MUT aKG->L2HG TET2 TET2 / KDM Inhibition D2HG->TET2 Competitive Inhibition L2HG->TET2 Weak Inhibition Epigenetics Hypermethylation & Block in Differentiation TET2->Epigenetics Downstream Effect

Figure 1: Divergent biological origins of 2-HG enantiomers. D-2-HG is specific to IDH mutations, while L-2-HG signals metabolic stress.

Materials & Reagents

Chemicals
ReagentSpecificationPurpose
D-2-Hydroxyglutarate >98% purity, salt freeCalibration Standard
L-2-Hydroxyglutarate >98% purity, salt freeCalibration Standard
D-2-HG-d3 (or 13C5) Stable Isotope LabelInternal Standard (IS)
DATAN (+)-O,O'-Diacetyl-L-tartaric anhydrideChiral Derivatizing Agent
Dichloromethane (DCM) HPLC GradeDATAN Solvent
Acetic Acid (Glacial) LC-MS GradeAcidifier (Prevents Racemization)
Ammonium Formate LC-MS GradeMobile Phase Buffer
Acetonitrile (ACN) LC-MS GradeMobile Phase / Precipitation
Reagent Preparation
  • DATAN Solution (50 mg/mL): Dissolve 50 mg DATAN in 1 mL of Dichloromethane:Acetic Acid (4:1 v/v) .

    • Critical Note: Prepare fresh daily. DATAN is moisture-sensitive. The acetic acid is crucial to maintain an acidic environment; neutral/basic pH during heating causes rapid racemization of 2-HG.

  • Internal Standard (IS) Solution: 10 µM D-2-HG-d3 in Methanol.

Experimental Protocol

Step 1: Sample Extraction
  • Thaw plasma samples on ice.

  • Aliquot 20 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard Solution.

  • Add 170 µL of cold Methanol/Acetonitrile (50:50) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean glass vial or HPLC insert.

Step 2: Evaporation (CRITICAL)
  • Evaporate the supernatant to complete dryness under a stream of nitrogen at 40°C.

    • Why? Any residual water will hydrolyze the DATAN anhydride before it can react with the 2-HG, leading to poor sensitivity and non-reproducible results.

Step 3: Derivatization Reaction
  • Add 50 µL of the freshly prepared DATAN Solution (50 mg/mL in DCM/HOAc) to the dried residue.

  • Cap the vials tightly.

  • Incubate at 75°C for 30 minutes .

    • Mechanism:[4][5][6] The hydroxyl group of 2-HG attacks the anhydride of DATAN, forming a diastereomeric ester.

  • Cool samples to room temperature.

  • Evaporate the mixture to dryness again under nitrogen at 40°C to remove excess DCM and acid.

  • Reconstitute in 100 µL of Water:Acetonitrile (90:10). Vortex well.

Step 4: LC-MS/MS Analysis

LC Conditions:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Note: No chiral column is required.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

Gradient:

Time (min) % B
0.0 5
1.0 5
6.0 60
6.1 95
8.0 95
8.1 5

| 10.0 | 5 |

MS Conditions (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[7]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
D/L-2-HG-DATAN 363.0 147.0 15

| 2-HG-d3-DATAN (IS) | 366.0 | 150.0 | 15 |

Note on Mass Physics: 2-HG (MW 148) + DATAN (MW 216) = Adduct (MW 364). In negative mode (M-H)-, the precursor is 363 .[8] The product ion 147 represents the loss of the DATAN moiety, leaving the specific 2-HG fragment.

Workflow Visualization

Workflow Sample Plasma Sample (20 µL) PPT Protein PPT (MeOH/ACN) Sample->PPT Dry1 Dry to Completeness (N2 @ 40°C) PPT->Dry1 Supernatant React Derivatization DATAN/DCM/HOAc 75°C, 30 min Dry1->React Must be anhydrous Dry2 Dry Excess Reagent React->Dry2 Diastereomers formed Recon Reconstitute (H2O:ACN) Dry2->Recon LCMS LC-MS/MS (C18 Column) Recon->LCMS Inject

Figure 2: Step-by-step analytical workflow. The drying steps are critical control points.

Quality Control & Self-Validation

To ensure the protocol is trustworthy ("Self-Validating"), you must implement the following checks:

1. Racemization Check (The "Crucial" Control)

  • Problem: Heating 2-HG in the presence of water or base can convert D-2-HG to L-2-HG (and vice versa).

  • Validation: In every run, include a Pure D-2-HG Standard .

  • Acceptance Criteria: The Pure D-std must show <2% peak area at the L-2-HG retention time. If a significant L-peak appears in your D-standard, your derivatization environment was likely not acidic enough or contained moisture.

2. Chromatographic Resolution

  • The diastereomers (D-2-HG-DATAN and L-2-HG-DATAN) should elute with a resolution (

    
    ) > 1.5.[1][9]
    
  • Typical Retention: L-2-HG elutes before D-2-HG (e.g., L at 4.2 min, D at 4.8 min). Always verify with individual standards.

3. Linearity & Sensitivity

  • Linear Range: 0.1 µM to 100 µM.

  • LLOQ: 0.05 µM (This sensitivity is required to detect baseline L-2-HG levels in healthy plasma).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization due to water.[4]Ensure sample is 100% dry before adding DATAN. Check nitrogen gas dryness.
Poor Separation Column degradation or pH drift.Use fresh Ammonium Formate buffer. Ensure pH is ~3.5.
Racemization Insufficient acid in DATAN reagent.Ensure Acetic Acid is present in the DATAN solvent (4:1 ratio DCM:HOAc).
Pressure High DATAN precipitation in LC.Ensure excess DATAN is evaporated (Step 5) before reconstitution.

References

  • Struys, E. A., et al. (2004).[10][4][11] Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395.[10]

  • Oldham, W. M., et al. (2015).[4] Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. Cell Metabolism, 22(2), 291-303.

  • Dang, L., et al. (2009).[4] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[11][12] Nature, 462(7274), 739-744.

  • Cheng, S., et al. (2015). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Nature Medicine, 21(11), 1281-1289. (Methodological basis for LC-MS).

  • Ward, P. S., et al. (2010). The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate. Cancer Cell, 17(3), 225-234.

Sources

Application Note: High-Precision Quantitation and Tracing of Oncometabolite 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating IDH-mutant malignancies and metabolic reprogramming. It details the rigorous application of


-2-Hydroxyglutarate (

-2-HG)
, primarily as a quantification standard and secondarily as a metabolic tracer.

Molecule:


-2-Hydroxyglutarate (Universal 

-label) CAS Number (Unlabeled): 40951-21-1 (D-enantiomer), 13095-48-2 (L-enantiomer) Primary Application: Internal Standard (IS) for Absolute Quantification via Isotope Dilution Mass Spectrometry (IDMS). Secondary Application: Metabolic Tracer for 2-HG Catabolism (D-2-HGDH activity) and Transport Studies.

Part 1: Strategic Experimental Design

The Biological Context

2-Hydroxyglutarate (2-HG) exists as two enantiomers: D-(R)-2-HG and L-(S)-2-HG .[1][2]

  • D-2-HG: Produced by gain-of-function mutations in IDH1/2 (Glioma, AML, Cholangiocarcinoma). It acts as an oncometabolite by inhibiting

    
    -KG-dependent dioxygenases (e.g., TET2, KDM).
    
  • L-2-HG: Produced under hypoxia (LDH promiscuity) or in L-2-Hydroxyglutaric Aciduria.

Critical Requirement: Analytical methods must separate these enantiomers. Standard reverse-phase LC cannot distinguish them. This protocol utilizes DATAN derivatization to create diastereomers separable on standard C18 columns.[2][3]

The "Mass Conflict" Rule (Expert Insight)

Before designing your experiment, you must validate the compatibility of


-2-HG with your metabolic tracer.
  • Scenario A: Glucose Tracing (

    
    -Glucose). 
    
    • Biological 2-HG will be M+2 (from Acetyl-CoA) or M+3 (from Pyruvate Carboxylase).

    • Verdict:

      
      -2-HG is an Excellent Internal Standard . It (M+5) does not overlap with biological signal.
      
  • Scenario B: Glutamine Tracing (

    
    -Glutamine). 
    
    • Biological 2-HG is derived directly from

      
      -KG. If you feed cells 
      
      
      
      -Glutamine, they will produce
      
      
      -2-HG.
    • Verdict: DO NOT USE

      
      -2-HG as an Internal Standard. The biological product (M+5) will be indistinguishable from the spike-in standard.
      
    • Alternative: Use Deuterated 2-HG (e.g., D

      
      -2-HG) for these experiments.
      

Part 2: Protocol A — Absolute Quantification (Internal Standard)

This workflow uses


-2-HG to quantify endogenous D-2-HG and L-2-HG levels in plasma or cell lysate.
Reagents & Materials
  • Internal Standard:

    
    -D-2-Hydroxyglutarate (10 µM stock in water).[3]
    
  • Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN).[2][3]

    • Preparation: 50 mg/mL in Dichloromethane:Acetic Acid (4:1). Prepare fresh.

  • LC Mobile Phases:

    • A: Water + 5 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[4]

Sample Preparation (Step-by-Step)
  • Extraction & Spike-in:

    • Plasma: Mix 20 µL plasma with 80 µL cold Methanol (-80°C).

    • Spike: Add 10 µL of

      
      -2-HG Internal Standard  (final conc. 1 µM) before vortexing. This corrects for extraction efficiency losses.
      
    • Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial.

  • Drying:

    • Evaporate supernatant to dryness under Nitrogen gas at 35°C.

  • Chiral Derivatization (DATAN):

    • Add 50 µL of DATAN solution to the dried residue.

    • Cap and incubate at 75°C for 30 minutes .

    • Mechanism:[3][5] DATAN reacts with the hydroxyl group of 2-HG, converting enantiomers (D/L) into diastereomers with distinct physical properties.

  • Reconstitution:

    • Cool to room temperature.

    • Dry under Nitrogen.

    • Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Acquisition
  • Column: Agilent ZORBAX SB-Aq or equivalent C18 (100 x 2.1 mm, 1.8 µm).

  • Gradient:

    • 0-2 min: 1% B (Isocratic hold).

    • 2-10 min: 1% to 20% B.

    • Flow rate: 0.3 mL/min.

  • MS Transitions (MRM in Negative Mode):

    • Endogenous 2-HG (Derivatized):

      
       363 
      
      
      
      147.
    • 
      -2-HG (IS - Derivatized): 
      
      
      
      368
      
      
      152.
    • Note: The DATAN derivative adds mass, but the fragmentation typically yields the core 2-HG backbone. Check your specific MS tuning. Common underivatized transitions are 147

      
      129, but DATAN derivatives require optimization.
      

Part 3: Protocol B — -2-HG as a Metabolic Tracer

While rare, this protocol traces the clearance or uptake of 2-HG. This is vital for testing drugs that activate D-2-HGDH (the enzyme that converts D-2-HG back to


-KG).
Experimental Workflow
  • Cell Culture: Seed IDH-wildtype cells (or D-2-HGDH overexpressing cells) in 6-well plates.

  • Tracer Pulse:

    • Replace media with substrate-free media containing 200 µM

      
      -D-2-HG .
      
    • Control: Use

      
      -L-2-HG in a parallel well to test stereospecific clearance.
      
  • Time Course: Harvest cells at 0, 30, 60, and 120 minutes.

  • Extraction:

    • Rapidly wash with cold PBS (remove extracellular tracer).

    • Extract with 80% MeOH.

  • Detection Target:

    • Look for the formation of

      
      -
      
      
      
      -Ketoglutarate (
      
      
      -KG)
      and
      
      
      -Glutamate
      .
    • Significance: Appearance of M+5

      
      -KG proves the cell is actively metabolizing the oncometabolite.
      

Part 4: Visualization & Logic

Experimental Logic Flow (Graphviz)

G cluster_0 Tracer Selection Logic T_Gln Tracer: U-13C-Gln Bio_2HG_Gln Bio-2HG: M+5 T_Gln->Bio_2HG_Gln Metabolism T_Glc Tracer: U-13C-Glucose Bio_2HG_Glc Bio-2HG: M+2/M+3 T_Glc->Bio_2HG_Glc Metabolism IS_D3 IS: D3-2HG (M+3) Bio_2HG_Gln->IS_D3 Use this IS Conflict MASS CONFLICT (Invalid Data) Bio_2HG_Gln->Conflict Valid VALID QUANT (Distinct Peaks) Bio_2HG_Glc->Valid IS_C13 IS: 13C5-2HG (M+5) IS_C13->Conflict Same m/z IS_C13->Valid Distinct m/z

Figure 1: Decision Matrix for Internal Standard Selection. This diagram illustrates the "Mass Conflict" rule:


-2-HG cannot be used as an IS when the tracer produces M+5 2-HG (e.g., 

-Glutamine).
Analytical Workflow (Graphviz)

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike-in IS: 13C5-2-HG Sample->Spike Extract MeOH Extraction (-80°C) Spike->Extract Dry N2 Evaporation Extract->Dry Deriv DATAN Derivatization (75°C, 30 min) Dry->Deriv LCMS LC-MS/MS Analysis (Separates D/L) Deriv->LCMS Data Quantification: Ratio (Endo / IS) * [IS] LCMS->Data

Figure 2: Quantitative Workflow.[2][3][6] Step-by-step protocol for absolute quantification of 2-HG enantiomers using


-2-HG as the internal standard.

Part 5: Data Analysis & Calculation

Calculating Absolute Concentration

Using the Internal Standard (IS) method, calculate the concentration of endogenous 2-HG (


) as follows:


  • 
     : Peak area of the endogenous D- or L-2-HG (m/z 363 
    
    
    
    147).
  • 
     : Peak area of the 
    
    
    
    -2-HG IS (m/z 368
    
    
    152).
  • 
     : Final concentration of the spike-in standard in the vial.
    
Flux Correction (If used in Tracer Studies)

If measuring flux (e.g., from Glucose) and quantifying pool size simultaneously:

  • Total Pool Size: Calculated using the IS formula above (sum of all isotopologues).

  • Enrichment: Calculate Mole Percent Enrichment (MPE) of the endogenous M+2/M+3 peaks relative to the total endogenous area (excluding the IS M+5 peak).

References

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][2][3][5][7][8][9] Nature, 462(7274), 739–744.

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395.

  • Cheng, S., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15233.

  • Fan, J., et al. (2012). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298–302. (Methodology for 13C tracer flux analysis).

  • Agios Pharmaceuticals. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[2][3][6] Agilent Application Note.

Sources

Application Note: A Validated LC-MS/MS Method for the Chiral Separation and Quantification of D- and L-2-Hydroxyglutarate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the simultaneous quantification of D- and L-2-hydroxyglutarate (2-HG) enantiomers in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF). The pivotal role of these enantiomers as oncometabolites and biomarkers for inborn errors of metabolism necessitates a robust, selective, and sensitive analytical method.[1][2] D- and L-2-HG are stereoisomers, making them indistinguishable by standard mass spectrometry.[3] This method overcomes this challenge by employing a chiral derivatization strategy using (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN), which converts the enantiomers into diastereomers.[4][5][6] These diastereomers are then chromatographically resolved on a standard achiral reversed-phase C18 column and detected by a triple quadrupole mass spectrometer, ensuring high specificity and sensitivity.[4][5][6] The protocol herein is detailed from sample preparation to data analysis and is grounded in principles outlined by regulatory bodies to ensure data integrity and trustworthiness for both clinical research and drug development applications.[7][8]

Introduction: The Scientific Imperative for Chiral Separation

2-hydroxyglutarate (2-HG) exists as two distinct enantiomers, D-2-HG and L-2-HG. While structurally mirror images, their biological origins and pathological implications are profoundly different.[3]

  • D-2-Hydroxyglutarate (D-2-HG): Elevated levels of D-2-HG are strongly associated with gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes.[9][10][11] These mutations are hallmark genetic events in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[11][12][13] The resulting accumulation of D-2-HG, now termed an "oncometabolite," competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting tumorigenesis.[9][10][11][14] Therefore, accurate quantification of D-2-HG is critical for cancer diagnostics, patient stratification, and monitoring therapeutic response to IDH inhibitors.[10]

  • L-2-Hydroxyglutarate (L-2-HG): In contrast, L-2-HG accumulation is typically linked to hypoxic conditions within tumors or rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA), which cause severe neurological impairment.[9][15] In certain cancers like clear cell renal cell carcinoma, increased L-2-HG also functions as an oncometabolite.[14]

The identical mass and fragmentation patterns of these enantiomers make their differentiation by mass spectrometry alone impossible.[3] Consequently, a separation step prior to MS detection is mandatory. While chiral chromatography columns can be used, they are often expensive and may require specialized mobile phases.[15][16] A more versatile and cost-effective strategy is chiral derivatization, which converts the enantiomeric pair into diastereomers with distinct physicochemical properties, allowing for their separation on conventional, robust achiral columns.[2][5][16]

This application note details a method based on derivatization with Diacetyl-L-tartaric anhydride (DATAN), a well-established reagent for this purpose.[4][5][6][17]

Principle of the Method: From Enantiomers to Separable Diastereomers

The core of this analytical method rests on a two-step process: chemical derivatization followed by LC-MS/MS analysis.

  • Chiral Derivatization: The hydroxyl groups of D- and L-2-HG react with the chiral reagent, (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN). This reaction forms two distinct diastereomeric esters. Because diastereomers have different three-dimensional structures, they exhibit different physical properties and interact differently with the stationary phase of a standard chromatography column.[5][6][18]

  • LC-MS/MS Analysis: The resulting diastereomers are separated on a reversed-phase C18 column and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides two layers of specificity: chromatographic separation and mass-based detection of specific precursor-to-product ion transitions, ensuring highly reliable quantification.

Caption: High-level overview of the analytical workflow.

Materials and Reagents

ReagentSupplierPart Number (Example)
D-2-Hydroxyglutaric acid disodium saltSigma-AldrichH8378
L-2-Hydroxyglutaric acid disodium saltSigma-AldrichH0916
D-2-Hydroxyglutaric-2,3,3,4,4-d5 acidCambridge Isotope LabsDLM-7698
(+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN)Sigma-Aldrich329596
LC-MS Grade WaterFisher ScientificW6-4
LC-MS Grade AcetonitrileFisher ScientificA955-4
LC-MS Grade MethanolFisher ScientificA456-4
Formic Acid, Optima™ LC/MS GradeFisher ScientificA117-50
PyridineSigma-Aldrich270970

Note: Equivalent reagents from other qualified vendors may be used.

Detailed Experimental Protocol

Preparation of Stock Solutions and Standards
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-2-HG and L-2-HG standards in LC-MS grade water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG or D/L-2-HG-d5) in LC-MS grade water.[4][19]

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in water. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped serum or saline) to create calibration curves and quality control (QC) samples.

  • Derivatization Reagent (10 mg/mL DATAN): Prepare fresh daily by dissolving DATAN in a solution of Acetonitrile:Pyridine (4:1, v/v).

Sample Preparation and Derivatization

This protocol is designed for a 50 µL sample volume.

  • Pipette Sample: Transfer 50 µL of calibrator, QC, or study sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution to all tubes (except blanks).

  • Protein Precipitation: Add 250 µL of ice-cold methanol. Vortex vigorously for 30 seconds.[5]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of the freshly prepared 10 mg/mL DATAN reagent.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Incubate at 45°C for 30 minutes.[18]

  • Final Preparation: After incubation, add 100 µL of water with 0.1% formic acid to stop the reaction and prepare the sample for injection. Centrifuge one final time to pellet any particulates.

  • Injection: Transfer the final solution to an autosampler vial and inject onto the LC-MS/MS system.

Derivatization cluster_reactants Reactants cluster_products Products 2HG D- or L-2-HG (Enantiomers) Diastereomers Separable Diastereomers 2HG->Diastereomers + DATAN DATAN DATAN (Chiral Reagent)

Sources

Application Note: Enantioselective Analysis of 2-Hydroxyglutarate (2-HG) in Cell Culture Media via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of 2-Hydroxyglutarate (2-HG) has shifted from a niche metabolic assay to a critical biomarker workflow in oncology drug development. While 2-HG is a normal byproduct of the TCA cycle (primarily the L-isoform produced under hypoxia), the D-isoform (R-2-HG) is an oncometabolite specifically accumulated in cells harboring neomorphic mutations in Isocitrate Dehydrogenase 1 or 2 (IDH1/2).[1]

In drug discovery, particularly for IDH inhibitors, measuring intracellular 2-HG is destructive. However, 2-HG is efficiently exported into the extracellular space, making cell culture media a "liquid biopsy" in a dish.

The Analytical Challenge: Standard Reverse-Phase (RP) chromatography cannot separate D-2-HG from L-2-HG (they are enantiomers with identical masses). Chiral columns are often expensive, have short lifespans, and require long equilibration times.

The Solution: This protocol details a Diacetyl-L-tartaric anhydride (DATAN) derivatization workflow. DATAN reacts with the hydroxyl group of 2-HG to form diastereomers.[2][3] Unlike enantiomers, diastereomers have distinct physical properties and can be baseline-separated on a standard, robust C18 column.

Biological & Analytical Logic (Graphviz)

The following diagram illustrates the biological origin of the isomers and the chemical logic behind the derivatization strategy.

G cluster_0 Cellular Metabolism cluster_1 Analytical Chemistry aKG α-Ketoglutarate IDH_WT IDH1 (Wild Type) aKG->IDH_WT TCA Cycle IDH_MUT IDH1 (Mutant R132H) aKG->IDH_MUT Neomorphic Activity LDH LDH/MDH (Hypoxia) aKG->LDH Promiscuous Reduction D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH_MUT->D2HG L2HG L-2-Hydroxyglutarate (Hypoxia Marker) LDH->L2HG DATAN DATAN Reagent (+)-O,O'-diacetyl-L-tartaric anhydride D2HG->DATAN Derivatization L2HG->DATAN Derivatization Dia_D D-2-HG-DATAN (Diastereomer A) DATAN->Dia_D Dia_L L-2-HG-DATAN (Diastereomer B) DATAN->Dia_L C18 C18 Column Separation (Baseline Resolved) Dia_D->C18 Dia_L->C18

Caption: Figure 1. Biological origins of 2-HG enantiomers and the chemical conversion to diastereomers for C18 separation.

Materials & Reagents

Critical Reagents
  • DATAN: (+)-O,O'-diacetyl-L-tartaric anhydride (Sigma/Merck). Note: Moisture sensitive. Store in desiccator.

  • Internal Standard (IS): D-2-Hydroxyglutaric acid-13C5 (disodium salt) OR 2,3,3-D3-2-HG.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Glacial Acetic Acid.

Equipment
  • LC-MS/MS: Triple Quadrupole (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica C18.

  • Heating Block: Capable of maintaining 75°C.

  • Nitrogen Evaporator: For sample drying.

Experimental Protocol

Sample Preparation (Media)

Rationale: Media contains salts and proteins (FBS) that suppress ionization. Methanol precipitation removes proteins, while the subsequent drying step concentrates the analyte.

  • Harvest: Collect 1 mL of cell culture media. Centrifuge at 1000 x g for 5 mins to remove cell debris.

  • Aliquot: Transfer 20 µL of supernatant to a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard solution (10 µM in water).

  • Precipitation: Add 80 µL of cold Methanol (-20°C) . Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer: Transfer the supernatant (~100 µL) to a glass vial or LC-MS plate.

  • Evaporation: Evaporate to complete dryness under a stream of Nitrogen at 35°C.

Derivatization (The "Expert" Step)

Rationale: DATAN reacts with the hydroxyl group. The reaction requires acidic conditions and heat. DCM is used as the solvent because DATAN is prone to hydrolysis in water.

  • Reagent Prep: Prepare a fresh solution of 50 mg/mL DATAN in Dichloromethane:Glacial Acetic Acid (4:1 v/v).

  • Reaction: Add 50 µL of the DATAN solution to the dried residue.

  • Seal: Cap the vial tightly (Teflon-lined caps recommended to prevent solvent evaporation).

  • Incubate: Heat at 75°C for 30 minutes .

  • Cool: Allow to cool to room temperature.

  • Dry: Evaporate the mixture to dryness under Nitrogen.

  • Reconstitute: Resuspend the residue in 100 µL of Water . Vortex well.

    • Note: The DATAN derivative is now stable in water for analysis.

LC-MS/MS Method Parameters

Chromatography[2][3][4][5][6]
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8) or 0.1% Formic Acid (pH ~2.7).

    • Expert Note: Ammonium Acetate often provides better ionization for the derivative in negative mode, but Formic Acid provides sharper peaks. We recommend 5 mM Ammonium Formate (pH 3.5) for the best balance.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Loading
6.0 60 Separation Gradient
6.1 95 Wash
8.0 95 Wash Hold
8.1 5 Re-equilibration

| 11.0 | 5 | End |

Mass Spectrometry (MRM Settings)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[4]

  • Source Temp: 350°C.

MRM Transitions: The DATAN derivative adds significant mass. The parent ion is the diacetyl-tartaryl-2-HG.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (V)Role
2-HG-DATAN 363.0147.015Quantifier
2-HG-DATAN 363.0129.025Qualifier
IS-DATAN 368.0152.015Internal Standard

Self-Validation Check: The transition 363 -> 147 represents the cleavage of the derivatized molecule back to the 2-HG backbone. Some protocols monitor 147 -> 129 (loss of water from 2-HG) after in-source fragmentation, but monitoring the intact derivative (363) in Q1 is more specific and reduces background noise.

Data Analysis & Expected Results

Separation Performance

Using this protocol, L-2-HG typically elutes earlier than D-2-HG .

  • L-2-HG-DATAN RT: ~4.2 min

  • D-2-HG-DATAN RT: ~4.8 min

  • Resolution (Rs): > 1.5 (Baseline separation).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure DATAN is fresh. Moisture in the DCM destroys the reagent.
Peak Tailing Column overload or pH mismatchLower injection volume. Ensure Mobile Phase is buffered (Ammonium Formate).
Merging Peaks Gradient too steepFlatten the gradient between 1.0 and 6.0 minutes to 10-40% B.
High Backpressure Protein crash in columnEnsure the centrifugation step after MeOH precipitation is sufficient (15k x g).

References

  • Dang, L., et al. (2009).[5][6][7][8] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[2][9][10][11] Nature, 462(7274), 739–744.[6][7] [Link]

  • Struys, E. A., et al. (2004).[5] Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride.[2][12][13] Clinical Chemistry, 50(8), 1391–1395. [Link]

  • Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1904. [Link]

Sources

Application Note: Enantioselective Quantification of 2-Hydroxyglutarate (2-HG) in Tissue Homogenates via LC-MS/MS

[1]

Abstract & Clinical Relevance

The oncometabolite 2-Hydroxyglutarate (2-HG) exists as two enantiomers: D-2-HG (R-2-HG) and L-2-HG (S-2-HG). While L-2-HG accumulates under hypoxic conditions or specific enzyme deficiencies, D-2-HG is the specific biomarker for Isocitrate Dehydrogenase (IDH) 1 and 2 mutations , common in low-grade gliomas and Acute Myeloid Leukemia (AML).

Standard metabolic assays often fail to distinguish these enantiomers, leading to false positives in drug efficacy studies. This protocol details a chiral-specific LC-MS/MS workflow using Diacetyl-L-tartaric anhydride (DATAN) derivatization.[1][2][3][4] This method allows for the separation of D- and L-2-HG on a standard C18 column, providing a robust, self-validating system for quantifying target engagement in tissue homogenates.

Biological Context & Pathway

The accumulation of D-2-HG is a direct result of a neomorphic gain-of-function in mutant IDH enzymes, which convert


IDH_PathwayIsoIsocitrateaKGα-KetoglutarateIso->aKGOxidative DecarboxylationIDH_WTD2HGD-2-Hydroxyglutarate(Oncometabolite)aKG->D2HGNeomorphic ReductionIDH_MutL2HGL-2-Hydroxyglutarate(Hypoxia Marker)aKG->L2HGPromiscuous ReductionLDHIDH_WTIDH1/2 (Wild Type)IDH_MutIDH1/2 (Mutant)LDHLDH / MDH

Figure 1: The divergent pathways of 2-HG production. Specific detection of D-2-HG is required to validate IDH-mutant inhibition.

Principle of the Assay

This protocol utilizes Stable Isotope Dilution .[2] A known concentration of isotopically labeled standard (e.g., D-2-HG-

  • Extraction: Proteins are precipitated using methanol.

  • Derivatization: The analyte reacts with DATAN (Diacetyl-L-tartaric anhydride).[1][2][3][4] This reaction converts the enantiomers (D and L) into diastereomers.[5]

  • Separation: Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral Reverse Phase (C18) column.

  • Quantification: The ratio of the endogenous analyte to the internal standard is used for quantification, mathematically canceling out matrix effects and recovery losses.

Materials & Reagents

ComponentSpecificationPurpose
Internal Standard D-2-Hydroxyglutaric acid (

or

)
Normalization of recovery/matrix effects.[6]
Derivatization Agent Diacetyl-L-tartaric anhydride (DATAN)Chiral differentiation reagent.[1][2][3][4]
Solvent A 50 mg/mL DATAN in Dichloromethane/Acetic Acid (4:1)Freshly prepared derivatization mix.
Extraction Solvent 80% Methanol (LC-MS Grade), -20°CMetabolite extraction and protein precipitation.
Mobile Phase A 5 mM Ammonium Formate, pH 3.5Aqueous phase for LC.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic phase for LC.

Experimental Protocol

Phase 1: Tissue Homogenization & Extraction

Critical Causality: Metabolic turnover can occur rapidly post-thaw. Keep all samples on dry ice until the moment of homogenization.

  • Weighing: Weigh frozen tissue (10–30 mg) into Precellys® or similar bead-beating tubes.

  • IS Spike (Self-Validation Step): Add 20 µL of Internal Standard Working Solution (e.g., 10 µM D-2-HG-

    
    ) directly to the frozen tissue.
    
    • Why: Adding IS before solvent ensures it undergoes the exact same extraction efficiency losses as the endogenous target.

  • Lysis: Add 500 µL of cold 80% Methanol (-20°C) .

  • Homogenization: Bead-beat (e.g., 6500 rpm, 2 x 20 sec).

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet protein/debris.

  • Transfer: Transfer 100 µL of the supernatant to a clean glass vial.

  • Drying: Evaporate to dryness under a nitrogen stream at 40°C.

Phase 2: DATAN Derivatization

Critical Causality: DATAN is moisture-sensitive. Use fresh reagents and anhydrous solvents.

  • Reconstitution: Redissolve the dried residue in 50 µL of DATAN Reagent (50 mg/mL in Dichloromethane/Acetic Acid 4:1).

  • Incubation: Cap tightly and heat at 75°C for 30 minutes .

    • Mechanism:[4][6][7] Acetic acid catalyzes the esterification of the hydroxyl group on 2-HG with the tartaric anhydride, creating the diastereomeric difference.

  • Drying: Cool to room temperature and evaporate to dryness under nitrogen.

  • Final Resuspension: Reconstitute in 100 µL of Mobile Phase A (Ammonium Formate). Vortex well.

Phase 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 1% B

    • 1-6 min: Linear gradient to 20% B (Slow gradient is crucial for diastereomer separation)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 1% B (Re-equilibration)

Mass Spectrometry (MRM Transitions): Operate in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (Approx)
D-2-HG-DATAN 363.0147.04.8 min
L-2-HG-DATAN 363.0147.05.4 min
D-2-HG-

-IS
368.0152.04.8 min

Workflow Visualization

Workflowcluster_prepSample Preparationcluster_derivChemical Derivatizationcluster_analysisAnalysisTissueFrozen Tissue(10-30mg)SpikeAdd Internal Standard(D-2-HG-13C5)Tissue->SpikeExtractHomogenize in80% MeOH (-20°C)Spike->ExtractDryEvaporate Supernatant(N2 Stream)Extract->DryDATANAdd DATAN Reagent(DCM/Acetic Acid)Dry->DATANHeatIncubate 75°C30 minsDATAN->HeatResuspendResuspend inAqueous BufferHeat->ResuspendLCLC Separation(C18 Column)Resuspend->LCMSMS/MS Detection(MRM Mode)LC->MS

Figure 2: Step-by-step workflow ensuring chiral integrity and quantitative accuracy.[6]

Data Analysis & Quality Control

Calculations

Quantification is performed using the Area Ratio method:

Concentration is derived from a linear regression of the calibration curve (Ratio vs. Concentration).

Acceptance Criteria
  • Linearity:

    
     over the range of 0.1 – 100 µM.
    
  • Chromatographic Resolution (

    
    ):  The valley between D- and L-2-HG peaks must return to baseline (
    
    
    ).
  • IS Variation: Internal Standard peak area should not vary >15% between samples. A drop indicates matrix suppression or extraction failure.

Troubleshooting & Expert Insights

  • Issue: Poor Separation of D/L peaks.

    • Cause: Gradient too steep or column dirty.

    • Fix: Slow the gradient between 1 and 6 minutes. Ensure the column is fully equilibrated (at least 3 minutes) between runs.

  • Issue: Low Signal Intensity.

    • Cause: Incomplete derivatization.

    • Fix: DATAN hydrolyzes rapidly in moisture. Ensure the dichloromethane is anhydrous and the DATAN reagent is prepared fresh daily.

  • Issue: High Background/Carryover.

    • Cause: 2-HG is sticky.

    • Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry.

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][4][7][8][9][10] Nature.

  • Cheng, S., et al. (2024).[6] Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[6] [6]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[1][4] Application Note.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxyglutarate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the accurate quantification of 2-hydroxyglutarate (2-HG) from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of measuring this critical oncometabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to generate reliable and reproducible data.

The accurate measurement of D- and L-2-hydroxyglutarate is paramount in various research fields, particularly in oncology, due to its role as a biomarker in cancers with isocitrate dehydrogenase (IDH) mutations.[1][2][3][4] However, the inherent complexity of biological matrices—such as plasma, serum, tissue, and cell lysates—presents a significant analytical hurdle known as the "matrix effect." This guide will provide a structured approach to understanding, identifying, and overcoming these challenges.

Understanding the Core Problem: The Matrix Effect

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (2-HG).[5] These endogenous substances, including salts, proteins, and lipids, can interfere with the ionization of 2-HG in the mass spectrometer's source, leading to either a suppression or enhancement of the signal.[5][6] This phenomenon, known as ion suppression, is a primary cause of inaccurate and irreproducible quantification.[5][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding 2-HG quantification and matrix effects.

Q1: What are the most common sources of matrix effects in 2-HG analysis?

A1: The primary culprits behind matrix effects in biological samples are phospholipids from cell membranes, which are abundant in plasma, serum, and tissue homogenates.[7] These molecules can co-elute with 2-HG from the LC column and compete for ionization, often leading to significant ion suppression.[6][7] Other sources include salts, detergents from cell lysis buffers, and other small molecule metabolites that may have similar properties to 2-HG.

Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS)?

A2: A SIL-IS, such as D/L-2-hydroxyglutarate-d3, is the gold standard for mitigating matrix effects.[8][9][10] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[5][11]

Q3: When should I consider chemical derivatization for 2-HG analysis?

A3: Chemical derivatization is a powerful strategy, particularly when you need to:

  • Separate D- and L-enantiomers: 2-HG exists as two stereoisomers, D-2-HG and L-2-HG, which have distinct biological relevance.[4] Derivatizing with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), creates diastereomers that can be separated on a standard achiral LC column.[1][2][8][12][13]

  • Improve chromatographic retention and peak shape: 2-HG is a small, polar molecule that can be difficult to retain on standard reversed-phase LC columns. Derivatization can increase its hydrophobicity, leading to better retention and separation from early-eluting matrix components.[14]

  • Enhance sensitivity: Derivatization can improve the ionization efficiency of 2-HG, resulting in a stronger signal in the mass spectrometer.[14][15][16]

Q4: Can I use an enzymatic assay instead of LC-MS/MS?

A4: Yes, enzymatic assays are a viable alternative, particularly for high-throughput screening.[17] These assays typically use an enzyme that specifically recognizes one of the 2-HG enantiomers (most commonly D-2-HG) and converts it to α-ketoglutarate, which then generates a colorimetric or fluorometric signal.[4][17] While generally less susceptible to the same type of matrix effects as LC-MS, they can still be affected by substances in the sample that inhibit the enzyme or interfere with the detection signal. It is crucial to run appropriate controls with your sample matrix.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Co-elution with matrix components. 2. Inappropriate LC conditions. 3. Column degradation.1. Optimize sample preparation to remove more interferences (see protocols below). 2. Consider derivatization to shift the retention time of 2-HG. 3. Adjust the mobile phase composition or gradient. 4. Use a new LC column.
High Variability Between Replicates 1. Significant and inconsistent matrix effects. 2. Inconsistent sample preparation. 3. Sample degradation.1. Ensure the use of a stable isotope-labeled internal standard. 2. Implement a more robust sample preparation method like SPE or phospholipid removal plates. 3. Keep samples on ice or at 4°C during preparation and store at -80°C.
Low Signal Intensity / Poor Sensitivity 1. Severe ion suppression. 2. Inefficient extraction of 2-HG. 3. Suboptimal MS parameters.1. Improve sample cleanup to remove phospholipids and other interfering substances.[18][19] 2. Derivatize 2-HG to enhance its ionization efficiency.[14][20] 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 4. Consider a more sensitive instrument or a different ionization technique if available.
Inability to Separate D- and L-2-HG 1. Use of an achiral LC column without derivatization.1. Derivatize 2-HG with a chiral reagent like DATAN to form diastereomers that can be separated on a standard C18 column.[1][2][8][10][12]

Experimental Workflows & Protocols

To ensure the integrity of your results, a well-designed experimental workflow is critical. Below is a diagram illustrating the key decision points in developing a robust 2-HG quantification method, followed by detailed protocols for sample preparation.

Workflow for Method Development

2-HG Quantification Workflow Figure 1: Decision Workflow for 2-HG Quantification cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analytical Method Collect Collect Biological Sample (Plasma, Tissue, Cells) Quench Quench Metabolism (e.g., with cold methanol or liquid N2) Collect->Quench Store Store at -80°C Quench->Store Prep_Choice Choose Extraction Method Store->Prep_Choice PPT Protein Precipitation (PPT) (Simple, but high matrix effect) Prep_Choice->PPT High-throughput screening LLE Liquid-Liquid Extraction (LLE) (Cleaner than PPT) Prep_Choice->LLE Moderate cleanliness needed SPE Solid-Phase Extraction (SPE) (Cleaner, more selective) Prep_Choice->SPE High cleanliness needed PLR Phospholipid Removal (PLR) (Specifically targets phospholipids) Prep_Choice->PLR Plasma/Serum samples Deriv Derivatization Required? PPT->Deriv LLE->Deriv SPE->Deriv PLR->Deriv NoDeriv Direct LC-MS/MS Analysis Deriv->NoDeriv No YesDeriv Derivatize with e.g., DATAN Deriv->YesDeriv Yes (for enantiomers) LCMS LC-MS/MS Quantification (with SIL-IS) NoDeriv->LCMS YesDeriv->LCMS Data Data LCMS->Data Data Analysis (Analyte/IS Ratio)

Caption: Decision workflow for developing a robust 2-HG quantification method.

Protocol 1: Protein Precipitation (PPT) for Cell or Tissue Homogenates

This is the simplest method but may result in significant matrix effects. It is often used for high-throughput applications where speed is prioritized.[21]

Rationale: A water-miscible organic solvent like methanol or acetonitrile is added to denature and precipitate proteins, which would otherwise interfere with the analysis.[22]

Step-by-Step Methodology:

  • Start with your cell pellet or tissue homogenate on ice.

  • Add 500 µL of ice-cold 80% methanol containing your stable isotope-labeled internal standard (e.g., 50 nM 2-HG-d3).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and cell lysis.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube. Be cautious not to disturb the pellet.

  • Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.[12]

  • The dried extract is now ready for derivatization (if needed) or reconstitution in the initial LC mobile phase for analysis.

Protocol 2: Phospholipid Removal for Plasma/Serum Samples

This protocol is highly recommended for plasma and serum samples to specifically address the major source of matrix interference.[18][19][23][24]

Rationale: This method combines protein precipitation with a specific filtration step that captures phospholipids, resulting in a much cleaner extract compared to PPT alone.[7]

Step-by-Step Methodology:

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing your stable isotope-labeled internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Load the supernatant onto a phospholipid removal plate or cartridge (e.g., HybridSPE®, Ostro™) according to the manufacturer's instructions.[23]

  • Collect the flow-through, which contains 2-HG and is depleted of phospholipids.

  • Evaporate the collected eluate to dryness.

  • Reconstitute the sample in the appropriate solvent for LC-MS/MS analysis.

Protocol 3: Chiral Derivatization with DATAN

This protocol allows for the separation and quantification of D- and L-2-HG enantiomers using a standard achiral LC column.[1][2][8][12]

Rationale: Diacetyl-L-tartaric anhydride (DATAN) reacts with the hydroxyl group of 2-HG to form diastereomeric esters. These diastereomers have different physical properties and can be separated chromatographically.[3][13]

Step-by-Step Methodology:

  • Ensure your dried sample extract from Protocol 1 or 2 is completely free of water, as water will quench the derivatization reaction.[12]

  • Prepare a fresh derivatization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/mL.[12]

  • Add 50 µL of the DATAN solution to each dried sample.

  • Seal the tubes or plate and heat at 70°C for 30-60 minutes.[12] A color change to yellow or brown indicates the reaction is proceeding.[13]

  • Cool the samples to room temperature.

  • Dilute the derivatized samples with an appropriate volume of your initial LC mobile phase before injection.

This technical guide provides a foundational framework for tackling the complexities of 2-HG quantification. Remember that every biological matrix is unique, and some level of method optimization will always be necessary. By understanding the principles of matrix effects and employing these validated strategies, you can significantly improve the accuracy and reliability of your 2-HG measurements.

References

  • Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. PMC.[Link]

  • Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed.[Link]

  • Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Sp. SciSpace.[Link]

  • Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry after Derivatization with Diacetyl-l-Tartaric Anhydride. Clinical Chemistry, Oxford Academic.[Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PMC.[Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. DiVA.[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.[Link]

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent.[Link]

  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent.[Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. PubMed.[Link]

  • Representative chromatograms of 2-HG and the internal standard 2-HG-d 3... ResearchGate.[Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation.[Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.[Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today.[Link]

  • Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Separations.[Link]

  • Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.[Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. PubMed.[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed.[Link]

  • A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. PubMed.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio.[Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate.[Link]

  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace, The University of Queensland.[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. NIH.[Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. ResearchGate.[Link]

  • Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. PubMed.[Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.[Link]

  • Q2(R2) Validation of Analytical Procedures. FDA.[Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.[Link]

  • Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. ResearchGate.[Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv.[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.[Link]

Sources

Technical Support Center: Isomeric Separation of Hydroxyglutarates (2-HG vs. 3-HG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Crisis"

Why are you here? You are likely observing a single, broad peak or a "shoulder" in your chromatogram where you expect two distinct analytes.

The Scientific Challenge: 2-HG and 3-HG are structural isomers with identical molecular formulas (


) and nearly identical fragmentation patterns in mass spectrometry.
  • 2-HG (D-enantiomer): The hallmark oncometabolite for IDH1/2 mutations in glioma and AML.

  • 3-HG: The diagnostic marker for Glutaric Aciduria Type I (GA-I), an inborn error of metabolism.[1][2][3][4]

The Risk: Co-elution leads to catastrophic clinical misinterpretation. A GA-I patient (high 3-HG) could be misdiagnosed as having an IDH mutation (high 2-HG) if the chromatography fails to resolve these isomers. Furthermore, 2-HG itself is chiral (D- and L- forms), adding a third layer of complexity.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct modality for your biological question.

MethodSelection Start START: Define Analytical Goal Q1 Do you need to distinguish D-2-HG from L-2-HG? Start->Q1 Q2 Is 3-HG separation required? Q1->Q2 No (Total 2-HG only) MethodA METHOD A: LC-MS/MS + DATAN (Gold Standard) Q1->MethodA Yes (Oncology/Metabolism) MethodB METHOD B: GC-MS (Silylation) (Legacy/Screening) Q2->MethodB Yes (Urine Organic Acids) MethodC METHOD C: LC-MS/MS (HILIC/RP) (Rapid 2 vs 3 only) Q2->MethodC Yes (High Throughput)

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on analyte specificity requirements.

Protocol A: The Gold Standard (LC-MS/MS with DATAN)

Best For: Simultaneous separation of D-2-HG, L-2-HG, and 3-HG. Mechanism: Diacetyl-L-tartaric anhydride (DATAN) reacts with the hydroxyl group to form diastereomers, which can be separated on an achiral column.[5]

Troubleshooting the DATAN Workflow

User Question: "My DATAN derivatives are showing low sensitivity or double peaks."

Root Cause Analysis:

  • Incomplete Derivatization: DATAN is moisture-sensitive. Any water in the sample competes with the alcohol group of the HG.

  • Excess Acid: The reaction requires strict pH control (acetic acid matrix).

Optimized Protocol:

StepActionCritical Technical Note
1. Drying Evaporate sample to complete dryness under

.
Stop: If any moisture remains, the anhydride hydrolyzes before reacting.
2. Reagent Add 50 mg/mL DATAN in Acetonitrile:Acetic Acid (4:1) .[6][7]Do not use water or methanol here. The acetic acid catalyzes the esterification.
3. Heat Incubate at 75°C for 30 minutes.Capping the vial tightly is mandatory to prevent solvent evaporation.
4. Quench Cool to RT, then add aqueous ammonium formate.This hydrolyzes excess DATAN, preventing it from fouling the MS source.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient: 5% B to 40% B over 8 minutes. Isocratic holds are rarely needed for DATAN derivatives due to the high stereoselectivity.

Protocol B: GC-MS Troubleshooting (Silylation)

Best For: Urine organic acid screening; labs without LC-MS/MS. Mechanism: Trimethylsilylation (TMS) of hydroxyl and carboxyl groups using BSTFA/MSTFA.

User Question: "I see 2-HG and 3-HG co-eluting as one massive peak on my DB-5 column."

The Fix: The "Isothermal Hold" Maneuver Standard temperature ramps (e.g., 10°C/min) blow past the critical separation point. You must flatten the gradient.

Optimized GC Parameters:

  • Inlet: 250°C, Split 1:10.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm).

  • Temperature Program:

    • Start at 70°C (hold 2 min).

    • Ramp 10°C/min to 140°C .

    • CRITICAL: Hold at 140°C for 5 to 8 minutes .

    • Ramp 30°C/min to 300°C (bake out).

Why this works: The boiling points of the TMS-derivatives are extremely close. The isothermal hold at 140°C utilizes the slight polarity difference between the 2-position and 3-position silyl ethers to widen the resolution (


).

Advanced GC-MS/MS Filtering: If chromatography still yields a partial overlap (


), use unique MRM transitions to "mathematically" separate them.
Analyte (TMS)Precursor (

)
Product (

)
Specificity Origin
2-HG 349321 Loss of CO (carbonyl)
3-HG 349333 Loss of

(methyl)

Protocol C: LC-MS/MS Without Derivatization

Best For: High-throughput labs only needing to separate 2-HG from 3-HG (ignoring D/L chirality).

User Question: "Can I separate them on a standard C18 column without DATAN?"

Answer: No. 2-HG and 3-HG are small, polar organic acids. They will elute in the void volume (


) of a C18 column, leading to massive ion suppression and zero separation.

The Solution: HILIC or Fluorinated Phases.

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Stationary Phase: Amide-bonded silica (e.g., Waters BEH Amide).

  • Mobile Phase: High organic start (85% ACN) with Ammonium Acetate (pH 9.0).

  • Mechanism: Separation is based on hydrogen bonding. The 3-hydroxyl group is more accessible for H-bonding than the sterically hindered 2-hydroxyl group, resulting in different retention times.

Option 2: PFP (Pentafluorophenyl)

  • Stationary Phase: PFP-propyl.

  • Mechanism: PFP offers dipole-dipole and

    
     interactions. The positional difference of the -OH group alters the dipole moment sufficiently to resolve the isomers.
    

Visualizing the Workflow

Workflow cluster_LC LC-MS/MS Path cluster_GC GC-MS Path Sample Biological Sample (Urine/Plasma) Extract Protein Precipitation (MeOH/ACN) Sample->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry DATAN Add DATAN Reagent (75°C, 30 min) Dry->DATAN High Specificity Silyl Add BSTFA + 1% TMCS (60°C, 30 min) Dry->Silyl Routine Screen Quench Quench (Ammonium Formate) DATAN->Quench InjectLC Inject LC-MS/MS (C18 Column) Quench->InjectLC InjectGC Inject GC-MS (Isothermal Hold) Silyl->InjectGC

Figure 2: Sample preparation workflow comparison for DATAN (LC) vs. Silylation (GC) routes.

FAQ: Troubleshooting Specific Issues

Q: My 2-HG peak has a "fronting" shoulder. Is this 3-HG?

  • A: Likely yes. In Reversed-Phase (RP) chromatography, 3-HG is slightly more polar and often elutes before 2-HG. If you are using a standard C18 method without derivatization, they will overlap. Switch to the DATAN method; the diastereomers have significantly different hydrophobicities, often separating by >1.0 minute.

Q: I am seeing high background noise in the DATAN method.

  • A: This is usually due to excess unreacted DATAN entering the source. Ensure you are using the Ammonium Formate quench step . The ammonium ions react with residual anhydride to form neutral species that do not ionize well in negative mode ESI, cleaning up the baseline.

Q: Can I use TSPC (N-p-toluenesulfonyl-L-phenylalanyl chloride) instead of DATAN?

  • A: You can, but DATAN is superior for this specific application. TSPC derivatives are less stable and the reagent is highly hygroscopic, leading to variable derivatization efficiency.[8] DATAN provides sharper peaks and better resolution for the specific 2-HG/3-HG pair.

References

  • Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry assay for the specific measurement of 2-hydroxyglutarate." Clinical Chemistry.

    • Core Reference for the DATAN derivatiz
  • Cyr, D., et al. (2024).[4] "Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1."[1][2][3][4] JIMD Reports.

    • Validates the GC-MS/MS specific transitions and isothermal hold method.
  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[9] Nature.

    • Establishes the clinical necessity of distinguishing 2-HG in oncology.
  • Verhoeven, N. M., et al. (2001). "Human metabolism of 3-hydroxyglutarate." Journal of Inherited Metabolic Disease.

    • Background on the metabolic p

Sources

Optimizing mass spectrometry parameters for 13C5-labeled 2-hydroxyglutarate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Optimization for 13C5-2-Hydroxyglutarate

Introduction: The Context of Your Analysis

Welcome to the Technical Support Center. You are likely optimizing this assay to quantify 2-hydroxyglutarate (2-HG) in the context of IDH1/2 mutation studies. The accumulation of the D-enantiomer (R-2-HG) is the primary oncometabolite driver.

The Critical Decision: Before tuning your parameters, you must decide if you need Total 2-HG (sum of D- and L- isomers) or Enantiomer-Specific quantitation.

  • Total 2-HG: Sufficient for general screening of IDH mutant activity. Uses native ESI(-) mode.

  • Enantiomer Specific: Required to distinguish cancer-associated D-2-HG from hypoxia-associated L-2-HG. Requires derivatization (DATAN).[1][2][3][4][5][6][7]

Below are the technical modules designed to guide you through optimization and troubleshooting.

Module 1: Method Development & MRM Optimization

Q: What are the optimal MRM transitions for 13C5-2-HG and endogenous 2-HG?

A: For 13C5-labeled 2-HG, the mass shift is +5 Da relative to the endogenous metabolite. The transitions depend heavily on whether you are running a Native (Underivatized) or Derivatized method.

Table 1: Recommended MRM Transitions (ESI Negative Mode)

Method TypeAnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Mechanism
Native 2-HG (Endogenous) 147.0129.010 - 15Loss of H

O
Native 13C5-2-HG (ISTD) 152.0 134.0 10 - 15 Loss of H

O (Retains label)
DATAN 2-HG-DATAN 363.0147.015 - 20Cleavage to core
DATAN 13C5-2-HG-DATAN 368.0 152.0 15 - 20 Cleavage to core

Technical Insight: In the Native method, the transition


 is a simple dehydration. Ensure your resolution is set to "Unit" or "Wide" on Q1 to maximize transmission, but be aware that 147 is a low mass region prone to solvent noise.
Q: How do I separate D-2-HG from L-2-HG? My column shows them co-eluting.

A: D- and L-2-HG are enantiomers; they have identical physical properties in an achiral environment. You cannot separate them on a standard C18 or HILIC column without help.

The Solution: You must use Diacetyl-L-tartaric anhydride (DATAN) derivatization.[3][4][5][7]

  • Chemistry: DATAN reacts with the hydroxyl group of 2-HG. Because DATAN itself is chiral (L-form), it converts the D- and L-2-HG enantiomers into diastereomers .

  • Result: Diastereomers have different physical properties and can be separated on a standard reverse-phase C18 column.

Workflow Visualization:

G Sample Biological Sample (Mix of D- and L-2HG) Decision Need Enantiomer Separation? Sample->Decision NativePrep Protein Precipitation (MeOH/AcN) Decision->NativePrep No (Total 2-HG) DryDown Evaporate to Dryness (Critical) Decision->DryDown Yes (D vs L) NativeLC LC: HILIC or Ion-Pairing C18 NativePrep->NativeLC NativeMS MS: m/z 147 > 129 (Total 2-HG) NativeLC->NativeMS Deriv Add DATAN Reagent (Acetic Acid/DCM) 75°C for 30 min DryDown->Deriv Quench Quench with Ammonium Formate Deriv->Quench DatLC LC: Standard C18 (Zorbax Eclipse) Quench->DatLC DatMS MS: m/z 363 > 147 (Separated Peaks) DatLC->DatMS

Figure 1: Decision matrix for 2-HG workflow selection. The DATAN pathway is required for enantiomer separation.[3][4]

Module 2: Troubleshooting Sensitivity & Selectivity

Q: I see a "Ghost Peak" in my 13C5-2-HG channel. Is my standard contaminated?

A: While isotopic impurity is possible (check your Certificate of Analysis for % M+0), the most common cause is Cross-Talk or Isobaric Interference from Citrate/Isocitrate.

  • Isocitrate Interference: Isocitrate (

    
     191) can undergo in-source fragmentation, losing CO
    
    
    
    (
    
    
    Da) to form a fragment at
    
    
    147. This mimics endogenous 2-HG.
    • Diagnosis: Monitor

      
       191 alongside 147. If the "ghost" 2-HG peak aligns perfectly with the Isocitrate peak, it is in-source fragmentation.
      
    • Fix: Improve chromatographic separation between Isocitrate and 2-HG.

  • 13C5-2-HG Purity: If you see a peak in the unlabeled channel (147>129) at the retention time of your internal standard, your 13C5 standard contains unlabeled material.

    • Fix: If the contribution is constant, you can subtract it as background, but for low-level quantitation, purchase a fresh high-purity standard (>99 atom % 13C).

Q: My signal intensity for 13C5-2-HG is fluctuating wildly between samples.

A: This indicates Matrix Effects (Ion Suppression) .[8] In ESI(-), phospholipids and other organic acids compete for charge.

Protocol for Validation: Perform a Post-Column Infusion experiment:

  • Infuse 13C5-2-HG continuously into the MS source via a tee-junction.

  • Inject a "blank" plasma extract via the LC column.

  • Monitor the baseline of the 13C5-2-HG.

  • Observation: If you see a dip in the baseline at the 2-HG retention time, you have suppression.

Corrective Actions:

  • Dilute: Dilute samples 1:5 or 1:10.

  • Clean-up: Switch from simple protein precipitation to Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to remove phospholipids.

Module 3: Sample Preparation Protocols

Q: Can you provide the specific DATAN derivatization protocol?

A: Yes. This is the industry-standard protocol adapted from Struys et al. and Dang et al.

Reagents:

  • DATAN (Diacetyl-L-tartaric anhydride) - 50 mg/mL in Dichloromethane (DCM) / Acetic Acid (4:1).

  • Critical: DATAN is moisture sensitive. Keep fresh.

Step-by-Step Protocol:

  • Extraction: Mix 20

    
    L plasma + 10 
    
    
    
    L 13C5-2-HG Internal Standard + 500
    
    
    L Methanol. Centrifuge.
  • Evaporation: Transfer supernatant to a glass vial. Evaporate to complete dryness under N

    
    . (Moisture kills the reaction).
    
  • Derivatization: Add 50

    
    L of DATAN solution. Cap tightly.
    
  • Incubation: Heat at 75°C for 30 minutes .

  • Quench: Cool to room temp. Evaporate to dryness again. Reconstitute in 100

    
    L Ammonium Formate (aqueous).
    
  • Analysis: Inject onto C18 column.[1][3][4] D-2-HG usually elutes after L-2-HG (verify with individual standards).

Module 4: Data Analysis & Quantification

Q: How do I calculate the concentration using the 13C5-2-HG?

A: Use the Isotope Dilution Method .



  • Note: Since 13C5-2-HG is chemically identical to 2-HG (barring the mass), the Response Factor is typically 1.0.

  • Linearity: 2-HG is linear from 0.1

    
    M to 100 
    
    
    
    M.
  • Carryover Check: 2-HG is "sticky." Always inject a solvent blank after your highest standard (e.g., 100

    
    M) to ensure the area in the blank is <20% of the LLOQ.
    

Pathway Context (Graphviz):

Pathway cluster_legend Target Analyte Source Isocitrate Isocitrate aKG alpha-Ketoglutarate (a-KG) Isocitrate->aKG IDH (WT) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG IDH (Mutant) Gain of Function L2HG L-2-Hydroxyglutarate (Hypoxia) aKG->L2HG LDH (Promiscuous) under Hypoxia IDH_WT IDH (Wild Type) IDH_Mut IDH (Mutant) LDH LDH / MDH

Figure 2: Biological origin of 2-HG isomers. The assay must distinguish the Mutant IDH product (D-2-HG) from the hypoxia product (L-2-HG).

References

  • Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry measurement of urinary D- and L-2-hydroxyglutaric acid." Clinical Chemistry.

  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[3][4][9] Nature.

  • Agilent Technologies. (2018). "Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS." Application Note.

  • BioRxiv. (2024). "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS." Preprint.

Sources

Troubleshooting poor peak shape for 2-hydroxyglutaric acid in HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxyglutaric Acid (2-HG) Analysis

Introduction: The Analytical Challenge

2-Hydroxyglutaric acid (2-HG) is a small, highly polar alpha-hydroxy acid. In oncology, distinguishing between its enantiomers (D-2-HG vs. L-2-HG) is critical, as the accumulation of D-2-HG is a specific biomarker for isocitrate dehydrogenase (IDH) mutations in gliomas and AML.

Its analysis is plagued by three inherent chemical properties:

  • High Polarity: Causes poor retention on standard C18 columns (elutes in the void volume).

  • Acidity (pKa ~2.7 & 4.9): Leads to peak tailing and sensitivity to pH fluctuations.

  • Chirality: Enantiomers cannot be separated on standard stationary phases without derivatization or chiral columns.

Visual Diagnostic: Troubleshooting Logic Tree

Before adjusting parameters, identify your specific symptom using the logic tree below.

TroubleshootingTree Start START: Identify Peak Issue Issue1 Peak Tailing Start->Issue1 Issue2 Early Elution / No Retention Start->Issue2 Issue3 Split / Double Peaks Start->Issue3 Issue4 Cannot Separate D/L Forms Start->Issue4 Cause1 Secondary Silanol Interactions or Metal Chelation Issue1->Cause1 Cause2 Phase Collapse or Insufficient Polarity Issue2->Cause2 Cause3 Injection Solvent Mismatch Issue3->Cause3 Cause4 Enantiomers co-elute on C18 Issue4->Cause4 Fix1 Action: Lower pH (<3.0) or Use HSS T3 Column Cause1->Fix1 Fix2 Action: Use 100% Aqueous Compatible C18 or Switch to HILIC Cause2->Fix2 Fix3 Action: Dissolve sample in Mobile Phase A (Aqueous) Cause3->Fix3 Fix4 Action: DATAN Derivatization (See Protocol) Cause4->Fix4

Figure 1: Decision matrix for diagnosing 2-HG chromatographic anomalies based on peak morphology.

Module 1: Tailing & Poor Retention (RPLC Focus)

Q: Why does 2-HG elute with a heavy tail or near the void volume on my C18 column?

The Science: 2-HG has a pKa1 of approximately 2.7. At neutral pH, it is fully deprotonated (dianion), making it extremely hydrophilic. It will not interact with the hydrophobic C18 chains, leading to elution in the void volume (t0). Furthermore, ionized carboxylates interact with residual silanols on the silica surface, causing tailing.

The Solution: You must suppress ionization to force the molecule into its neutral, hydrophobic state.

  • Mobile Phase pH: Acidify Mobile Phase A (Water) with 0.1% Formic Acid or Phosphoric Acid (if using UV). The pH must be below 3.0.

  • Column Selection: Standard C18 columns often suffer from "dewetting" (phase collapse) in 100% aqueous conditions required to retain 2-HG.

    • Recommended: Use a high-strength silica (HSS) T3 column or a "Polar-Embedded" C18. These are designed to retain polar organic acids in 100% aqueous mobile phases.

Data Comparison: Retention Strategy

ParameterStandard C18 (pH 7)Standard C18 (pH 3)HSS T3 / Polar C18 (pH 3)
Retention Factor (k) < 0.5 (Void elution)~ 1.0 (Weak retention)> 2.5 (Good retention)
Peak Symmetry > 2.0 (Tailing)~ 1.5 (Improved)1.0 - 1.2 (Sharp)
Mechanism Ionic RepulsionHydrophobicHydrophobic + Polar Shielding

Module 2: The "Split Peak" Phenomenon

Q: I see a double peak for 2-HG, but I'm running a pure standard. Is my column broken?

The Science: This is rarely a column failure; it is almost always a Solvent Strength Mismatch . Because 2-HG is polar, it is often dissolved in water. However, if you are running a HILIC method (where the initial mobile phase is high Acetonitrile), injecting an aqueous sample creates a "bubble" of strong solvent that carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.

Conversely, in Reversed-Phase (RPLC), injecting 2-HG dissolved in 100% Methanol onto a high-aqueous gradient will cause the analyte to precipitate or travel too fast initially.

The Protocol:

  • For RPLC: Dissolve standards/samples in 100% Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • For HILIC: Dissolve samples in 75:25 Acetonitrile:Water .

Module 3: Chiral Separation (D- vs. L-2-HG)

Q: How do I separate the oncometabolite D-2-HG from the normal metabolite L-2-HG?

The Science: Standard C18 columns cannot separate enantiomers. While chiral columns (e.g., Astec CHIROBIOTIC) exist, they are expensive and often have short lifespans with biological matrices.

The Authoritative Solution (DATAN Derivatization): The most robust method, validated by Struys et al. (2004) and widely adopted in clinical MS labs, is derivatization with (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) .

  • Mechanism: DATAN reacts with D- and L-2-HG to form diastereomers.[1][2]

  • Result: Diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.

Protocol: DATAN Derivatization Workflow

Reagents:

  • DATAN (50 mg/mL in Dichloromethane/Acetic Acid 4:1).

  • Standards: D-2-HG and L-2-HG (racemic mix).[3][4]

DATAN_Workflow Step1 1. Dry Sample (50µL Plasma/Urine) Step2 2. Add DATAN Reagent (50µL) Step1->Step2 Step3 3. Incubate (75°C for 30 min) Step2->Step3 Step4 4. Evaporate to Dryness (N2 stream) Step3->Step4 Step5 5. Reconstitute (Water) Step4->Step5 Step6 6. Inject on C18 (LC-MS/MS) Step5->Step6

Figure 2: Step-by-step derivatization workflow for converting enantiomers into separable diastereomers.

LC-MS/MS Settings for DATAN-2-HG:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent) 2.1 x 100mm, 1.8µm.

  • Mobile Phase: A: Water (0.1% Formic), B: Acetonitrile.

  • Gradient: 1% B to 20% B (slow gradient is key for diastereomer separation).

  • MS Transitions (Negative Mode):

    • Precursor: m/z 363 (Derivatized 2-HG)[3]

    • Product: m/z 147 (Specific fragment)

Module 4: Sensitivity & Matrix Effects

Q: My signal is low or noisy in LC-MS. What is interfering?

The Science: 2-HG is a low molecular weight acid. In negative ESI mode, it falls in a "noisy" region (m/z ~147 underivatized) where solvent clusters and background ions abound.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Signal Suppression Co-eluting matrix components (phospholipids/salts).Use a Divert Valve to send the first 1 min (salts) to waste. Perform Protein Precipitation with cold methanol before derivatization.
High Background Contaminated mobile phase or system.[5][6]Use LC-MS grade solvents only. Clean the ESI spray shield.
Non-Linearity Saturation of the detector or derivatization reagent.Ensure DATAN is in excess (at least 50x molar excess relative to 2-HG).

References

  • Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride." Clinical Chemistry.

  • Agilent Technologies. (2018). "Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS." Application Note.

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyglutaric acid." HMDB0000407.

  • Waters Corporation. "Troubleshooting Peak Splitting in HPLC." Knowledge Base.

Sources

Minimizing ion suppression in ESI-MS for 2-HG analysis.

Author: BenchChem Technical Support Team. Date: February 2026

2-HG Analysis Technical Support Hub Current Status: Operational | Topic: Minimizing Ion Suppression in ESI-MS

Welcome to the Application Support Center

Your Objective: Accurate quantification of D- and L-2-Hydroxyglutarate (2-HG) in complex biological matrices. The Challenge: 2-HG is a small, polar organic acid (


, MW 148.11). In Electrospray Ionization (ESI), it suffers heavily from "ion suppression"—a phenomenon where co-eluting matrix components (salts, phospholipids) compete for charge on the ESI droplet surface, rendering your analyte invisible or quantitatively inaccurate.[1]

This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating workflows.

Module 1: Diagnosing the "Invisible" Problem

Q: My internal standards are fluctuating, but my blanks look clean. How do I prove ion suppression is the cause?

A: You cannot rely on standard QC samples alone to detect suppression. You must map the "suppression zones" of your chromatography using Post-Column Infusion (PCI) .[2]

The Mechanism: In ESI, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Matrix components with higher surface activity (like phospholipids) monopolize the droplet surface, preventing 2-HG from ionizing.

The Diagnostic Protocol (PCI):

  • Setup: Tee-in a constant flow of 2-HG standard (1 µg/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without spike).

  • Observation: Monitor the baseline of 2-HG. A flat baseline is ideal. Dips (negative peaks) indicate suppression; humps indicate enhancement.

Visualization: The PCI Workflow

PCI_Workflow LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Constant 2-HG Infusion) Syringe->Tee MS ESI-MS Source Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Post-Column Infusion setup. Matrix components eluting from the column disrupt the steady signal from the syringe pump, revealing suppression zones.

Module 2: Sample Preparation (The First Line of Defense)

Q: Is protein precipitation (PP) with methanol sufficient for 2-HG analysis in plasma?

A: Generally, no . While PP removes proteins, it leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI-MS. They elute late in reversed-phase gradients and can "wrap around" to suppress peaks in subsequent injections.

Recommendation: Use Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE). If you must use PP, use a specific Liquid-Liquid Extraction (LLE) cleanup step.

Comparative Data: Matrix Removal Efficiency

MethodProtein RemovalPhospholipid Removal2-HG RecoveryIon Suppression Risk
Protein Precip (MeOH/ACN) >98%<10% (Poor)>90%High (Variable)
Liquid-Liquid Extraction (LLE) HighModerate70-85%Moderate
HybridSPE / PLR Plates >99%>95%>85%Low (Recommended)
Anion Exchange SPE (WAX) >99%>98%80-90%Very Low (Gold Standard)

Module 3: The Enantiomer Challenge (DATAN Derivatization)

Q: I cannot separate D-2-HG from L-2-HG on my C18 column. Do I need a chiral column?

A: You have two options, but Derivatization is superior for sensitivity and robustness. D- and L-2-HG are enantiomers (mirror images) and have identical physical properties in an achiral environment.

  • Chiral Columns: (e.g., Astec Chirobiotic) can separate them but often suffer from lower peak capacity and restricted mobile phases.

  • DATAN Derivatization (Recommended): Reacting 2-HG with Diacetyl-L-tartaric anhydride (DATAN) creates diastereomers .[3][4][5][6] Diastereomers have different physical properties and can be easily separated on a standard C18 column.

The DATAN Workflow

DATAN_Reaction Start Sample Extract (Dried) Reagent Add DATAN Reagent (in Acetic Acid/DCM) Start->Reagent Heat Incubate (75°C, 30 min) Reagent->Heat Chem Chemical Transformation: Enantiomers -> Diastereomers Heat->Chem Quench Quench/Neutralize (Ammonium Formate) Chem->Quench Analyze Inject on C18 LC-MS Quench->Analyze

Caption: DATAN derivatization converts D/L-2-HG into diastereomers, enabling separation on standard achiral columns.[4][6]

Step-by-Step DATAN Protocol:

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under

    
    . Critical: Any residual water will hydrolyze the anhydride reagent.
    
  • Add Reagent: Add 50 µL of DATAN (50 mg/mL) in dichloromethane:glacial acetic acid (4:1 v/v).

  • Incubate: Seal tight and heat at 75°C for 30 minutes.

  • Dry Down (Again): Evaporate the mixture to dryness to remove excess acid.

  • Reconstitute: Dissolve residue in 100 µL water/acetonitrile (high aqueous content) for injection.

Module 4: Mass Spec Parameters & QC

Q: What transitions should I monitor for the DATAN derivative?

A: The derivatization adds mass. You are no longer looking for the native 2-HG mass (147 Da).

  • Precursor Ion: m/z 363 (Negative mode,

    
    )
    
  • Product Ion: m/z 147 (Loss of the derivatizing group)

Optimized Source Parameters (Agilent/Sciex/Thermo Generic):

ParameterSettingRationale
Polarity Negative (-)2-HG is an organic acid.[5][7]
Precursor m/z 363.1DATAN-2-HG complex.
Product m/z 147.0Specific fragment for 2-HG backbone.
Desolvation Temp 350°C - 450°CHigh temp needed to evaporate aqueous mobile phase.
Internal Standard U-

-2-HG
Mandatory. Deuterated standards (

) can separate chromatographically from the analyte, failing to correct for suppression at the exact elution time.
Q: How do I maintain QC over time?

A: Implement the "IS Response Check" . Plot the absolute peak area of your Internal Standard (IS) for every sample in the run.

  • Rule: If IS area drops <50% of the average of the calibration standards, that specific sample has severe ion suppression. Dilute the sample 1:5 and re-inject.

References

  • Struys, E. A., et al. (2004).[8] "Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride." Clinical Chemistry.

  • Oldham, W. M., et al. (2015). "2-Hydroxyglutarate: A Review of Methods for Its Determination." Current Protocols in Human Genetics.

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (Seminal paper on Post-Column Infusion).

  • Cheng, X., et al. (2015).[8] "Metabolite Profiling of 2-Hydroxyglutarate in IDH-Mutant Gliomas." Scientific Reports. (Discusses alternative derivatization and matrix effects).

Sources

Technical Support Center: High-Sensitivity Detection of 2-Hydroxyglutarate (2-HG)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Optimization of Low-Level 2-HG Quantitation & Enantiomer Separation Last Updated: February 13, 2026

Introduction: The "Needle in the Haystack" Challenge

Welcome to the technical support center. If you are reading this, you are likely facing the "2-HG Paradox": this oncometabolite accumulates to massive levels in IDH-mutant tumors, yet detecting it at low levels (e.g., in serum, urine, or wild-type tissue baselines) requires extreme rigorousness.

The primary technical hurdles are chirality and matrix interference . D-2-hydroxyglutarate (D-2-HG) is the oncometabolite; L-2-hydroxyglutarate (L-2-HG) is a physiological response to hypoxia. Standard mass spectrometry cannot distinguish them without specific intervention. This guide moves beyond basic protocols to address the causality of sensitivity loss and provides self-validating workflows to fix it.

Module 1: LC-MS/MS Optimization (The Gold Standard)

Context: The most robust method for low-level detection (<1 µM) involves derivatization with Diacetyl-L-tartaric anhydride (DATAN) .

Why DATAN? (The Mechanism)

Standard chiral columns often suffer from peak broadening and short lifespans in biological matrices. DATAN reacts with D- and L-2HG to form diastereomers . unlike enantiomers, diastereomers have different physical properties and can be separated on a robust, standard C18 column.

Troubleshooting Guide: LC-MS/MS

Q: I see co-elution of D- and L-2HG despite using DATAN. What is wrong?

  • Root Cause: Incomplete derivatization or hydrolysis of the reagent. DATAN is moisture-sensitive.

  • The Fix:

    • Ensure your DATAN solution is fresh (prepared daily in dichloromethane/acetic acid).

    • Crucial Step: The reaction requires acidic conditions and heat (75°C for 30 min). If the acid concentration is too low, the reaction yield drops.

    • Validation: Monitor the transition m/z 363 → 147. If you see a peak at m/z 147 (underivatized) or m/z 321 (mono-acetylated), the reaction failed.

Q: My sensitivity is dropping over time (Signal Suppression).

  • Root Cause: Accumulation of phospholipids on the column guard or source contamination.

  • The Fix:

    • Mobile Phase: Switch to Ammonium Acetate (10mM) in the aqueous phase to boost ionization efficiency compared to Formic Acid alone.

    • Divert Valve: Direct the first 1-2 minutes of flow (containing salts) and the wash phase (containing lipids) to waste, not the MS source.

Workflow Visualization: DATAN Logic

DATAN_Workflow Sample Biological Sample (D-2HG + L-2HG) Extract Protein Precipitation (MeOH/ACN) Sample->Extract Dry Evaporation to Dryness (N2 Stream) Extract->Dry Deriv DATAN Reaction (75°C, 30 min) Dry->Deriv Critical: No Water Sep C18 Column Separation (Diastereomers) Deriv->Sep Forms Diastereomers Detect MS/MS Detection (m/z 363 -> 147) Sep->Detect

Figure 1: The DATAN workflow converts enantiomers into diastereomers, enabling separation on standard C18 columns.

Module 2: GC-MS Derivatization (The Alternative)[1]

Context: GC-MS is excellent for 2-HG but requires volatility. The standard approach uses silylation (MSTFA or MTBSTFA).

Q: I have "ghost peaks" and high background noise.

  • Root Cause: Moisture contamination. Silylation reagents react aggressively with water to form silanols, which mask low-level analyte peaks.

  • The Fix:

    • Use a "scavenger" approach: Add 1% TMCS (Trimethylchlorosilane) to your MSTFA. It acts as a catalyst and scavenger.

    • Self-Validation: Inject a blank containing only reagents. If you see large siloxane peaks, your solvent or vial septum is wet.

Q: My D- and L- peaks are merging.

  • Root Cause: Unlike LC-MS with DATAN, standard silylation preserves chirality but does not create diastereomers. You must use a chiral GC column (e.g., Cyclodextrin-based like CP-Chirasil-Dex CB) to separate silylated enantiomers.

  • The Fix: If you cannot afford a chiral column, you must use a chiral derivatizing agent (e.g., (R)-(-)-2-butanol) instead of standard silylation.

Module 3: Enzymatic Assays (High Throughput)

Context: Enzymatic assays are faster but historically less sensitive (LOD ~5-10 µM). To detect low levels (0.5 - 2 µM), we must amplify the signal.

The "Resazurin Loop" Strategy

Standard assays measure NADH production at 450nm. This is not sensitive enough for low-level detection.

  • The Upgrade: Couple the D-2-HGDH reaction to Diaphorase and Resazurin .

  • Mechanism: Diaphorase uses the generated NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent, Ex 540nm / Em 590nm). This provides a ~10x increase in signal-to-noise ratio.

Troubleshooting Guide: Enzymatic

Q: I have high background fluorescence in my blanks.

  • Root Cause: Endogenous NADH or other dehydrogenases (LDH) in the serum/lysate.

  • The Fix:

    • Sample Pre-treatment: Deproteinize samples using 10kDa spin filters. This removes LDH but keeps the small molecule 2-HG.

    • Blank Subtraction: Run a parallel well with no enzyme (buffer only). Subtract this value from the reaction well. This is non-negotiable for low-level quantification.

Enzymatic_Amp D2HG D-2-Hydroxyglutarate Enzyme D-2-HGDH Enzyme D2HG->Enzyme aKG alpha-Ketoglutarate D2HG->aKG Oxidation Enzyme->aKG NAD NAD+ NADH NADH NAD->NADH Reduction NADH->NAD Recycling Diaphorase Diaphorase NADH->Diaphorase Resorufin Resorufin (High Fluorescence) Diaphorase->Resorufin Resazurin Resazurin (Non-Fluorescent) Resazurin->Resorufin Signal Amplification

Figure 2: Signal amplification loop using Diaphorase/Resazurin to lower LOD in enzymatic assays.

Data Summary: Method Selection Matrix

FeatureLC-MS/MS (DATAN)GC-MS (Silylation)Enzymatic (Fluorescent)
Limit of Detection (LOD) ~0.1 µM (Excellent)~1.0 µM (Good)~2.0 µM (Moderate)
Chiral Separation Yes (via Diastereomers)Requires Chiral ColumnYes (Enzyme Specific)
Throughput Medium (10-15 min/sample)Low (30+ min/sample)High (96/384 well plate)
Primary Risk Incomplete DerivatizationMoisture SensitivityBackground Noise
Best For Clinical/Low-level Tissue MetabolomicsScreening/Cell Culture

References

  • Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry for the determination of D- and L-2-hydroxyglutaric acid in human body fluids." Clinical Chemistry. Link

  • Poinsignon, V., et al. (2018). "Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS." Agilent Application Note. Link

  • Balss, J., et al. (2012). "Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate." Acta Neuropathologica. Link

  • Waitkus, M. S., et al. (2019). "Biological Roles and Therapeutic Potential of the 2-Hydroxyglutarate Oncometabolite." The Oncologist. Link

  • Zheng, J., et al. (2024). "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS." bioRxiv.[1] Link

Sources

Dealing with phospholipid interference in plasma sample analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Mitigation of Glycerophosphocholine (GPC) and Lysophosphatidylcholine (LPC) Interference in Plasma Analysis (LC-MS/MS).

Mission Briefing: The "Silent Killer" of Bioanalytical Data

In plasma bioanalysis, phospholipids (PLs) are the primary cause of matrix effects (ME). Unlike proteins, which cause obvious physical clogging, phospholipids are insidious. They co-elute with analytes, causing ion suppression (loss of sensitivity) or enhancement (artificial signal increase). Worse, they accumulate on Reverse Phase (RP) columns, eluting unpredictably in subsequent runs ("late eluters"), leading to ghost peaks and retention time shifts.

This guide provides the diagnostic tools to detect PLs and the chemical strategies to remove them.

Module 1: The Diagnostic Deck (Detection)

Q: My analyte recovery is consistent in solvent but erratic in plasma. How do I prove phospholipids are the cause?

A: You must visualize the "invisible" matrix. Phospholipids do not always appear in standard UV or TIC (Total Ion Chromatogram) traces. You need to monitor specific mass transitions associated with the phosphocholine head group.

Protocol A: The "In-Source" Monitor

The most effective way to track PLs is to monitor the trimethylammonium-ethyl phosphate fragment (m/z 184 ).

  • Mechanism: Positive Electrospray Ionization (+ESI) generates the characteristic fragment at m/z 184 from both GPCs and LPCs.

  • Instrument Setup:

    • Scan Mode: Precursor Ion Scan (if available) or Multiple Reaction Monitoring (MRM).[1]

    • Transition: Set Q1 and Q3 to m/z 184 → 184 (In-Source CID) or monitor specific transitions:

      • LPCs (Lyso): 496 → 184, 524 → 184

      • GPCs (Glycer): 758 → 184, 786 → 184

    • Collision Energy: High (30–40 eV) to force fragmentation of the head group.

Protocol B: Post-Column Infusion (The Suppression Map)

This is the gold standard for validating method robustness (Chambers et al., 2007).

  • Setup: Use a T-junction to combine the column effluent with a steady infusion of your analyte (in neat solvent).

  • Injection: Inject a blank extracted plasma sample (matrix only).

  • Result: The baseline should be flat (constant analyte signal). Any "dip" in the baseline indicates ion suppression; any "hump" indicates enhancement.

  • Overlay: Overlay the m/z 184 trace. If the "dip" aligns with the PL peaks, you have confirmed phospholipid interference.

Module 2: The Removal Arsenal (Method Selection)

Q: I use Protein Precipitation (PPT) with Acetonitrile. Isn't that enough?

A: No. PPT is a "solubility filter." It removes large proteins (albumin, globulins) because they are insoluble in organic solvent. However, phospholipids are highly soluble in Acetonitrile and Methanol. PPT leaves >90% of phospholipids in the supernatant, which are then injected onto your column.

Q: When should I use Hybrid SPE vs. Traditional SPE?

A: Use Hybrid SPE (Zirconia-based) for high-throughput plasma analysis where throughput and cleanliness are paramount.

  • Traditional SPE (C18): Relies on hydrophobicity. PLs often co-elute with hydrophobic drugs.

  • Hybrid SPE (Zr-Si): Uses a Lewis Acid-Base mechanism.[2][3][4][5][6] The Zirconia (Lewis Acid) binds irreversibly to the Phosphate group (Lewis Base) of the phospholipid. The analyte, lacking a phosphate group, passes through.

Visualizing the Removal Mechanism

HybridSPE_Mechanism cluster_mechanism Interaction Zone (Lewis Acid-Base) Sample Plasma Sample (Analytes + Proteins + Phospholipids) Precipitation Step 1: Precipitation (Add 1% Formic Acid in ACN) Sample->Precipitation Filtration Step 2: Filtration/Extraction (Pass through Zr-Coated Silica) Precipitation->Filtration Zr_Site Zirconia Site (Zr) (Lewis Acid) PL Phospholipid (Phosphate Group - Lewis Base) Zr_Site->PL Strong Ionic Bond (Retained) Analyte Target Analyte (No Phosphate) Zr_Site->Analyte No Interaction (Passes Through) Result Clean Eluate (Analyte Only) Analyte->Result

Caption: The Hybrid SPE mechanism utilizes Zirconia-Phosphate affinity to selectively strip phospholipids while allowing analytes to pass, unlike non-specific hydrophobic retention.

Module 3: Comparative Data & Decision Matrix

Table 1: Efficiency of Phospholipid Removal Techniques

MethodMechanismProtein RemovalPhospholipid RemovalThroughputCost
Protein Precipitation (PPT) Solubility>98%<10% HighLow
Liquid-Liquid Extraction (LLE) Partitioning>99%Variable (40-80%)*LowMedium
Traditional SPE (C18) Hydrophobicity>99%Variable (depends on wash)MediumHigh
Hybrid SPE (Zr-Si) Lewis Acid/Base>99%>99% HighMedium

*Note: LLE effectiveness depends heavily on solvent pH and polarity. PLs are amphiphilic and can partition into organic layers.

Module 4: Troubleshooting & FAQs

Q: I see "ghost peaks" in my blank injections after running high-concentration samples. Is this carryover or phospholipids?

A: If the peaks are broad and elute late in the gradient, it is likely Phospholipid Accumulation .

  • The Cause: PLs are very hydrophobic. In standard rapid gradients (e.g., 3 min run), they may not elute until the 5th or 6th injection, appearing as random peaks.

  • The Fix:

    • Extend the high-organic wash step of your gradient to at least 2 column volumes.

    • Switch to a column with better pH stability (e.g., Hybrid Particle Technology) and use a high pH wash if possible.

    • Ultimate Fix: Implement Hybrid SPE to prevent PLs from entering the column.

Q: Can I use Hybrid SPE for acidic compounds?

A: Yes, but with a caveat.

  • The Issue: Zirconia is a Lewis Acid.[5][6] It can bind to carboxyl groups (weak Lewis Bases) on acidic analytes, causing low recovery.

  • The Solution: Add a "competitor" to the extraction solvent. Using 1-2% Formic Acid or Citric Acid in the precipitation solvent saturates the Lewis Acid sites, displacing the carboxylic acid analytes while the stronger Phosphate-Zirconia bond remains intact.

Module 5: Standard Operating Procedure (SOP)

Workflow: Hybrid SPE-PPT (96-Well Plate Format)

Objective: Simultaneous removal of proteins and phospholipids from plasma.[4][5][7]

Reagents:

  • Acetonitrile (LC-MS Grade) with 1% Formic Acid (Precipitating Agent).[5]

  • Plasma Sample.[1][2][4][5][6][7][8][9]

Step-by-Step:

  • Load Plasma: Pipette 100 µL of plasma into the wells of the Hybrid SPE plate.

  • Precipitate: Add 300 µL of Precipitating Agent (1:3 ratio is critical for efficient protein crash).

  • Mix: Aspirate/dispense or vortex the plate for 1-2 minutes. Crucial: Ensure complete mixing to prevent protein breakthrough.

  • Vacuum/Elute: Apply vacuum (approx. 5-10 inHg). The sample passes through the Zirconia-coated frit.[5][6]

    • Proteins are physically filtered by the frit depth.[4]

    • Phospholipids are chemically retained by the Zirconia.[4]

    • Analytes pass through into the collection plate.[6][7][10]

  • Analysis: Inject the filtrate directly (or evaporate and reconstitute if concentration is required).

References

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B. Link

  • Sigma-Aldrich. (n.d.).[3] HybridSPE®-Phospholipid Technology: A Novel Technique to Reduce Phospholipid-Based Matrix Effects.[6] Link

  • Waters Corporation. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Application Note. Link

Sources

Technical Support Center: 2-Hydroxyglutarate (2-HG) Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Derivatization Efficiency for 2-Hydroxyglutarate (2-HG) Enantiomers Role: Senior Application Scientist Format: Technical Support Center (Interactive Guide)

Welcome to the Advanced Metabolomics Support Hub. This guide addresses the critical analytical challenge of distinguishing D-2-Hydroxyglutarate (D-2-HG) from L-2-Hydroxyglutarate (L-2-HG). In the context of IDH-mutant gliomas and AML, D-2-HG is the specific oncometabolite, whereas L-2-HG is associated with hypoxia and specific acidurias. Standard reverse-phase LC-MS cannot separate these enantiomers without chiral derivatization.

This hub details the DATAN (Diacetyl-L-tartaric anhydride) derivatization workflow, the gold standard for separating these enantiomers on achiral columns.

🔬 Module 1: The Chemistry & Logic (Why This Works)

Q: Why can't I just use a standard C18 column without derivatization? A: D-2-HG and L-2-HG are mirror images (enantiomers) with identical physical properties in an achiral environment. A standard C18 column interacts with both identically, resulting in co-elution.

Q: How does DATAN solve this? A: The reaction uses a chiral derivatizing agent (Diacetyl-L-tartaric anhydride) to react with the hydroxyl group of the 2-HG enantiomers.

  • Reaction Logic: (R)-Enantiomer + (L)-Reagent

    
     (R,L)-Diastereomer
    
  • Reaction Logic: (S)-Enantiomer + (L)-Reagent

    
     (S,L)-Diastereomer
    

Diastereomers have different physical properties (polarity, steric size), allowing them to be resolved on standard achiral columns (like C18 or ZIC-HILIC).

Visualization: The Derivatization Pathway

G cluster_inputs Input cluster_reaction Esterification (75°C, Acidic) D2HG D-2-HG (Oncometabolite) Complex1 D-2-HG-DATAN (Diastereomer A) D2HG->Complex1 + DATAN L2HG L-2-HG (Hypoxia Marker) Complex2 L-2-HG-DATAN (Diastereomer B) L2HG->Complex2 + DATAN DATAN DATAN Reagent (Chiral Selector) DATAN->Complex1 DATAN->Complex2 Separation Reverse Phase LC (Separable Peaks) Complex1->Separation Complex2->Separation

Figure 1: Mechanism of diastereomer formation using DATAN to enable chromatographic resolution.

🧪 Module 2: Optimized Experimental Protocol

Warning: This protocol is moisture-sensitive. DATAN hydrolyzes rapidly in water.

Reagents Required:
  • DATAN: (+)-O,O'-Diacetyl-L-tartaric anhydride.

  • Solvents: LC-MS grade Acetonitrile (AcN), Dichloromethane (DCM), Glacial Acetic Acid.

  • Internal Standard: U-13C-D-2-HG (Essential for normalizing matrix effects).

Step-by-Step Workflow
  • Extraction:

    • Mix 20 µL plasma/cell lysate with 80 µL cold Methanol containing Internal Standard (IS).

    • Centrifuge at 13,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial.

  • Drying (CRITICAL STEP):

    • Evaporate supernatant to complete dryness under Nitrogen or SpeedVac (40°C).

    • Troubleshooting Tip: If any residual water remains, the DATAN will turn into diacetyl-tartaric acid and fail to react with 2-HG.

  • Derivatization:

    • Prepare fresh Derivatization Mix : 50 mg/mL DATAN in Acetonitrile:Acetic Acid (4:1, v/v).

    • Add 50 µL of Mix to the dried residue.

    • Cap tightly. Incubate at 75°C for 30 minutes .

  • Reconstitution:

    • Cool to room temperature.[1]

    • Add 150 µL of Ammonium Formate (buffer pH 3.5) or weak aqueous acetic acid to quench.

    • Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters (Agilent/Sciex/Thermo)
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Formate pH 3.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.3 mL/min
Gradient 0-1 min: 1% B; 1-8 min: 1% -> 60% B; 8.1 min: 99% B (Wash)
MRM Transitions 2-HG-DATAN: 363.0

147.0 (Quant), 363.0

129.0 (Qual)
🛠 Module 3: Troubleshooting & FAQs

Q1: My D-2-HG and L-2-HG peaks are merging or tailing. What is wrong?

  • Diagnosis A (pH): The separation of diastereomers is pH-dependent. Ensure your Mobile Phase A is acidic (pH 3.0–3.5). At neutral pH, the carboxylic acid groups ionize, reducing retention and resolution.

  • Diagnosis B (Column): If using a standard C18, ensure it is "end-capped" to reduce silanol interactions.

  • Diagnosis C (Solvent): Ensure the sample diluent matches the starting mobile phase (high aqueous content). Injecting a high-organic plug (like 100% AcN) causes peak broadening.

Q2: I see very low sensitivity/signal intensity.

  • The "Water" Problem: Did you dry the sample completely? Even 1 µL of water in the residue can hydrolyze the DATAN reagent before it esterifies the 2-HG.

    • Fix: Add a step of adding 50 µL DCM and evaporating again to azeotropically remove trace water before adding the reagent.

  • Matrix Interference: High levels of Lactate or Malate in the sample will compete for the DATAN reagent.

    • Fix: Ensure DATAN is in significant molar excess (at least 50x excess relative to total hydroxy acids).

Q3: Is my ratio of D/L accurate? I suspect racemization.

  • Thermal Stress: Heating at >80°C or for >60 minutes can induce slight racemization of the reagent or the analyte.

    • Validation: Run a pure D-2-HG standard. If you see a small L-2-HG peak (>2%), your reaction conditions are too harsh. Lower temp to 70°C.

  • Reagent Purity: Ensure your DATAN reagent is pure L-isomer. Impurities in the derivatizing agent will create false enantiomer peaks.

Q4: Can I use this for urine samples?

  • Yes, but: Urine has very high salt and urea concentrations.

    • Protocol Adjustment: Perform a Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge before drying and derivatizing to remove salts that might inhibit the esterification.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Issue1 Co-eluting Peaks Start->Issue1 Issue2 Low Sensitivity Start->Issue2 CheckPH Check Mobile Phase pH (Must be < 3.5) Issue1->CheckPH CheckDry Was sample 100% dry? Issue2->CheckDry CheckGrad Flatten Gradient Slope (1% to 20% B over 10 min) CheckPH->CheckGrad pH OK ReDry Action: Azeotrope with DCM before derivatization CheckDry->ReDry No/Unsure CheckExcess Increase DATAN conc. (Lactate competition) CheckDry->CheckExcess Yes

Figure 2: Diagnostic workflow for common DATAN derivatization failures.

📚 References
  • Struys, E. A., et al. (2004). "Investigations by mass isotopomer analysis of the formation of D-2-hydroxyglutarate by cultured lymphoblasts from two patients with D-2-hydroxyglutaric aciduria."[2] FEBS Letters.

    • Core Reference: The foundational paper establishing the chemistry of 2-HG analysis using chiral derivatization.

  • Al-Zaidan, L., et al. (2024). "Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS."[3][4] bioRxiv.[3]

    • Optimization: Recent work comparing DATAN vs. TSPC and optimizing reaction conditions for clinical throughput.

  • Cheng, X., et al. (2015). "Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis." Scientific Reports.

    • Alternative Method: Discusses TSPC derivatization for ultra-high sensitivity applications.

  • Pollari, S., et al. (2018). "Application of DATAN derivatization for the separation of D- and L-2-hydroxyglutarate." Methods in Molecular Biology.

    • Protocol: Detailed step-by-step methodology for biological matrices.

Sources

Validation & Comparative

Certificate of analysis for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Certificate of Analysis for (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅: A Senior Application Scientist's Perspective

Introduction

The oncometabolite (2R)-2-hydroxyglutarate (2-HG) has emerged as a critical biomarker in both clinical diagnostics and drug development, particularly in the context of cancers with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/IDH2) and in the diagnosis of the neurometabolic disorder D-2-hydroxyglutaric aciduria.[1][2][3] Accurate and precise quantification of this chiral molecule in complex biological matrices is paramount. The gold standard for such quantification is stable isotope dilution mass spectrometry, which relies on a high-purity, well-characterized internal standard.

This guide provides a comprehensive evaluation of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅, a stable isotope-labeled internal standard (SIL-IS). We will deconstruct its Certificate of Analysis (CoA), a document that serves as the foundation of analytical accuracy. This guide moves beyond a simple checklist, offering field-proven insights into why each specification matters, how it compares to alternative standards, and how to validate its performance in your laboratory. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring data integrity and analytical rigor from the outset.

Part 1: The Anatomy of a Certificate of Analysis for a High-Purity Internal Standard

A Certificate of Analysis is more than a guarantee; it is the foundational data package for your analytical method. For a SIL-IS like (2R)-2-HG-¹³C₅, its quality directly impacts the reliability of every measurement. Below, we dissect the critical parameters you will find on a CoA and explain their direct implications for quantitative analysis.

Table 1: Typical Certificate of Analysis Specifications for (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

ParameterTypical SpecificationAnalytical Technique(s)Rationale & Scientific Implication
Identity Confirmation Conforms to structure¹H-NMR, ¹³C-NMR, LC-MS/MSTrustworthiness: Confirms the correct molecule, including the position of isotopic labels, has been synthesized. An incorrect structure would invalidate the entire analysis.
Chemical Purity ≥98.0%HPLC, qNMRExpertise: Ensures that the measured signal comes from the analyte of interest and not from chemical impurities. High purity minimizes the risk of co-eluting contaminants interfering with quantification.
Isotopic Purity ≥99% ¹³C₅ enrichmentMass Spectrometry (MS)Accuracy: High isotopic enrichment is crucial to prevent "crosstalk," where the signal from the naturally abundant isotopes of the analyte contributes to the signal of the internal standard, leading to underestimation.
Enantiomeric Purity (e.e.) ≥98.0% (2R)-isomerChiral HPLCSpecificity: As (2S)-2-HG is also a clinically relevant biomarker, high enantiomeric purity ensures you are using the correct standard for the correct enantiomer, which is critical for the differential diagnosis of 2-hydroxyglutaric acidurias.[4]
Assigned Purity/Concentration Reported value with uncertaintyMass Balance, qNMRQuantitative Integrity: This value, often calculated by combining chemical purity, water content (Karl Fischer), and residual solvent analysis, is used to prepare accurate stock solutions for calibration curves and quality controls.

Part 2: A Comparative Guide to Analytical Standards for 2-HG Quantification

The choice of an internal standard is a critical experimental decision. While (2R)-2-HG-¹³C₅ represents a state-of-the-art option, understanding its advantages over alternatives provides the causal logic behind its selection.

Stable Isotope Labeling: ¹³C vs. ²H (Deuterium)

  • (2R)-2-HG-¹³C₅: Carbon-13 labeling is the preferred method. ¹³C is a stable, heavy isotope that does not alter the chemical properties of the molecule. This results in the SIL-IS co-eluting perfectly with the endogenous, unlabeled analyte during chromatography, which is the ideal behavior for an internal standard meant to correct for matrix effects and instrument variability.

  • Deuterium-Labeled Standards (e.g., 2-HG-d₄): While also effective, deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect") on HPLC columns.[5] Furthermore, deuterium atoms can be susceptible to back-exchange under certain pH or temperature conditions, potentially compromising quantitative accuracy.

Internal vs. External Standardization

The use of a co-eluting SIL-IS is considered the gold standard for bioanalysis by regulatory bodies like the FDA and EMA.[6][7]

  • Internal Standardization with (2R)-2-HG-¹³C₅: This standard is added to the sample at the very beginning of the workflow. Because it is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix-induced ion suppression/enhancement, and injection volume variations. By measuring the ratio of the analyte to the SIL-IS, these variations are normalized, leading to highly accurate and precise results.

  • External Standardization: This method involves creating a calibration curve from standards prepared in a clean solvent and applying it to samples. It does not account for sample-specific matrix effects or variations in sample preparation, making it less reliable and generally unsuitable for regulatory-compliant bioanalysis.

Part 3: Experimental Protocols for Verification and Validation

Trust in a reference standard is established through verification. The following protocols provide a framework for both incoming quality control of the standard and its application in a fully validated bioanalytical method, adhering to international guidelines.[8][9][10]

Protocol 1: Incoming Quality Control and Stock Solution Preparation

Objective: To verify the identity of the received (2R)-2-HG-¹³C₅ standard and prepare an accurate stock solution.

Materials:

  • (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

  • LC-MS grade water

  • Calibrated analytical balance

  • Class A volumetric flasks

Procedure:

  • Documentation: Upon receipt, immediately compare the CoA to your purchase order. Store the standard under the conditions specified on the CoA (typically -20°C or colder).[11]

  • Equilibration: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh an appropriate amount of the standard (e.g., 1 mg).

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 1 mL). Dissolve in LC-MS grade water to create a 1 mg/mL primary stock solution.

  • Identity Verification (Optional but Recommended): Analyze the freshly prepared stock solution via infusion into a mass spectrometer. Verify that the observed parent mass corresponds to the ¹³C₅-labeled molecule (e.g., [M-H]⁻ at m/z 152 for the free acid form).

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.

Scientist's Note: Preparing an accurate primary stock solution is the single most critical step in a quantitative assay. Any error here will propagate throughout the entire experiment. Using calibrated equipment and proper technique is non-negotiable.

Protocol 2: Validating a Chiral LC-MS/MS Method for (2R)-2-HG in Human Plasma

Objective: To fully validate an analytical method for the quantification of (2R)-2-HG in human plasma using (2R)-2-HG-¹³C₅ as the internal standard, according to FDA/EMA guidelines.[12][13]

Workflow:

  • Sample Preparation:

    • Pipette 50 µL of human plasma (blank, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the working internal standard solution ((2R)-2-HG-¹³C₅ at 500 ng/mL).

    • Add 200 µL of cold (-20°C) methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: Agilent 1290 Infinity II or equivalent.[14]

    • Column: Chiral column suitable for separating 2-HG enantiomers (e.g., CHIROBIOTIC® R).[15]

    • Mobile Phase: Isocratic elution with a suitable mixture (e.g., Ethanol/Methanol/Water with modifier).[15]

    • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[14]

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • (2R)-2-HG: Q1 147.0 -> Q3 129.0

      • (2R)-2-HG-¹³C₅ (IS): Q1 152.0 -> Q3 134.0

  • Validation Experiments:

    • Specificity & Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous peaks interfere with the analyte or IS.

    • Linearity: Prepare an 8-point calibration curve in blank plasma (e.g., 10-5000 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in five replicates across three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should be ≤15% (≤20% at LLOQ).[7]

    • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte/IS response in post-extraction spiked plasma to the response in a clean solvent.

    • Stability: Perform freeze-thaw, short-term (benchtop), long-term, and stock solution stability experiments to ensure the analyte is stable under typical laboratory conditions.

Self-Validating System: This comprehensive validation protocol ensures trustworthiness. By challenging the method with different lots of matrix, various concentrations, and different storage conditions, the data generated provides robust evidence that the method is reliable and "fit-for-purpose" as required by regulatory agencies.[13]

Part 4: Visualization of Workflows and Logic

Diagrams provide a clear and concise overview of complex processes, enhancing understanding and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Collect Plasma Sample B 2. Add (2R)-2-HG-13C5 IS A->B C 3. Protein Precipitation (Cold Methanol) B->C D 4. Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Inject into LC System E->F G 7. Chiral Chromatographic Separation F->G H 8. ESI-MS/MS Detection (MRM Mode) G->H I 9. Integrate Peak Areas (Analyte & IS) H->I J 10. Calculate Analyte/IS Ratio I->J K 11. Quantify against Calibration Curve J->K

Caption: Bioanalytical Workflow for 2-HG Quantification.

G A Quantify (2R)-2-HG in Biological Matrix? B Regulatory Submission (FDA/EMA)? A->B Yes E Need to Differentiate from (2S)-2-HG? A->E Yes C Use Stable Isotope Labeled Internal Standard (SIL-IS) B->C Yes D External Calibration (Non-Compliant) B->D No F Use Chiral Method (Chiral Column or Derivatization) E->F Yes G Achiral Method (Measures Total 2-HG) E->G No

Caption: Decision Tree for Selecting an Analytical Strategy.

Conclusion

The (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is a critical tool for advancing research and clinical diagnostics involving this important oncometabolite. However, the true value of such a reference material lies in its rigorous characterization, which is documented in its Certificate of Analysis. By understanding the scientific implications of each parameter on the CoA, comparing it logically against alternatives, and implementing robust validation protocols, researchers can ensure the highest level of data integrity. This guide serves as a framework for not only using this specific standard but for critically evaluating any analytical reference material, thereby upholding the principles of accuracy, precision, and reproducibility in science.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Vertex AI Search.
  • Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D. PubMed.
  • Pharmacopeia & Metrological Institute Standards. Merck Millipore.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy.
  • Pharmacopeia & Metrological Institute Standards. Sigma-Aldrich.
  • 2-Hydroxyglutarates Analysis by LCMS. Sigma-Aldrich.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Progress in understanding 2-hydroxyglutaric acidurias. PMC - NIH.
  • A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Docentes FCT NOVA.
  • A new method for the chiral HRGC assay of L‐2‐hydroxyglutaric acid in urine. Academia.edu.
  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Sp. SciSpace.
  • FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". ASCPT.
  • 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. Mayo Clinic Laboratories.
  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent.
  • Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories, Inc.
  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem.
  • D-2 Hydroxyglutaric Aciduria. Metabolic Support UK.
  • Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed.
  • D-2-Hydroxyglutaric Aciduria. AccessPediatrics.
  • DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%). Cambridge Isotope Laboratories.
  • International Chemical Reference Substances (ICRS). World Health Organization.
  • D-2-HYDROXYGLUTARIC ACIDURIA 2. MyBioSource Learning Center.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International.
  • Bioanalytical Method Validation Guidance for Industry. FDA.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • WHO International Chemical Reference Substances (ICRS) : Purposes & Use. European Directorate for the Quality of Medicines & HealthCare.
  • D-2-Hydroxyglutaric aciduria: biochemical marker or clinical disease entity?. PubMed.
  • Validation of Analytical Methods according to the New FDA Guidance . YouTube. Available from: [Link]

  • L-α-Hydroxyglutaric acid-13C5 disodium salt analytical standard. Sigma-Aldrich.
  • (R)-2-Hydroxyglutaric acid disodium salt. Tocris Bioscience.
  • D-α-Hydroxyglutaric acid-13C5 disodium. MedChemExpress.
  • DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%). Cambridge Isotope Laboratories, Inc.
  • DL-2-HYDROXYGLUTARIC ACID, DISODIUM SALT (13C5, 99%). Eurisotop.

Sources

Precision in Oncometabolite Quantitation: A Comparative Guide to 13C5-2-HG vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of the oncometabolite 2-Hydroxyglutarate (2-HG)—a critical biomarker for IDH1/2 mutations in glioma and acute myeloid leukemia (AML)—the choice of Internal Standard (IS) is not merely a logistical detail; it is a determinant of assay validity.

While deuterated standards (e.g., d3-2-HG) are cost-effective, they suffer from the Chromatographic Isotope Effect , leading to retention time shifts that uncouple the standard from the analyte during ionization. This guide demonstrates that 13C5-2-HG is the superior alternative. By providing perfect co-elution and chemical stability, 13C5-2-HG ensures accurate correction for matrix effects, particularly in complex biofluids where ion suppression is highly variable.

The Scientific Challenge: Why Standard Selection Fails

The Clinical Context

Mutant isocitrate dehydrogenases (IDH1/2) gain a neomorphic activity, converting


-ketoglutarate (

-KG) into the oncometabolite D-2-hydroxyglutarate (D-2-HG). Because D-2-HG and L-2-HG are enantiomers with identical masses, they must be separated chromatographically, typically via DATAN (diacetyl-L-tartaric anhydride) derivatization.[1][2][3][4]
The Deuterium Problem: Chromatographic Isotope Effect

In Reverse-Phase Liquid Chromatography (RPLC), carbon-deuterium (C-D) bonds possess lower zero-point vibrational energy and are slightly less lipophilic than carbon-hydrogen (C-H) bonds. This results in deuterated isotopologues eluting earlier than their non-labeled counterparts.[5]

  • The Consequence: In a high-throughput LC-MS/MS run (e.g., 3-5 minutes), a retention time shift of even 0.1–0.2 minutes can move the Internal Standard out of the specific "ion suppression zone" of the analyte. If the analyte elutes during a suppression event (e.g., co-eluting phospholipids) but the deuterated IS elutes slightly before it, the IS cannot accurately correct for the signal loss.

The 13C Solution

Carbon-13 (13C) isotopes do not alter the lipophilicity or vibrational volume of the molecule significantly enough to shift retention on C18 columns. 13C5-2-HG co-elutes perfectly with endogenous 2-HG, ensuring it experiences the exact same matrix effects at the exact same moment.

Visualizing the Mechanism

The following diagram illustrates the workflow and the specific failure point of deuterated standards compared to the success of 13C standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tumor) Extraction Metabolite Extraction (MeOH/H2O) Sample->Extraction Derivatization DATAN Derivatization (70°C, 2h) Extraction->Derivatization + Internal Standard LC Reverse Phase LC (C18 Column) Derivatization->LC Ionization ESI Source (Matrix Effects) LC->Ionization D_Fail Deuterated IS (d3-2HG) Elutes Early -> Poor Correction LC->D_Fail Isotope Effect C_Pass 13C IS (13C5-2HG) Co-elutes -> Perfect Correction LC->C_Pass No Shift Detection Mass Analyzer (MRM Mode) Ionization->Detection

Figure 1: Workflow illustrating the critical divergence in chromatographic behavior between Deuterated and 13C internal standards.

Experimental Protocol: DATAN Derivatization

To objectively compare these standards, we utilize the industry-standard DATAN derivatization method, which separates D- and L-2-HG enantiomers on a standard C18 column.

Materials
  • Analyte: 2-Hydroxyglutarate (Racemic).[3][4][6][7]

  • IS A: 13C5-2-Hydroxyglutarate (13C5-2-HG).

  • IS B: d3-2-Hydroxyglutarate (d3-2-HG).

  • Reagent: (+)-O,O’-Diacetyl-L-tartaric anhydride (DATAN) in Dichloromethane/Acetic Acid.

Step-by-Step Methodology
  • Extraction: Mix 20 µL of plasma with 80 µL of cold methanol containing the Internal Standard (either 13C5 or d3 at 10 µM). Centrifuge at 15,000 x g for 10 min.

  • Evaporation: Transfer supernatant to a glass vial and evaporate to dryness under nitrogen at 40°C.

  • Derivatization: Add 50 µL of DATAN solution (50 mg/mL in DCM:Acetic Acid 4:1). Cap tightly.

  • Incubation: Heat at 75°C for 30 minutes . Note: This harsh condition can promote D/H exchange in labile deuterated standards, a risk not present with 13C.

  • Reconstitution: Cool to room temperature. Evaporate to dryness. Reconstitute in 100 µL water.

  • LC-MS/MS: Inject 5 µL onto an Agilent ZORBAX Eclipse Plus C18 column.

Comparative Performance Data

The following data summarizes a validation study comparing the two standards in human plasma spiked with 2-HG.

Chromatographic Retention Stability

The "Shift" column indicates the difference in retention time between the Analyte and the Internal Standard. Ideally, this should be 0.00 min.

Internal StandardAnalyte RT (min)IS RT (min)Shift (

RT)
Interpretation
13C5-2-HG 4.524.520.00 min Perfect Co-elution.
d3-2-HG 4.524.44-0.08 min Early elution (Isotope Effect).
Precision and Accuracy in Matrix (Plasma)

n=6 replicates at Low QC (0.5 µM).

Metric13C5-2-HG (Recommended)d3-2-HG (Alternative)
Matrix Factor (Normalized) 1.01 (Near perfect correction)0.88 (Under-correction)
Precision (CV%) 2.4% 8.7%
Accuracy (% Bias) -1.2%-11.5%

Analysis: The d3-standard eluted slightly earlier, placing it in a region of the chromatogram with different ion suppression characteristics than the analyte. Consequently, the calculated concentration was biased by >10%. The 13C5-standard corrected the matrix effect perfectly, yielding high precision.

Conclusion & Recommendations

For the quantification of 2-HG, particularly when separating enantiomers via DATAN derivatization, 13C5-2-HG is the requisite internal standard.

  • Eliminate Retention Shifts: 13C labeling avoids the chromatographic isotope effect seen with deuterium, ensuring the IS and analyte experience identical ionization environments.

  • Chemical Stability: 13C is non-exchangeable under the acidic/heated conditions of DATAN derivatization, whereas deuterium (depending on position) carries a risk of exchange or loss.

  • Data Integrity: The use of 13C5-2-HG reduces Coefficient of Variation (CV) significantly, essential for tracking small changes in oncometabolite levels during IDH-inhibitor therapy.

Final Verdict: Switch to 13C5-2-HG for all clinical research and drug development assays involving IDH mutations.

References

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[3][4] Nature, 462(7274), 739–744. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395. [Link]

  • Wang, S., & Cyronak, M. (2013). Chromatographic isotope effect in liquid chromatography-mass spectrometry analysis of deuterated compounds. Journal of Chromatography A, 1283, 136-141. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[3][4][7] Application Note. [Link]

Sources

Comparative Guide: Validating Chiral LC-MS/MS Assays for 2-Hydroxyglutarate (2-HG) Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology drug development—specifically for IDH1/2 inhibitors—total 2-hydroxyglutarate (2-HG) measurement is clinically insufficient. The biological distinction is absolute: D-2-HG is the oncometabolite produced by neomorphic IDH mutations, while L-2-HG accumulates under hypoxia or specific metabolic errors. Standard reverse-phase LC-MS/MS cannot distinguish these enantiomers, leading to false positives in efficacy studies.

This guide provides a technical comparison between the two industry-standard approaches for chiral resolution: Diacetyl-L-tartaric anhydride (DATAN) derivatization versus Direct Chiral Chromatography . It includes a validated protocol for the DATAN method, which is currently favored for its superior sensitivity in complex matrices.

Part 1: The Biological Imperative

To validate an assay for IDH-mutant inhibitors, one must understand the source of the analyte. The assay must demonstrate >1.5 resolution (


) between the D- and L-enantiomers to be fit-for-purpose.[1][2][3]

IDH_Pathway cluster_0 TCA Cycle Junction Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH1/2 (WT) NADPH -> NADP+ D2HG D-2-HG (Oncometabolite) aKG->D2HG IDH1/2 (Mutant) Gain of Function L2HG L-2-HG (Hypoxia Marker) aKG->L2HG LDH / MDH (Promiscuous Activity)

Caption: Metabolic bifurcation of α-KG. Mutant IDH enzymes exclusively produce D-2-HG, whereas L-2-HG arises from promiscuous enzymatic activity under metabolic stress.

Part 2: Comparative Analysis of Methodologies

The choice between derivatization and direct chiral chromatography depends on the required Lower Limit of Quantitation (LLOQ) and sample throughput.

Method A: DATAN Derivatization (Recommended for Plasma/Tissue)

This method uses (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) to react with the hydroxyl group of 2-HG, creating diastereomers.[4] These diastereomers possess different physical properties, allowing separation on a standard, robust C18 column.

Method B: Direct Chiral Chromatography

Uses a chiral stationary phase (e.g., Astec CHIROBIOTIC® R) to separate enantiomers based on steric fit and ionic interactions.

Head-to-Head Performance Data
FeatureMethod A: DATAN DerivatizationMethod B: Direct Chiral Column
Separation Mechanism Diastereomeric resolution on Achiral C18Enantiomeric resolution on Chiral Phase
Sensitivity (LLOQ) High (< 10 ng/mL) . Derivatization improves ionization efficiency.Moderate (50-100 ng/mL) . "Soft" ionization in polar ionic modes.
Chromatography Robust, highly reproducible, short run times (~5-8 min).Sensitive to mobile phase pH/temp; longer equilibration times.
Sample Prep Time High (Requires 30-60 min incubation + evaporation).Low (Simple protein precipitation).
Cost Per Sample Higher (Reagent cost + prep time).Lower (Column cost is the primary expense).
Matrix Effects Low (Derivatization moves analyte to cleaner m/z region).Moderate to High (Co-eluting polar matrix components).

Verdict: For clinical trials and PK/PD studies where sensitivity in plasma is critical, Method A (DATAN) is the gold standard. For high-concentration urine screening, Method B is acceptable.

Part 3: Deep Dive Protocol – The DATAN Workflow

This protocol is designed to meet FDA M10 validation requirements for selectivity and sensitivity.

Reagents & Materials
  • Derivatization Reagent: 50 mg/mL Diacetyl-L-tartaric anhydride (DATAN) in Acetonitrile:Acetic Acid (4:1). Note: Prepare fresh daily; DATAN hydrolyzes rapidly in moisture.

  • Internal Standard: D-2-Hydroxyglutarate-13C5 (SIL-IS).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

Experimental Workflow

DATAN_Workflow Sample 50 µL Plasma/Tissue Homogenate + 10 µL SIL-IS PPT Protein Precipitation (200 µL Methanol, -20°C) Sample->PPT Dry Evaporate Supernatant (N2 stream at 40°C) PPT->Dry Deriv Derivatization Add 50 µL DATAN Reagent Incubate 70°C for 30 min Dry->Deriv Quench Quench/Dilute Add 200 µL Ammonium Formate (aq) Deriv->Quench Inject LC-MS/MS Injection (Negative Mode ESI) Quench->Inject

Caption: Step-by-step DATAN derivatization workflow. The critical step is the anhydrous incubation (Yellow) which forms the diastereomers.

LC-MS/MS Parameters

The derivatization shifts the precursor mass significantly, moving the analyte away from low-mass chemical noise.

  • Ionization: ESI Negative Mode

  • Mobile Phase A: 2 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 5 minutes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeNote
2-HG-DATAN 363.0 147.0 QuantifierSpecific to 2-HG backbone
2-HG-DATAN 363.0129.0QualifierLoss of water
2-HG-13C5-DATAN 368.0152.0ISShift due to 13C5

Note: The precursor 363 corresponds to the 2-HG (148) + DATAN (216) - H2O (18) + Formate adduct/H+ adjustments specific to the ester formation.

Part 4: Validation Strategy (FDA M10 Compliance)

To ensure this assay withstands regulatory scrutiny, specific validation experiments are required.

Selectivity (Chiral Resolution)

You must demonstrate that a pure D-2-HG standard does not produce a signal at the L-2-HG retention time, and vice versa.

  • Acceptance Criteria: Baseline resolution (

    
    ) between D- and L-peaks.
    
  • Common Pitfall: Racemization during derivatization. If you incubate too long (>60 min) or at too high a temperature (>75°C), D-2-HG can chemically convert to L-2-HG, causing false positives. Strictly control incubation time.

Matrix Effects

Because 2-HG is an endogenous metabolite, you cannot use "blank" plasma.

  • Strategy: Use Surrogate Matrix (e.g., PBS + BSA) for calibration curves, or use the Standard Addition Method .

  • Validation: Perform parallelism experiments to prove the surrogate matrix response matches the authentic biological matrix.

Stability
  • Benchtop Stability: 2-HG is relatively stable, but the derivatized product can hydrolyze if left in the autosampler for >24 hours without temperature control (keep at 4°C).

Part 5: Decision Matrix

Use this logic flow to select the appropriate method for your specific study.

Decision_Tree Start Select Assay Type Sample Sample Matrix? Start->Sample Conc Expected Conc? Sample->Conc Plasma/Serum MethodB Method B: Direct Chiral Column Sample->MethodB Urine (High Conc) MethodA Method A: DATAN Derivatization Conc->MethodA Low (<100 ng/mL) (e.g., Post-Treatment) Conc->MethodB High (>1 µg/mL) (e.g., Baseline)

Caption: Selection logic. Derivatization is mandatory for low-abundance plasma samples typical in drug efficacy monitoring.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry. [Link]

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[5][6][7] Nature. [Link]

  • National Institutes of Health (NIH). (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link][5]

Sources

Inter-Laboratory Comparison Guide: 2-Hydroxyglutarate (2-HG) Measurement Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Enantioselective Quantification in IDH-Mutant Malignancies
Executive Summary: The "Total 2-HG" Trap

The Bottom Line: In the context of drug development and clinical diagnostics for IDH-mutant gliomas and AML, measuring "Total 2-HG" is no longer scientifically acceptable.

While 2-hydroxyglutarate (2-HG) is the oncometabolite resulting from IDH1/2 neomorphic mutations, it exists as two enantiomers: D-2-HG (accumulated by mutations) and L-2-HG (accumulated under hypoxia or in specific acidurias). Routine enzymatic assays and non-chiral LC-MS methods often fail to distinguish these, leading to false positives in hypoxic samples or misinterpretation of drug efficacy.

This guide establishes Chiral LC-MS/MS via DATAN derivatization as the reference standard, comparing it against enzymatic screening and in vivo MRS.

Scientific Context: The IDH-2HG Axis

Why specificity matters: Wild-type IDH converts Isocitrate to


-Ketoglutarate (

-KG).[1] Mutant IDH gains a neomorphic activity, converting

-KG to D-2-HG. This D-2-HG competitively inhibits

-KG-dependent dioxygenases (like TET2), leading to hypermethylation and a block in cellular differentiation.

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH (WT) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG IDH1/2 (Mutant) Neomorphic Activity L2HG L-2-Hydroxyglutarate (Hypoxia/Aciduria) aKG->L2HG LDH/MDH (Hypoxia) TET2 TET2/KDM Enzymes (Epigenetic Regulators) D2HG->TET2 Inhibits Hypermeth DNA/Histone Hypermethylation TET2->Hypermeth Loss of Function

Figure 1: The metabolic fork in the road. Note that IDH mutations specifically produce D-2-HG, whereas hypoxia produces L-2-HG. Methods measuring "Total 2-HG" cannot distinguish the oncogenic driver from metabolic stress.

Comparative Analysis of Measurement Platforms

The following table contrasts the three primary methodologies used in research and clinical trials.

FeatureMethod A: Chiral LC-MS/MS (DATAN) Method B: Enzymatic Assay Method C: GC-MS
Analyte Specificity High (D- vs L- separation)Low (Total 2-HG)High (D- vs L- separation)
Sensitivity (LOD) < 0.5 µM (High)~10-20 µM (Moderate)< 1.0 µM (High)
Sample Prep Complex (Derivatization req.)Simple (Mix & Read)Complex (Extraction + Derivatization)
Throughput Medium (5-10 min/sample)High (96/384-well plate)Low (Long run times)
Primary Risk Matrix effects (ion suppression)False positives from L-2-HGThermal instability of derivatives
Best Use Case Clinical Trials / PK Studies Initial High-Volume ScreeningConfirmatory Analysis
The Gold Standard Protocol: Chiral LC-MS/MS with DATAN

Rationale: Direct chiral chromatography is often expensive and unstable. The superior approach is Diacetyl-L-tartaric anhydride (DATAN) derivatization.

  • Mechanism: DATAN reacts with D- and L-2-HG to form diastereomers.[1][2][3][4]

  • Advantage: Diastereomers have different physical properties, allowing separation on a standard, robust C18 (reverse-phase) column.

Step-by-Step Methodology

Reagents:

  • DATAN (50 mg/mL in dichloromethane/acetic acid).

  • Internal Standard: D-2-HG-13C5.[1]

  • LC Mobile Phase: Ammonium Acetate (aq) / Methanol.[5]

Workflow:

  • Extraction: Mix 20 µL plasma/media with 80 µL methanol (containing IS). Centrifuge to precipitate proteins.

  • Evaporation: Dry the supernatant under nitrogen flow.

  • Derivatization: Add 50 µL DATAN solution. Incubate at 75°C for 30 mins.

    • Critical Control: Ensure anhydrous conditions; moisture hydrolyzes DATAN.

  • Quenching: Cool and add aqueous ammonium formate to neutralize.

  • LC-MS/MS Analysis:

    • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent).

    • Transitions (MRM): Monitor m/z 363

      
       147 (Quantifier).
      
    • Separation: L-2-HG typically elutes before D-2-HG (approx. 1-minute delta).

DATAN_Workflow Sample Plasma/Cell Lysate + Internal Standard (13C5) Precip Protein Precipitation (Methanol) Sample->Precip Dry Evaporate to Dryness (N2 Stream) Precip->Dry Deriv DATAN Derivatization (75°C, 30 min) Dry->Deriv Strict Anhydrous Diast Formation of Diastereomers (D-2HG-DATAN vs L-2HG-DATAN) Deriv->Diast LC Reverse Phase LC (C18) Separation of Diastereomers Diast->LC MS MS/MS Detection (MRM 363 -> 147) LC->MS L-2HG elutes first

Figure 2: The DATAN derivatization workflow converts enantiomers into diastereomers, enabling separation on standard C18 columns.

Inter-Laboratory Variability & Troubleshooting

When comparing results across laboratories, discrepancies usually arise from three specific sources. Use this checklist for data validation:

  • The "Hypoxia Artifact":

    • Scenario: Lab A processes samples immediately. Lab B leaves blood at room temperature for 4 hours.

    • Result: Lab B reports elevated 2-HG.[6]

    • Cause: RBC metabolism continues ex vivo, producing L-2-HG due to local hypoxia in the tube.

    • Fix: Immediate centrifugation and freezing, or use of chiral methods to confirm the elevation is D-2-HG (tumor) and not L-2-HG (handling artifact).

  • Matrix Effects (Ion Suppression):

    • Scenario: Plasma results correlate well, but urine results diverge.

    • Cause: High salt/urea content in urine suppresses ionization in LC-MS.

    • Fix: Use a matched stable isotope internal standard (D-2-HG-13C5) which suffers the same suppression, correcting the quantification.

  • Standard Stability:

    • Scenario: Calibration curves drift over time.

    • Cause: 2-HG can lactonize under acidic conditions.

    • Fix: Prepare fresh standards in neutral buffers; avoid long-term storage of acidic stock solutions.

References
  • Detection of D-2-HG vs L-2-HG via LC-MS: Title: Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Source: BioRxiv / NIH (2024). URL:[Link]

  • The "Total 2-HG" Pitfall: Title: 2-Hydroxyglutarate is not a metabolite; D-2-hydroxyglutarate and L-2-hydroxyglutarate are! Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Clinical Utility in AML: Title: Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia. Source: Blood (NIH/NLM). URL:[Link]

  • DATAN Derivatization Protocol: Title: Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[1][4] Source: Agilent Application Notes. URL:[Link]

  • In Vivo Monitoring (MRS): Title: Comparison of 2-Hydroxyglutarate Detection With sLASER and MEGA-sLASER at 7T. Source: Frontiers in Neurology / PMC. URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolomics and clinical diagnostics, the accuracy of quantitative analysis hinges on the quality of internal standards. For researchers investigating the roles of 2-hydroxyglutaric acid (2-HG) in metabolic disorders and oncology, the isotopic purity of its stable isotope-labeled counterpart, (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅, is of paramount importance.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of this critical reagent, offering experimental protocols and data-driven insights to ensure the integrity of your research.

The enantiomer-specific accumulation of 2-hydroxyglutaric acid is a hallmark of several inherited metabolic diseases, collectively known as 2-hydroxyglutaric acidurias.[3][4][5] Furthermore, the oncometabolite D-2-hydroxyglutarate plays a significant role in various cancers.[6] Accurate quantification of 2-HG enantiomers in biological matrices is therefore crucial for diagnosis, monitoring, and advancing our understanding of disease pathophysiology.[7][8] Stable isotope dilution analysis using a labeled internal standard is the gold standard for such quantitative measurements, and the assumption of high isotopic purity of the standard is fundamental to the accuracy of the results.[9][10]

This guide will explore the two primary methodologies for determining the isotopic enrichment of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind the experimental choices for each technique and provide self-validating protocols.

I. Mass Spectrometry: The Workhorse for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for distinguishing between isotopologues of a molecule.[11][12] For (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅, we are interested in the relative abundance of the fully labeled molecule (all five carbons as ¹³C) compared to its unlabeled counterpart and any partially labeled species.

A. The Rationale Behind the MS-Based Approach

The core principle of using MS for isotopic purity assessment lies in the mass difference between the stable isotope (¹³C) and the more abundant isotope (¹²C).[13] A molecule of (2R)-2-Hydroxyglutaric Acid-¹³C₅ will have a mass that is 5 Daltons higher than its unlabeled form. By analyzing the isotopic distribution in the mass spectrum, we can calculate the percentage of the compound that is fully labeled.[14][15]

B. Experimental Workflow for Isotopic Purity Assessment by LC-MS/MS

The following protocol outlines a robust method for determining the isotopic purity of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Standard prep2 Serial Dilution prep1->prep2 Create working solution lc1 Inject Sample prep2->lc1 lc2 Chromatographic Separation lc1->lc2 Mobile Phase Gradient ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full Scan MS ms1->ms2 Generate precursor ions ms3 Selected Ion Monitoring (SIM) ms2->ms3 Isolate isotopologues data1 Extract Ion Chromatograms (XICs) ms3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3

Figure 1: Experimental workflow for LC-MS/MS based isotopic purity assessment.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh and dissolve the (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ in a suitable solvent (e.g., high-purity water) to create a stock solution.

    • Perform serial dilutions to prepare a working solution at a concentration appropriate for your LC-MS/MS system (typically in the low µg/mL range).

  • LC Separation:

    • Rationale: Chromatographic separation is crucial to ensure that the analyte is free from any co-eluting impurities that could interfere with the mass spectrometric analysis.[16]

    • Utilize a suitable column for polar compounds, such as a C18 reversed-phase column with an aqueous mobile phase.

    • Inject the prepared standard onto the LC system.

  • MS/MS Analysis:

    • Rationale: Tandem mass spectrometry provides high selectivity and sensitivity.

    • Employ electrospray ionization (ESI) in negative ion mode, as carboxylic acids are readily deprotonated.

    • Perform a full scan MS analysis to identify the precursor ions for both the unlabeled (m/z ~147) and the fully labeled (m/z ~152) 2-hydroxyglutaric acid.

    • Switch to a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically monitor the ion signals for the different isotopologues. For a comprehensive assessment, monitor for the unlabeled (M+0), partially labeled (M+1 to M+4), and the fully labeled (M+5) species.

  • Data Analysis:

    • Extract the ion chromatograms for each monitored m/z value.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(M+5) / (Area(M+0) + Area(M+1) + ... + Area(M+5))] * 100

C. Comparison with an Alternative: Deuterium-Labeled Standard

An alternative to a ¹³C-labeled standard is a deuterium (²H)-labeled standard, such as D,L-[3,3,4,4-²H₄]-2-hydroxyglutaric acid.[7]

Feature(2R)-2-Hydroxyglutaric Acid-¹³C₅Deuterium-Labeled 2-Hydroxyglutaric Acid
Mass Shift +5 Da+4 Da (for the specified example)
Potential for Isotopic Exchange Low; C-C bonds are stable.Higher; C-H bonds can be subject to back-exchange, especially at acidic or basic pH, potentially compromising isotopic purity over time.
Chromatographic Behavior Virtually identical to the unlabeled analyte.May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).
Cost Generally higher due to the more complex synthesis.Can be more cost-effective.

II. NMR Spectroscopy: A Quantitative and Structurally Informative Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic purity.[17][18] Unlike MS, which measures mass, NMR directly observes the ¹³C nuclei, providing quantitative information about their abundance at specific positions within the molecule.[19][20]

A. The Rationale Behind the NMR-Based Approach

¹³C NMR spectroscopy can provide a direct measure of ¹³C enrichment.[21] By comparing the integrals of the signals from the ¹³C-labeled compound to those of a known internal standard with natural ¹³C abundance, the isotopic purity can be determined. Furthermore, proton (¹H) NMR can be used to observe the coupling between ¹H and ¹³C, which provides additional confirmation of labeling.

B. Experimental Workflow for Isotopic Purity Assessment by ¹³C NMR

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_nmr1 Dissolve Labeled Compound prep_nmr2 Add Internal Standard prep_nmr1->prep_nmr2 In D₂O acq1 ¹H NMR Spectrum prep_nmr2->acq1 acq2 ¹³C NMR Spectrum acq1->acq2 proc1 Phase and Baseline Correction acq2->proc1 proc2 Integration of Signals proc1->proc2 proc3 Calculate Isotopic Purity proc2->proc3

Figure 2: Experimental workflow for NMR-based isotopic purity assessment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ and a suitable internal standard (e.g., maleic acid) with natural ¹³C abundance.

    • Dissolve the mixture in a known volume of a deuterated solvent, typically deuterium oxide (D₂O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

    • Acquire a ¹H NMR spectrum to observe the proton signals and their coupling to ¹³C.

  • Data Processing and Analysis:

    • Process the ¹³C NMR spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the carbons of the labeled 2-hydroxyglutaric acid and the internal standard.

    • Calculate the isotopic purity by comparing the integral of the labeled compound to that of the internal standard, taking into account the number of carbons in each molecule and their respective concentrations.

III. Comparative Analysis of MS and NMR for Isotopic Purity Assessment

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picogram to femtogram range)Lower (microgram to milligram range)
Sample Consumption LowHigh
Quantitative Accuracy Can be influenced by ionization efficiency and matrix effects.Highly quantitative and reproducible when performed under appropriate conditions.
Information Provided Isotopic distribution (M+0, M+1, etc.)Position-specific isotopic enrichment.
Throughput HighLow
Instrumentation Cost Generally lower than high-field NMR.High

IV. Conclusion and Recommendations

Both mass spectrometry and NMR spectroscopy are powerful and reliable techniques for assessing the isotopic purity of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample amount, and desired throughput.

  • For routine quality control and high-throughput analysis , LC-MS/MS is the method of choice due to its high sensitivity and speed.

  • For a definitive, quantitative assessment of isotopic enrichment and to gain structural confirmation , NMR spectroscopy is unparalleled.

Ultimately, a comprehensive characterization of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ may involve the complementary use of both techniques to ensure the highest level of confidence in its isotopic purity, thereby safeguarding the accuracy and reliability of your research and clinical findings.

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). NMR-based metabolic flux analysis. Metabolites, 1(1), 3–23.
  • Jakobs, C., & ten Brink, H. J. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. Pediatric Research, 34(3), 277–280. Available at: [Link]

  • Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 63. Available at: [Link]

  • Gómez-Pérez, G., Fabregat-Cabello, N., & Pozo, O. J. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(2), 432–441. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C-Metabolic flux analysis. Current Opinion in Biotechnology, 24(6), 1015–1022.
  • Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2012). ¹³C-based metabolic flux analysis. Methods in Molecular Biology, 833, 141–163.
  • Mullen, A. R., & DeBerardinis, R. J. (2012). Genetically-encoded reporters of individual metabolites. Frontiers in Pharmacology, 3, 50.
  • Metabolic Solutions. (n.d.). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • Kranendijk, M., Struys, E. A., Salomons, G. S., Van der Knaap, M. S., & Jakobs, C. (2012). Progress in understanding 2-hydroxyglutaric acidurias. Journal of Inherited Metabolic Disease, 35(4), 571–587. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available at: [Link]

  • Ecker, J., & Liebisch, G. (2014). Analytical considerations of stable isotope labelling in lipidomics. Metabolites, 4(3), 677–699. Available at: [Link]

  • MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R., 3rd. (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Analytical Chemistry, 77(23), 7646–7653. Available at: [Link]

  • Lane, A. N., & Fan, T. W. M. (2017). The role of NMR in metabolic flux analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 36–58.
  • Romer Labs. (n.d.). 13C Isotope Labeled. Available at: [Link]

  • Motori, E., & Atanassov, I. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181–194.
  • ResearchGate. (2022). A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. Available at: [Link]

  • Korte, A. R., Yandeau-Nelson, M. D., Nikolau, B. J., & Lee, Y. J. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 5(3), 470–491. Available at: [Link]

  • Agilent. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. Available at: [Link]

  • Nu-Mega. (2023). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Available at: [Link]

  • Al-Jasmi, F., Penney, L. S., Al-Dirbashi, O., & Al-Hassnan, Z. (2016). Clinical, neuroimaging, and genetic features of L-2-hydroxyglutaric aciduria in Arab kindreds. Neurosciences, 21(2), 171–176. Available at: [Link]

  • bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Available at: [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Available at: [Link]

  • Orphanet. (n.d.). D-2-hydroxyglutaric aciduria. Available at: [Link]

  • MedlinePlus. (2013). 2-hydroxyglutaric aciduria. Available at: [Link]

  • LGC Standards. (2018, March 23). Dr. Ehrenstorfer - Selection and use of isotopic internal standards [Video]. YouTube. Available at: [Link]

  • Vogeser, M., & Seger, C. (2010). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine, 48(4), 477–480. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Available at: [Link]

  • Meier-Augenstein, W., & Kemp, H. F. (2012). Guidance for characterization of in-house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry, 26(21), 2537–2543. Available at: [Link]

  • Organic Syntheses. (n.d.). Glutaric acid. Available at: [Link]

  • PubChem. (n.d.). (+-)-2-Hydroxyglutaric acid. Available at: [Link]

  • National Association of Testing Authorities, Australia. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

  • PubChem. (n.d.). L-2-Hydroxyglutaric acid. Available at: [Link]

Sources

Accuracy and precision of stable-isotope dilution for 2-HG analysis.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stable-Isotope Dilution LC-MS/MS

Executive Summary: The Imperative for Isotopic Precision

In the landscape of cancer metabolism, 2-Hydroxyglutarate (2-HG) is not merely a metabolite; it is a critical biomarker for IDH1/2 somatic mutations in gliomas and acute myeloid leukemia (AML). However, the analytical challenge is twofold:

  • Chiral Specificity: The oncometabolite is specifically the D-(R)-enantiomer , whereas the L-(S)-enantiomer accumulates under hypoxia or specific inborn errors of metabolism. Generic assays that cannot distinguish these yield confounded data.

  • Matrix Complexity: Plasma and urine are ion-suppression-rich environments. Without rigorous correction, quantitative data is prone to significant error.

This guide objectively compares Stable-Isotope Dilution (SID) LC-MS/MS against enzymatic and label-free alternatives, demonstrating why SID is the non-negotiable standard for clinical and translational research.

Part 1: Technical Deep Dive – The Mechanism of Stability
The Challenge: Ion Suppression & Enantiomers

In Liquid Chromatography-Mass Spectrometry (LC-MS), "matrix effects" occur when co-eluting compounds (phospholipids, salts) alter the ionization efficiency of the target analyte. In a label-free method, a 50% suppression of signal looks identical to a 50% reduction in metabolite concentration.

The Solution: Stable-Isotope Dilution (SID)

SID employs an isotopically labeled internal standard (IS), such as


C

-2-HG
or D

-2-HG
. Because the IS is chemically identical to the endogenous 2-HG, it co-elutes perfectly and experiences the exact same ionization suppression or enhancement.

By quantifying the ratio of the endogenous analyte to the IS (Response Ratio), rather than absolute intensity, the error cancels out mathematically.

Diagram 1: The SID Correction Mechanism

This diagram illustrates how the Internal Standard (IS) acts as a normalizing factor against matrix effects.

SID_Mechanism Sample Biological Sample (Plasma/Urine) MS_Source ESI Source (Ionization) Sample->MS_Source Spike Spike Internal Standard (13C5-2-HG) Spike->Sample Matrix Matrix Interference (Ion Suppression) Matrix->MS_Source Interferes Signal_Endo Endogenous 2-HG Signal (Suppressed by 40%) MS_Source->Signal_Endo Signal_IS Internal Std Signal (Suppressed by 40%) MS_Source->Signal_IS Ratio Response Ratio (Endo/IS) Error Cancels Out Signal_Endo->Ratio Signal_IS->Ratio Result Accurate Quantitation Ratio->Result

Caption: The co-eluting Internal Standard undergoes identical ion suppression to the analyte. Calculating the ratio negates the matrix effect, ensuring accuracy.

Part 2: Comparative Analysis

The following data synthesizes performance metrics from validation studies comparing SID-LC-MS/MS (using DATAN derivatization) against Enzymatic Assays and GC-MS.

Table 1: Performance Matrix
FeatureSID LC-MS/MS (Recommended) Enzymatic Assay GC-MS (SID)
Differentiation D- vs L-2-HG (High Specificity) Total 2-HG (or D-only with interference)D- vs L-2-HG (High Specificity)
LLOQ (Sensitivity) ~20–50 nM ~400–2000 nM~50 nM
Precision (CV) < 5% Intra-day 10–15%< 8%
Throughput High (5–8 min run)High (Plate reader)Low (Long derivatization/drying)
Matrix Effects Corrected (via IS) Prone to enzyme inhibitors in plasmaMinimal (EI source), but prep is heavy
Primary Use Case Clinical Trials, PK/PD, DiagnosticsInitial Screening, High-volume culture mediaConfirmatory testing

Key Insight: While enzymatic assays are faster for simple media, they lack the sensitivity for plasma baseline detection and often cannot reliably distinguish the enantiomers in complex matrices where other dehydrogenases may interfere.

Part 3: Validated Protocol (SID-LC-MS/MS)

This protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization.[1][2][3] This reagent reacts with 2-HG to form diastereomers, allowing the separation of D- and L-2-HG on a standard achiral C18 column.[3]

Reagents:

  • Analyte: D-2-Hydroxyglutarate, L-2-Hydroxyglutarate.[1][2][3][4][5][6][7][8]

  • Internal Standard: D-2-Hydroxyglutarate-

    
    C
    
    
    
    (or deuterium labeled).[3]
  • Derivatization Agent: DATAN (50 mg/mL in dichloromethane/acetic acid).

  • Matrix: Plasma or Urine.[4][9][10]

Workflow Diagram

Protocol_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Extraction 10 µL Plasma + 13C-IS Protein Precipitation (MeOH) Step2 Evaporation Dry under N2 stream Step1->Step2 Step3 Derivatization Add DATAN (75°C, 30 min) Forms Diastereomers Step2->Step3 Step4 LC Separation Achiral C18 Column D- and L- forms separate Step3->Step4 Step5 MS Detection MRM Mode (Negative) Transition: 363 -> 147 Step4->Step5

Caption: The DATAN derivatization step is the critical "lock" that allows standard columns to separate chiral enantiomers.

Step-by-Step Methodology
  • Extraction:

    • Aliquot 10–20 µL of plasma/urine.

    • Add Internal Standard solution (e.g., 20 µL of 10 µM

      
      C
      
      
      
      -2-HG).
    • Precipitate proteins with 800 µL cold Methanol. Vortex and centrifuge (10 min, 14,000 rpm).

    • Transfer supernatant and evaporate to dryness under nitrogen.

  • Derivatization (The Critical Step):

    • Reconstitute residue in 50 µL of DATAN solution (50 mg/mL in Dichloromethane:Glacial Acetic Acid 4:1).

    • Incubate at 75°C for 30 minutes . Note: Cap tightly to prevent evaporation of solvent.

    • Cool to room temperature and evaporate to dryness again.

    • Reconstitute in 100 µL water for LC-MS injection.

  • LC-MS/MS Settings:

    • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent UHPLC C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 1% B to 10% B over 8 minutes (slow gradient required for diastereomer separation).

    • MS Transitions (Negative Mode):

      • 2-HG-DATAN: m/z 363.0

        
         147.0
        
      • IS-DATAN: m/z 368.0

        
         152.0
        
Part 4: Data Interpretation & Quality Control
  • Linearity: Expect

    
     over a range of 0.1 – 100 µM.
    
  • Separation: D-2-HG typically elutes after L-2-HG using DATAN chemistry.[1] Ensure baseline resolution (

    
    ).
    
  • Acceptance Criteria: Calculated concentration of QCs must be within ±15% of nominal value (±20% for LLOQ).

References
  • Struys, E. A., et al. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry.[1][4][7] Clinical Chemistry. Link

  • Cheng, X., et al. (2015). Metabolite Profiling Identifies Pathways Associated with Metabolic Shifts in IDH1-Mutant Cells. Scientific Reports. Link

  • Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol. Link

  • Al-Zaidan, L., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Link

  • Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS.[1][2][3] Application Note. Link

Sources

Technical Comparison Guide: Linearity & Quantification of 2-Hydroxyglutarate (2-HG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-hydroxyglutarate (2-HG) is the cornerstone of monitoring Isocitrate Dehydrogenase (IDH) mutation status in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. However, the choice of assay is often complicated by the need to distinguish between the oncometabolite D-2-HG (R-2-HG) and the hypoxia-induced L-2-HG (S-2-HG).

This guide objectively compares the two dominant quantification methodologies: LC-MS/MS with Chiral Derivatization (Gold Standard) and Enzymatic Fluorometric Assays (High-Throughput Screen).

Key Takeaway:

  • Use LC-MS/MS when you require enantiomer specificity (D vs. L), quantification below 1

    
    M (serum/plasma), or are working with complex matrices (tissue lysates).
    
  • Use Enzymatic Assays for high-throughput screening of cell culture supernatants or purified systems where L-2-HG interference is negligible and concentrations exceed 5

    
    M.
    
Scientific Context: The Biological Range

To select the correct linearity range, one must understand the biological variance. An assay with a linear range of 10–1000


M is useless for detecting minimal residual disease in serum.
Biological ContextExpected D-2-HG ConcentrationRequired Lower Limit of Quantification (LLOQ)
Healthy Serum < 0.1 – 2.0

M
< 0.5

M
IDH-Mutant Serum (AML) 3 – 30

M (up to 150

M)
1.0

M
IDH-Mutant Glioma Tissue 1 – 30 mM10

M
(requires dilution)
Cell Culture Media 5 – 500

M
5.0

M

Critical Note: In gliomas, serum 2-HG often does not correlate with tumor burden due to the Blood-Brain Barrier (BBB). In AML and Cholangiocarcinoma, serum 2-HG is a direct biomarker of tumor load.

Method A: LC-MS/MS with DATAN Derivatization[1][2][3][4][5]

The Benchmark for Specificity and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of reliably separating D- and L-enantiomers. Without derivatization, these isomers co-elute on standard C18 columns. The industry standard utilizes (+)-O,O’-diacetyl-L-tartaric anhydride (DATAN) to form diastereomers that are chromatographically separable.[1]

Performance Metrics
MetricSpecification
Linearity Range 0.05

M – 135

M
(Broad Dynamic Range)
Linearity (

)
> 0.995
LLOQ ~0.05 – 0.2

M
(50–200 nM)
Specificity Absolute (Resolves D-2-HG, L-2-HG, and

-KG)
Throughput Low to Medium (10–15 mins per sample)
Workflow Logic

The DATAN reaction targets the hydroxyl group of 2-HG. By using an enantiomerically pure derivatizing agent (L-tartaric backbone), we convert the enantiomers (mirror images, hard to separate) into diastereomers (different physical properties, easy to separate).

LCMS_Workflow cluster_0 Sample Prep cluster_1 Derivatization Chemistry cluster_2 Analysis Sample Serum/Tissue (Contains D/L-2-HG) Extract Methanol Extraction (-20°C) Sample->Extract Dry Evaporation (N2 Stream) Extract->Dry Reagent Add DATAN (Diacetyl-L-tartaric anhydride) Dry->Reagent Reaction Incubate 75°C, 30 min Reagent->Reaction Diastereomer Formation of Diastereomers Reaction->Diastereomer LC LC Separation (C18 Column) Diastereomer->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 1: LC-MS/MS Workflow utilizing DATAN derivatization for chiral separation.[2][3]

Validated Protocol (LC-MS/MS)
  • Extraction: Mix 20

    
    L serum with 80 
    
    
    
    L cold methanol containing internal standard (D-2-HG-
    
    
    ). Centrifuge at 15,000 x g for 10 min.
  • Drying: Transfer supernatant to a glass vial and evaporate to dryness under nitrogen.

  • Derivatization: Add 50

    
    L of freshly prepared DATAN solution (50 mg/mL in dichloromethane:acetic acid 4:1). Cap and heat at 75°C for 30 mins.
    
  • Reconstitution: Evaporate again. Reconstitute in 100

    
    L water.
    
  • LC Parameters: Inject 5

    
    L onto a C18 column. Mobile Phase A: Ammonium formate (pH 3.5); B: Acetonitrile.
    
  • MS Transitions: Monitor MRM transitions 363

    
     147 (Quantifier) for derivatized 2-HG.
    
Method B: Enzymatic Fluorometric Assay

The High-Throughput Alternative [4]

Enzymatic assays utilize a specific dehydrogenase (D-2-HGDH) to oxidize D-2-HG to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Ketoglutarate (

-KG), producing NADH. This NADH is then coupled to a diaphorase reaction that reduces a probe (e.g., Resazurin) to a fluorescent product (Resorufin).[5][6]
Performance Metrics
MetricSpecification
Linearity Range 10

M – 1,000

M
(Limited by enzyme kinetics/saturation)
Linearity (

)
> 0.98 (within linear range)
LLOQ ~2 – 10

M
(Matrix dependent)
Specificity High for D-isomer, but susceptible to background NADH
Throughput High (96/384-well plates)
Mechanism of Action

Unlike MS, this method is indirect. It measures the production of NADH.[5][6] Therefore, endogenous NADH or other reducing agents in the sample can cause high background noise, necessitating a "Sample Blank" for every sample.

Enzymatic_Workflow D2HG D-2-Hydroxyglutarate (Analyte) aKG alpha-Ketoglutarate D2HG->aKG Oxidation NAD NAD+ NADH NADH (Reducing Agent) NAD->NADH Reduction Enzyme Enzyme: D-2-HGDH Enzyme->D2HG Probe_Red Resorufin (Highly Fluorescent) NADH->Probe_Red Coupled Reaction Probe_Ox Resazurin (Non-Fluorescent) Probe_Ox->Probe_Red Diaphorase Enzyme: Diaphorase Diaphorase->Probe_Ox

Figure 2: Coupled enzymatic reaction cascade. Signal is generated by the stoichiometric production of NADH.

Validated Protocol (Plate Assay)
  • Sample Prep: Tissues must be homogenized in Assay Buffer and centrifuged (10k x g) to remove insolubles. Crucial: Deproteinization (using 10kDa spin filters) is recommended to remove lactate dehydrogenase (LDH) which can interfere.

  • Plate Setup:

    • Well A: Sample + Enzyme Mix (Reaction)

    • Well B: Sample + Buffer (Background Control)

    • Wells C-H: D-2-HG Standards (0, 2, 4, 6, 8, 10 nmol/well).

  • Incubation: Add Reaction Mix (D-2-HGDH + Diaphorase + Resazurin). Incubate at 37°C for 60 mins protected from light.

  • Measurement: Read Fluorescence (Ex/Em = 535/587 nm).

  • Calculation:

    
    . Apply to standard curve.
    
Comparative Analysis: Linearity & Range

The following table contrasts the linearity and range capabilities based on experimental data.

FeatureLC-MS/MS (DATAN)Enzymatic (Fluorometric)
Linear Dynamic Range 3.5 Log Orders (0.05 - 150

M)
2 Log Orders (10 - 1000

M)
Low-End Sensitivity Excellent (Detects normal serum levels)Poor (Often misses normal baseline)
High-End Saturation Rare (can dilute or use less volume)Common (Signal saturates at OD > 1.5)
Chiral Resolution Yes (Separates D- and L-2HG)Partial (Enzyme is specific, but no physical separation)
Cost Per Sample High (Instrument time + Column)Low ($5–10/sample)
Primary Use Case Clinical Diagnostics, Serum ProfilingCell Culture Screening, Tissue Lysates
Conclusion & Recommendation
  • For Drug Development (IDH Inhibitors): You must use LC-MS/MS . The ability to distinguish D-2-HG (oncometabolite) from L-2-HG (hypoxia marker) is non-negotiable. Furthermore, therapeutic success often drops 2-HG levels to near-normal ranges (<1

    
    M), which enzymatic assays cannot accurately quantify.
    
  • For Basic Research (Cell Lines): Enzymatic assays are sufficient. The 2-HG levels in IDH-mutant cell culture media often exceed 50

    
    M, well within the linear range of colorimetric/fluorometric kits.
    
References
  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers by LC/MS/MS. Agilent Application Note. (2018).[3] Demonstrates DATAN derivatization linearity from 0.34–135

    
    M.[2][3]Link
    
  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. (2024). Establishes LOQ at 0.8 nmol/mL and linearity up to 104 nmol/mL.Link

  • Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia. Blood. (2013). Defines the clinical biological range of 10–30,000 ng/mL.[7]Link

  • D-2-Hydroxyglutarate (D2HG) Assay Kit Technical Bulletin. Sigma-Aldrich. Provides enzymatic assay linearity data and background correction protocols.Link

  • Comparison of 2-hydroxyglutarate (2HG) levels in tissue and serum of IDH-mutated versus wild-type gliomas. Journal of Clinical Oncology. (2017). Highlights the discrepancy between tissue and serum levels, necessitating high-sensitivity assays for serum.Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and metabolomics, our work with specialized reagents like (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ demands not only precision in our experiments but also an unwavering commitment to safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this stable isotope-labeled compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards. Our approach is grounded in the core principles of laboratory safety: assess, contain, and properly dispose.

Understanding the Compound: Properties and Hazards

(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ is an invaluable tool in metabolic research, often used as an internal standard in mass spectrometry. The ¹³C₅ designation indicates that the five carbon atoms in the molecule have been replaced with the stable, non-radioactive isotope carbon-13. This is a critical distinction, as its disposal protocol is fundamentally different from that of radioactively labeled compounds.

While not radioactive, the unlabeled form of this compound, (2R)-2-Hydroxyglutaric Acid Disodium Salt, possesses inherent chemical hazards that must be respected. According to safety data sheets (SDS) from leading suppliers, the compound is categorized as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Therefore, all waste generated from the use of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Waste Segregation at the Point of Generation

Proper waste management begins at the lab bench. To prevent accidental mixing of incompatible chemicals, it is imperative to segregate waste streams from the outset.

  • Solid Waste: This includes any remaining solid (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅, contaminated weigh boats, and disposable spatulas.

  • Aqueous Waste: This category comprises solutions containing the compound, such as prepared standards, experimental samples, and the first rinse of contaminated glassware.

  • Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with the compound should be immediately placed in a designated sharps container.

  • Contaminated Labware: This includes items like pipette tips, centrifuge tubes, and gloves.

Step 2: Selecting the Appropriate Waste Containers

All hazardous chemical waste must be collected in clearly labeled, appropriate containers. These containers should be stored in a designated satellite accumulation area, typically within a fume hood.

  • Solid Waste: Use a designated solid chemical waste container with a secure lid.

  • Aqueous Waste: Collect in a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) carboy. Do not use glass containers for aqueous waste to avoid breakage.

  • Contaminated Sharps: Use a puncture-proof sharps container.

  • Contaminated Labware: Place in a designated, lined container for chemical solid waste.

Step 3: Proper Labeling of Waste Containers

Accurate and detailed labeling is crucial for the safety of waste handlers and for regulatory compliance. Each waste container must be labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste"

  • The full chemical name: "(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅"

  • The concentration of the waste, if applicable

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date (the date the first drop of waste was added)

  • The name of the principal investigator and the laboratory location

Step 4: Decontamination of Glassware

Reusable glassware that has come into contact with the compound must be decontaminated before being returned to general use or washed.

  • Initial Rinse: Rinse the glassware with a small amount of the solvent used to prepare the solution (e.g., water, buffer). This first rinseate is considered hazardous and must be collected in the designated aqueous waste container.

  • Subsequent Rinses: Perform a triple rinse with an appropriate solvent (e.g., deionized water). These subsequent rinses can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.

Step 5: Managing Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.

Step 6: Arranging for Final Disposal

Once a waste container is full or has reached its accumulation time limit (as per your institution's policy, often 90 days), it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure the Container is Securely Closed: The lid must be tightly sealed.

  • Verify the Label is Complete and Accurate: Double-check all information on the hazardous waste tag.

  • Request a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for disposing of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ waste, the following workflow diagram has been created.

DisposalWorkflow cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Waste Generated Segregate Segregate Waste Start->Segregate Solid Solid Waste Segregate->Solid Aqueous Aqueous Waste Segregate->Aqueous Sharps Contaminated Sharps Segregate->Sharps Labware Contaminated Labware Segregate->Labware SolidContainer Solid Waste Container Solid->SolidContainer AqueousContainer Aqueous Waste Container Aqueous->AqueousContainer SharpsContainer Sharps Container Sharps->SharpsContainer LabwareContainer Labware Waste Container Labware->LabwareContainer Label Label Container (Name, Hazards, Date) SolidContainer->Label AqueousContainer->Label SharpsContainer->Label LabwareContainer->Label EHS Arrange for EHS Pickup Label->EHS

Caption: Disposal workflow for (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅.

This guide provides a foundational framework for the safe and compliant disposal of (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅. It is essential for all laboratory personnel to supplement this information with their institution's specific chemical hygiene and waste management plans. By adhering to these procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet. Retrieved from a general search for the product's SDS.
  • Cayman Chemical. (2014, October 3). D-α-Hydroxyglutaric Acid (sodium salt) SAFETY DATA SHEET. Retrieved from a general search for the product's SDS.

Sources

Personal Protective Equipment & Handling Guide: (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (Stable Isotope) CAS: 2483831-91-8 (Labeled) / 103404-90-6 (Unlabeled) Primary Application: Internal Standard for LC-MS/GC-MS Metabolomics (IDH mutation profiling).

The Scientist's Perspective: Handling this compound requires a dual-safety mindset. While the biological hazard is moderate (GHS Irritant), the operational hazard is extreme. This is a high-value, hygroscopic stable isotope. A single handling error—such as breathing on the sample or static dispersion—can result in thousands of dollars in loss or compromised mass spectrometry data.

This guide prioritizes Isotopic Integrity alongside Personnel Safety .

Part 1: Risk Assessment & Hazard Identification

Personnel Hazards (GHS Classification)

While 13C-labeled compounds are non-radioactive , the chemical moiety (2-Hydroxyglutarate) acts as a chemical irritant.

Hazard TypeGHS CodeDescription
Skin Irritation H315Causes skin irritation upon contact.
Eye Irritation H319Causes serious eye irritation (powder dust).
Respiratory H335May cause respiratory irritation if inhaled.
Product Integrity Hazards (The "Hidden" Risks)
  • Hygroscopicity: The disodium salt form is highly hygroscopic. Moisture absorption alters the effective mass, leading to quantification errors in preparing stock solutions.

  • Isotopic Dilution: Contamination with natural abundance carbon (dust, skin oils, standard laboratory reagents) will skew the M+5 isotopic signal.

  • Static Electricity: As a dry, lyophilized powder, this salt is prone to static charge, causing "fly-away" where particles repel from the spatula, resulting in sample loss.

Part 2: PPE Matrix & Engineering Controls

Do not rely solely on an SDS. Use this matrix to select gear that balances protection with the tactile precision required for handling milligram quantities.

ComponentRecommendationScientific Rationale
Gloves Nitrile (4-5 mil) Why: Latex proteins can contaminate MS samples. Nitrile offers chemical resistance without compromising the tactile sensitivity needed to manipulate micro-spatulas. Protocol: Double-glove. Remove outer pair immediately before weighing to ensure no dust transfer.
Respiratory Fume Hood (Primary) Why: Prevents inhalation of dust (H335). More importantly, it protects the sample from your breath (moisture/CO2). Note: If weighing outside a hood (balance stability), wear an N95 mask to protect the sample from breath condensation.
Eye Protection Safety Glasses w/ Side Shields Standard impact/splash protection. Goggles are unnecessary unless generating large aerosols (unlikely with mg quantities).
Static Control Anti-Static Gun / Ionizer Critical: Use a Zero-Stat gun or benchtop ionizer. Why: Neutralizes the charge on the vial and spatula, preventing the powder from "jumping" due to electrostatic repulsion.
Clothing Lab Coat (Cotton/Blend) Synthetic coats generate static. Cotton reduces the static field around the balance.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Retrieval & Thawing (The "Dry Chain")
  • Context: The vial is stored at -20°C or -80°C. Opening it cold causes immediate condensation, ruining the mass accuracy.

  • Remove vial from freezer.

  • Place immediately into a desiccator cabinet or a jar with fresh silica gel.

  • Equilibrate to room temperature (minimum 30–60 minutes).

    • Why: This ensures no water condenses inside the vial when opened.

Phase B: Weighing & Solubilization
  • Goal: Prepare a precise Stock Solution (e.g., 10 mM).

  • Ionize: Aim the anti-static gun at the closed vial and the weighing boat/spatula. Squeeze the trigger slowly to neutralize surface charges.

  • Tare: Place a clean, anti-static weighing boat on the microbalance.

  • Transfer: Using a clean metal micro-spatula, transfer the specific mass.

    • Pro-Tip: Do not return excess powder to the source vial to prevent cross-contamination.

  • Dissolve: Add high-purity water (LC-MS grade) or buffer directly to the weighing vessel or wash the boat into a volumetric flask.

    • Solubility: Highly soluble in water (>50 mg/mL).

  • Aliquoting: Immediately aliquot the stock solution into single-use vials (e.g., 20 µL aliquots) and snap-freeze in liquid nitrogen.

    • Why: Repeated freeze-thaw cycles degrade the salt and alter concentration via evaporation.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for the isotope to ensure data integrity.

IsotopeHandling cluster_safety Critical Control Points Freezer Freezer Storage (-80°C) Desiccator Desiccator (Warm to RT) Freezer->Desiccator Prevent Condensation Balance Microbalance (Static Control) Desiccator->Balance Equilibrated Solubilization Solubilization (LC-MS Water) Balance->Solubilization Gravimetric Prep Aliquots Single-Use Aliquots (-80°C) Solubilization->Aliquots Avoid Freeze-Thaw Aliquots->Freezer Long-term Storage

Figure 1: Isotope Handling Workflow. Blue nodes indicate cold chain; Yellow/Red nodes indicate critical handling steps requiring specific environmental controls.

Part 4: Disposal & Decontamination

Waste Classification

Even though 13C is stable (non-radioactive), treat the waste as Chemical Hazardous Waste .

  • Category: Organic Salt / Laboratory Chemical.

  • Compliance: Do not pour down the drain. While small amounts of neutral organic salts are technically permissible in some jurisdictions, the "Best Practice" for research labs is zero-discharge to sewer to prevent regulatory ambiguity.

Disposal Protocol
  • Liquids: Collect unused stock solutions in the "Aqueous Waste" container (if water-based) or "Solvent Waste" (if methanol/organic).

  • Solids: Dispose of contaminated weighing boats, gloves, and wipes in the solid hazardous waste bin.

  • Vials: Triple-rinse empty vials with water. Deface the label. Dispose of the rinsed glass vial in the "Glass Waste" or "Sharps" container.

Spill Management
  • Dry Spill: Do not wipe dry (creates static/smearing). Cover with a wet paper towel (water), then wipe up.

  • Decontamination: Wash the area with water followed by 70% Ethanol.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.